Product packaging for Colchiceine(Cat. No.:CAS No. 477-27-0)

Colchiceine

カタログ番号: B1669290
CAS番号: 477-27-0
分子量: 385.4 g/mol
InChIキー: PRGILOMAMBLWNG-HNNXBMFYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Colchiceine is a cyclic ketone.
This compound is one of several metabolites of the anti-gout medication [colchicine].
This compound has been reported in Colchicum autumnale, Colchicum ritchii, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23NO6 B1669290 Colchiceine CAS No. 477-27-0

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-[(7S)-10-hydroxy-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(26-2)20(27-3)21(28-4)19(12)13-6-8-16(24)17(25)10-14(13)15/h6,8-10,15H,5,7H2,1-4H3,(H,22,23)(H,24,25)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGILOMAMBLWNG-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60878565
Record name COLCHICEINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60878565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477-27-0
Record name Colchiceine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Colchiceine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name COLCHICEINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123396
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name COLCHICEINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33411
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name COLCHICEINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60878565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Colchiceine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.830
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name COLCHICEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJ30158L57
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The In Vivo Transformation of Colchicine to Colchiceine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colchicine, a potent alkaloid derived from the autumn crocus (Colchicum autumnale), has been a cornerstone in the management of gout and Familial Mediterranean Fever (FMF) for centuries. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, a critical aspect of which is its in vivo metabolism. This technical guide provides an in-depth exploration of the biosynthesis of colchiceine, a minor but notable metabolite of colchicine. Understanding this metabolic pathway is crucial for optimizing colchicine therapy, mitigating its toxicity, and informing the development of novel therapeutics.

Core Metabolism of Colchicine

The in vivo metabolism of colchicine is primarily orchestrated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal isoform responsible for its biotransformation in the liver and intestines. The primary metabolic route is O-demethylation, leading to the formation of two major metabolites, 2-O-demethylcolchicine (2DMC) and 3-O-demethylcolchicine (3DMC), and one minor metabolite, 10-O-demethylcolchicine, also known as this compound.[1][2] It is important to note that the plasma levels of all colchicine metabolites, including this compound, are generally low, constituting less than 5% of the parent drug concentration.[1]

Beyond enzymatic metabolism, the pharmacokinetics of colchicine are significantly influenced by the efflux transporter P-glycoprotein (P-gp), which actively pumps colchicine out of cells, thereby affecting its absorption, distribution, and elimination.[3]

Quantitative Analysis of Colchicine Metabolism

While in vivo quantitative data for the specific conversion of colchicine to this compound is limited in the current literature, in vitro studies using human liver microsomes provide valuable insights into the metabolic rates.

CompoundInitial ConcentrationIncubation TimeMetabolite FormedPercentage of Substrate MetabolizedReference
Colchicine5 nM60 min3-demethylcolchicine (3DMC)9.8%[4]
Colchicine5 nM60 min2-demethylcolchicine (2DMC)5.5%[4]

Table 1: In Vitro Metabolism of Colchicine in Human Liver Microsomes

It is important to extrapolate these in vitro findings to the in vivo scenario with caution, as the physiological environment can significantly influence metabolic rates.

Experimental Protocols

In Vivo Animal Study for Colchicine Metabolism

This protocol outlines a general procedure for conducting a pharmacokinetic study of colchicine and its metabolites in a rat model.[5][6][7]

Objective: To determine the pharmacokinetic profile of colchicine and its metabolite, this compound, in rats following oral or intravenous administration.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Colchicine

  • Vehicle for administration (e.g., saline, 0.5% methylcellulose)

  • Blood collection supplies (e.g., heparinized tubes, syringes)

  • Metabolic cages for urine and feces collection

  • Analytical equipment (LC-MS/MS)

Procedure:

  • Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study.

  • Dosing:

    • Intravenous (IV): Administer a single bolus dose of colchicine (e.g., 0.5 mg/kg) via the tail vein.

    • Oral (PO): Administer a single dose of colchicine (e.g., 2 mg/kg) by oral gavage.

  • Sample Collection:

    • Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Collect urine and feces over 24 hours using metabolic cages.

  • Sample Processing:

    • Centrifuge blood samples to separate plasma.

    • Store plasma, urine, and homogenized fecal samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentrations of colchicine and this compound in plasma, urine, and feces using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and clearance (CL) for both colchicine and this compound.

Liver Microsome Assay for Colchicine Metabolism

This in vitro assay is used to assess the metabolic stability of colchicine and identify the enzymes responsible for its metabolism.

Objective: To determine the rate of colchicine metabolism by liver microsomes and to identify the P450 isoforms involved.

Materials:

  • Pooled human or rat liver microsomes

  • Colchicine

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Specific P450 inhibitors (e.g., ketoconazole for CYP3A4)

  • Analytical equipment (LC-MS/MS)

Procedure:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes, phosphate buffer, and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding colchicine to the mixture.

  • Time Course Incubation: Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile).

  • Inhibitor Studies (Optional): To identify the specific P450 isoforms, perform parallel incubations in the presence of known P450 inhibitors.

  • Sample Processing: Centrifuge the terminated reactions to pellet the protein.

  • Bioanalysis: Analyze the supernatant for the concentrations of colchicine and its metabolites using LC-MS/MS.

  • Data Analysis: Determine the rate of colchicine depletion and metabolite formation. Calculate the in vitro half-life and intrinsic clearance.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Colchicine and this compound Quantification

LC-MS/MS is the gold standard for the sensitive and specific quantification of drugs and their metabolites in biological matrices.[8][9][10][11][12]

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over a few minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Colchicine: Precursor ion (Q1) m/z 400.2 -> Product ion (Q3) m/z 358.2

    • This compound: Precursor ion (Q1) m/z 386.2 -> Product ion (Q3) m/z 344.2

    • Internal Standard (e.g., Colchicine-d3): Precursor ion (Q1) m/z 403.2 -> Product ion (Q3) m/z 361.2

  • Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

Sample Preparation:

  • Protein Precipitation: Add a 3-fold volume of cold acetonitrile containing an internal standard to the plasma sample.

  • Vortex and Centrifuge: Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the initial mobile phase composition for injection into the LC-MS/MS system.

Visualizations

Metabolic Pathway of Colchicine

Colchicine_Metabolism Colchicine Colchicine DMC2 2-O-demethylcolchicine (Major Metabolite) Colchicine->DMC2 CYP3A4 DMC3 3-O-demethylcolchicine (Major Metabolite) Colchicine->DMC3 CYP3A4 This compound This compound (10-O-demethylcolchicine) (Minor Metabolite) Colchicine->this compound CYP3A4

Caption: The primary metabolic pathway of colchicine to its major and minor metabolites via CYP3A4-mediated O-demethylation.

Experimental Workflow for In Vivo Animal Study

InVivo_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase Acclimatization Animal Acclimatization Dosing Colchicine Administration (IV or PO) Acclimatization->Dosing Sampling Blood, Urine, & Feces Collection Dosing->Sampling Processing Sample Processing (Plasma Separation, Homogenization) Sampling->Processing Analysis LC-MS/MS Quantification of Colchicine & this compound Processing->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) Analysis->PK_Analysis

Caption: A streamlined workflow for conducting an in vivo pharmacokinetic study of colchicine in an animal model.

Logical Relationship of Colchicine Metabolism and Transport

Colchicine_Logic Colchicine_Admin Administered Colchicine Absorption GI Absorption Colchicine_Admin->Absorption Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation Metabolism Hepatic/Intestinal Metabolism (CYP3A4) Systemic_Circulation->Metabolism Efflux P-glycoprotein Efflux Systemic_Circulation->Efflux Excretion Biliary/Renal Excretion Systemic_Circulation->Excretion Metabolites Metabolites (including this compound) Metabolism->Metabolites Efflux->Absorption Reduces Absorption Efflux->Excretion Promotes Excretion Metabolites->Excretion

Caption: The interplay between absorption, metabolism via CYP3A4, and P-glycoprotein-mediated efflux in determining the systemic exposure of colchicine.

Conclusion

The in vivo biosynthesis of this compound from colchicine is a minor metabolic pathway primarily mediated by CYP3A4. While quantitative in vivo data for this specific conversion remains an area for further investigation, the established methodologies for studying drug metabolism provide a robust framework for its elucidation. A thorough understanding of the interplay between colchicine's metabolism and transport is paramount for its safe and effective clinical use, as well as for the rational design of future colchicine-based therapies. This guide provides a foundational resource for researchers and drug development professionals dedicated to advancing our knowledge of this historically significant therapeutic agent.

References

An In-depth Technical Guide on the Mechanism of Action of Colchicine on Tubulin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which colchicine exerts its effects on tubulin, a critical protein in microtubule dynamics. The document details the binding interactions, kinetic and thermodynamic parameters, and the downstream cellular consequences of this interaction. It is intended to serve as a valuable resource for researchers in cell biology, pharmacology, and drug development.

Introduction

Colchicine, an alkaloid derived from the autumn crocus (Colchicum autumnale), has been utilized for centuries for its medicinal properties, most notably in the treatment of gout.[1] Its primary mechanism of action at the cellular level is the disruption of microtubule function through direct interaction with tubulin, the dimeric protein subunit of microtubules.[2][3] This interference with the cytoskeleton underlies its potent anti-mitotic and anti-inflammatory effects.[1][2] This guide will delve into the specifics of the colchicine-tubulin interaction, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved pathways.

The Colchicine-Tubulin Interaction: A Molecular Perspective

Colchicine binds to the β-tubulin subunit at the interface between the α- and β-tubulin monomers within the heterodimer.[4][5] This binding site, often referred to as the colchicine-binding site, is distinct from the binding sites of other major classes of microtubule-targeting agents like taxanes and vinca alkaloids.[4]

The binding of colchicine induces a conformational change in the tubulin dimer, resulting in a curved structure that is incompatible with its incorporation into the straight microtubule lattice.[5][6] This steric hindrance prevents the polymerization of tubulin dimers into microtubules.[6] At higher concentrations, colchicine can also promote the depolymerization of existing microtubules.[3] The tubulin-colchicine complex itself can then co-polymerize with tubulin dimers at the microtubule ends, effectively "poisoning" the growing polymer and leading to its disassembly.[7]

Quantitative Analysis of Colchicine-Tubulin Binding

The interaction between colchicine and tubulin has been extensively quantified through various biophysical techniques. The following tables summarize key binding affinity and polymerization inhibition data.

Table 1: Binding Affinity of Colchicine for Tubulin

ParameterValueSpecies/ConditionsReference
Dissociation Constant (Kd)2.7 x 10⁻⁷ MBovine Brain Tubulin[2]
Dissociation Constant (Kd)5.0 x 10⁻⁷ MSea Urchin Flagellar Tubulin[2]
Dissociation Constant (Kd)1.4 µMTubulin (in Scintillation Proximity Assay)[8]
Association Constant (Ka)0.24 x 10⁶ M⁻¹Bovine Brain αβII-tubulin[3]
Association Constant (Ka)0.12 x 10⁶ M⁻¹Bovine Brain αβIII-tubulin[3]
Association Constant (Ka)3.31 x 10⁶ M⁻¹Bovine Brain αβIV-tubulin[3]
Association Constant (Ka)3.2 µM⁻¹Rat Brain Tubulin[9][10]
Association Constant (KMT)~3 x 10² M⁻¹Low-affinity binding to microtubule lattice[11]

Table 2: Inhibition of Tubulin Polymerization by Colchicine

ParameterValueAssay ConditionsReference
IC₅₀8.1 µMIn vitro tubulin polymerization assay[12]
IC₅₀10.6 µMIn vitro tubulin polymerization assay[13]
IC₅₀2.68 µMIn vitro tubulin polymerization assay[14]

Experimental Protocols for Studying the Colchicine-Tubulin Interaction

A variety of experimental techniques are employed to characterize the binding of colchicine to tubulin and its effect on microtubule dynamics. Detailed methodologies for key experiments are provided below.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules, which can be monitored by an increase in absorbance or fluorescence.

Protocol:

  • Tubulin Preparation: Purified tubulin (e.g., from bovine brain) is reconstituted in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) supplemented with 1 mM GTP.[6][15]

  • Compound Incubation: The tubulin solution is incubated with various concentrations of colchicine or a vehicle control (e.g., DMSO).

  • Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.

  • Monitoring Polymerization: The increase in light scattering due to microtubule formation is monitored over time by measuring the absorbance at 340 nm or 350 nm in a spectrophotometer.[6][16]

  • Data Analysis: The rate and extent of polymerization are determined from the absorbance curves. The IC₅₀ value, the concentration of colchicine that inhibits polymerization by 50%, is calculated by plotting the extent of polymerization against the logarithm of the colchicine concentration.[12]

Colchicine-Tubulin Binding Assay using Fluorescence Spectroscopy

This method leverages the intrinsic fluorescence of colchicine, which increases upon binding to tubulin.

Protocol:

  • Reaction Mixture Preparation: A solution of purified tubulin is prepared in a suitable buffer.

  • Titration: Increasing concentrations of colchicine are added to the tubulin solution.

  • Fluorescence Measurement: After an incubation period to allow for binding equilibrium, the fluorescence of the solution is measured. The excitation wavelength is typically around 350-362 nm, and the emission is monitored at approximately 435 nm.[9][10]

  • Data Analysis: The change in fluorescence intensity is plotted against the colchicine concentration. The binding constant (Kd or Ka) can be determined by fitting the data to a binding isotherm equation (e.g., using a Scatchard plot).[9]

Competitive Binding Assay

This assay determines if a test compound binds to the colchicine-binding site by measuring its ability to displace radiolabeled or fluorescently-labeled colchicine.

Protocol:

  • Incubation: Purified tubulin is incubated with a fixed concentration of labeled colchicine (e.g., [³H]colchicine) and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: The tubulin-ligand complex is separated from the unbound labeled colchicine. This can be achieved through methods like filtration through DEAE-cellulose filter discs or scintillation proximity assay (SPA).[8]

  • Quantification: The amount of labeled colchicine bound to tubulin is quantified (e.g., by scintillation counting).

  • Data Analysis: The percentage of inhibition of labeled colchicine binding is plotted against the concentration of the test compound to determine the IC₅₀ or Ki value.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.

Protocol:

  • Sample Preparation: Solutions of purified tubulin and colchicine are prepared in the same buffer to minimize heat of dilution effects.

  • Titration: A solution of colchicine is titrated into the tubulin solution in a series of small injections within the ITC instrument's sample cell.

  • Heat Measurement: The heat released or absorbed upon each injection is measured by the instrument.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of colchicine to tubulin. This binding isotherm is then fitted to a suitable binding model to determine the stoichiometry (n), binding constant (K), enthalpy (ΔH), and entropy (ΔS) of the interaction.[17][18]

Downstream Signaling Pathways Affected by Colchicine-Induced Microtubule Disruption

The disruption of microtubule dynamics by colchicine triggers a cascade of downstream cellular events, leading to cell cycle arrest, apoptosis, and modulation of inflammatory responses.

Induction of Apoptosis

By disrupting the mitotic spindle, colchicine causes a prolonged arrest in the G2/M phase of the cell cycle.[14] This mitotic arrest can ultimately lead to the activation of the intrinsic apoptotic pathway.

Colchicine_Apoptosis_Pathway Colchicine Colchicine Tubulin αβ-Tubulin Dimer Colchicine->Tubulin Binds to β-tubulin Disruption Microtubule Disruption Colchicine->Disruption Inhibits Polymerization Microtubule Microtubule Polymerization MitoticArrest G2/M Phase Arrest Disruption->MitoticArrest p38 p38 MAPK Activation MitoticArrest->p38 Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax Bax (pro-apoptotic) Bax->Mitochondria Promotes permeabilization Bcl2 Bcl-2 (anti-apoptotic) Bcl2->Mitochondria Inhibits permeabilization Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis p38->Bax Upregulates p38->Bcl2 Downregulates

Caption: Colchicine-induced apoptosis signaling pathway.

Inhibition of the NLRP3 Inflammasome

Colchicine's anti-inflammatory effects are, in part, mediated by its ability to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response. Microtubules are thought to play a role in the spatial organization and assembly of the inflammasome components.

Colchicine_Inflammasome_Pathway Colchicine Colchicine Tubulin αβ-Tubulin Dimer Colchicine->Tubulin Binds to β-tubulin Disruption Microtubule Disruption Colchicine->Disruption Inhibits Polymerization Microtubule Microtubule Polymerization NLRP3_Assembly NLRP3 Inflammasome Assembly Disruption->NLRP3_Assembly Inhibits ProCaspase1 Pro-Caspase-1 NLRP3_Assembly->ProCaspase1 Recruits & Activates Caspase1 Active Caspase-1 ProCaspase1->Caspase1 ProIL1b Pro-IL-1β Caspase1->ProIL1b Cleaves IL1b Active IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation

Caption: Inhibition of NLRP3 inflammasome by colchicine.

Experimental Workflow for Investigating Novel Colchicine-Site Binders

The following workflow outlines a typical experimental cascade for the evaluation of new compounds targeting the colchicine-binding site on tubulin.

Experimental_Workflow Start Compound Library HTS High-Throughput Screening (e.g., Fluorescence-based assay) Start->HTS Hit_Validation Hit Validation (Dose-response curves) HTS->Hit_Validation Polymerization_Assay In Vitro Tubulin Polymerization Assay Hit_Validation->Polymerization_Assay Binding_Assay Direct Binding Assay (e.g., ITC, Fluorescence) Polymerization_Assay->Binding_Assay Cell_Based_Assay Cell-Based Assays (Cytotoxicity, Cell Cycle Arrest, Apoptosis) Binding_Assay->Cell_Based_Assay In_Vivo In Vivo Efficacy Studies (Xenograft models) Cell_Based_Assay->In_Vivo

Caption: Experimental workflow for novel colchicine-site inhibitors.

Conclusion

Colchicine's interaction with tubulin is a well-characterized example of potent and specific drug-protein binding that leads to significant cellular consequences. By inhibiting microtubule polymerization, colchicine disrupts fundamental cellular processes, providing a powerful tool for both therapeutic intervention and basic research. This guide has summarized the key quantitative data, provided detailed experimental protocols for its study, and visualized the downstream signaling pathways, offering a comprehensive resource for professionals in the field. Further research into the nuances of colchicine's interaction with different tubulin isotypes and its effects on various signaling cascades will continue to refine our understanding of this classic microtubule inhibitor and may pave the way for the development of novel therapeutics with improved efficacy and safety profiles.

References

Unlocking the Antifibrotic Potential of Colchiceine in Hepatic Stellate Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liver fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix (ECM) proteins. The activation of hepatic stellate cells (HSCs) is a central event in this pathogenesis, driving the production of collagen and other fibrotic components. While the parent compound colchicine has been investigated for its antifibrotic properties, its clinical utility has been debated. This technical guide focuses on its principal metabolite, colchiceine, which has demonstrated superior antifibrotic efficacy. Preclinical evidence indicates that this compound can significantly reduce hepatic collagen content by modulating collagen synthesis and degradation. This document provides an in-depth overview of the mechanisms of action, key quantitative data from preclinical models, detailed experimental protocols for relevant assays, and visualizations of the core signaling pathways and experimental workflows.

Introduction to Liver Fibrosis and Hepatic Stellate Cells

Chronic liver disease, resulting from viral hepatitis, alcohol abuse, or nonalcoholic steatohepatitis (NASH), triggers a persistent inflammatory and restorative process.[1] A key event in the progression to fibrosis and ultimately cirrhosis is the activation of hepatic stellate cells (HSCs).[1] In a healthy liver, HSCs exist in a quiescent state, storing vitamin A. Upon liver injury, they undergo a transdifferentiation process into proliferative, contractile, and fibrogenic myofibroblast-like cells.[2]

Activated HSCs are the primary source of ECM proteins, most notably type I and III collagen.[2] This activation is driven by a complex network of cytokines, with Transforming Growth Factor-beta 1 (TGF-β1) being a master profibrogenic mediator.[3][4] TGF-β1 signaling initiates a downstream cascade that promotes the expression of key fibrotic genes, including α-smooth muscle actin (α-SMA) and collagen type I alpha 1 (COL1A1).[5][6] Consequently, inhibiting HSC activation and targeting the TGF-β1 pathway are primary strategies in the development of antifibrotic therapies.

This compound: A Potent Antifibrotic Metabolite

Colchicine, an alkaloid agent, has been studied for its ability to interfere with microtubule polymerization, thereby inhibiting collagen secretion.[7] However, its clinical efficacy has been inconsistent. Research into its metabolites has revealed that this compound possesses more potent antifibrogenic effects.[8]

A key preclinical study demonstrated that in a rat model of carbon tetrachloride (CCl4)-induced liver fibrosis, treatment with this compound resulted in a 50% reduction in hepatic collagen content, an effect not observed with the parent compound, colchicine.[8] The proposed mechanisms for this enhanced activity include the modulation of collagen metabolism—both preventing increases in collagen synthesis and enhancing its degradation.[8]

Mechanism of Action: Targeting the Core Fibrotic Pathways

While direct research on this compound is limited, its mechanism is understood to mirror and enhance that of colchicine, which primarily involves:

  • Inhibition of TGF-β1 Signaling: Colchicine has been shown to inhibit the expression of TGF-β1, a critical cytokine that drives HSC activation.[9] By downregulating TGF-β1, this compound can interrupt the primary signal for fibrogenesis.

  • Suppression of HSC Activation: A downstream effect of TGF-β1 inhibition is the suppression of HSC activation. This is marked by a decrease in the expression of α-SMA, a hallmark of the myofibroblast phenotype.[5]

  • Modulation of Collagen Turnover: this compound impacts both sides of the collagen balance. It prevents the excessive synthesis of new collagen and increases the activity of collagenase, the enzyme responsible for breaking down existing collagen fibers.[8]

Signaling Pathway Visualization

The following diagram illustrates the TGF-β/Smad signaling pathway, a central driver of liver fibrosis, and the putative points of inhibition by this compound.

TGF_Pathway cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_Cyto Cytoplasm cluster_Nuc Nucleus TGFB1 TGF-β1 Receptor TGF-β Receptor (TβRI / TβRII) TGFB1->Receptor Binding pSMAD p-Smad2/3 Receptor->pSMAD Phosphorylation Complex p-Smad2/3-Smad4 Complex pSMAD->Complex SMAD4 Smad4 SMAD4->Complex Transcription Transcription of Profibrotic Genes (α-SMA, Collagen I) Complex->Transcription Translocation Colchiceine_TGFB This compound (Inhibits Expression) Colchiceine_TGFB->TGFB1 Inhibition Colchiceine_HSC This compound (Inhibits Activation) Colchiceine_HSC->pSMAD Inhibition Workflow cluster_invivo In Vivo Model cluster_analysis Ex Vivo Analysis cluster_biochem_assays cluster_molbio_assays Induction Induce Liver Fibrosis (e.g., CCl4 in Rats) Treatment Administer this compound Induction->Treatment Sacrifice Sacrifice & Tissue Collection (Liver, Blood) Treatment->Sacrifice Histo Histopathology (Sirius Red Staining) Sacrifice->Histo Fixed Tissue Biochem Biochemical Assays Sacrifice->Biochem Fresh Tissue MolBio Molecular Biology Sacrifice->MolBio Fresh Tissue Data Data Analysis & Conclusion Histo->Data CollagenAssay Hydroxyproline Assay (Collagen Content) Biochem->CollagenAssay CollagenaseAssay Collagenase Activity Assay Biochem->CollagenaseAssay LFT Liver Function Tests (ALT, AST from Serum) Biochem->LFT WB Western Blot (α-SMA, TGF-β1) MolBio->WB qPCR qRT-PCR (COL1A1, TGFB1 mRNA) MolBio->qPCR CollagenAssay->Data CollagenaseAssay->Data LFT->Data WB->Data qPCR->Data

References

Colchiceine as a Metabolite of Colchicine: An In-depth Pharmacokinetic and Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colchicine, a tricyclic alkaloid derived from the autumn crocus (Colchicum autumnale), has been used for centuries to treat gout and is now indicated for a range of inflammatory conditions, including Familial Mediterranean Fever (FMF).[1][2] Its therapeutic effects are primarily attributed to its anti-inflammatory properties, which stem from its ability to disrupt microtubule polymerization in neutrophils.[3][4] The pharmacokinetics of colchicine are complex, involving rapid absorption, extensive tissue distribution, and metabolism into several metabolites. This guide provides a detailed technical overview of the pharmacokinetics of colchicine with a specific focus on its metabolite, colchiceine.

Colchicine is metabolized in the liver by the cytochrome P450 enzyme CYP3A4, leading to the formation of two primary metabolites, 2-O-demethylcolchicine and 3-O-demethylcolchicine, and one minor metabolite, 10-O-demethylcolchicine, also known as this compound.[3] Plasma levels of these metabolites are generally low, constituting less than 5% of the parent drug concentration.[3] While the pharmacokinetics of colchicine have been extensively studied, detailed quantitative data for its metabolites, particularly this compound, are sparse in publicly available literature.

This guide summarizes the current understanding of colchicine and this compound pharmacokinetics, provides detailed experimental protocols for their quantification, and visualizes the key metabolic and signaling pathways.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of colchicine in healthy adults. Due to a lack of available data, a comprehensive table for this compound cannot be provided.

Table 1: Pharmacokinetic Parameters of Colchicine in Healthy Adults

ParameterValueReference
Absorption
Bioavailability~45% (range: 24-88%)[3][5]
Time to Peak Concentration (Tmax)0.5 - 3 hours[3]
Peak Plasma Concentration (Cmax)1.1 - 4.4 ng/mL (after a single 0.6 mg dose)[1]
Distribution
Volume of Distribution (Vd)5 - 8 L/kg[1][3]
Protein Binding~39% (primarily to albumin)
Metabolism
Primary Metabolizing EnzymeCYP3A4[1][3]
Major Metabolites2-O-demethylcolchicine, 3-O-demethylcolchicine[1][3]
Minor Metabolite10-O-demethylcolchicine (this compound)[3]
Elimination
Elimination Half-life (t1/2)26.6 - 31.2 hours[1][3]
Clearance (CL)0.726 ± 0.110 L/h/kg[3]
Primary Route of EliminationBiliary excretion[3][6]
Renal Excretion (% of unchanged drug)40 - 65%[3]

Note: The pharmacokinetic parameters of colchicine can be significantly altered in patients with renal or hepatic impairment and by co-administration of drugs that inhibit CYP3A4 or P-glycoprotein.[1]

Experimental Protocols

Accurate quantification of colchicine and its metabolites is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.

Protocol 1: Quantification of Colchicine in Human Plasma using LC-MS/MS

This protocol is based on a sensitive and selective method for the determination of colchicine in human plasma.

1. Sample Preparation (Solid-Phase Extraction)

  • To 200 µL of human plasma, add an internal standard (e.g., colchicine-d6).

  • Perform solid-phase extraction (SPE) using a C18 cartridge.

  • Wash the cartridge with water.

  • Elute colchicine and the internal standard with a suitable organic solvent (e.g., methanol).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Conditions

  • Chromatographic Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Colchicine: m/z 400.2 → 358.2

    • Colchicine-d6 (IS): m/z 406.2 → 364.2

3. Validation

  • The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Protocol 2: Quantification of Colchicine in Biological Fluids using HPLC

This protocol outlines a general procedure for the analysis of colchicine by HPLC with UV detection.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of plasma or urine, add an internal standard.

  • Adjust the pH to alkaline conditions.

  • Extract colchicine and the internal standard with a water-immiscible organic solvent (e.g., dichloromethane).

  • Separate the organic layer and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

2. HPLC Conditions

  • Chromatographic Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile:water).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector at a wavelength of 245 nm or 350 nm.

3. Validation

  • The method should be validated for linearity, accuracy, precision, and selectivity.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Colchicine

Colchicine undergoes demethylation primarily by CYP3A4 in the liver to form its major metabolites, 2-O-demethylcolchicine and 3-O-demethylcolchicine, and the minor metabolite, this compound.

Colchicine Colchicine CYP3A4 CYP3A4 Colchicine->CYP3A4 Metabolism Excretion Excretion Colchicine->Excretion Biliary/Renal Metabolites Metabolites CYP3A4->Metabolites 2-O-demethylcolchicine 3-O-demethylcolchicine This compound This compound CYP3A4->this compound 10-O-demethylcolchicine Metabolites->Excretion This compound->Excretion

Caption: Metabolic pathway of colchicine.

Experimental Workflow for Colchicine Quantification

The general workflow for quantifying colchicine in biological samples involves sample collection, preparation, chromatographic separation, and detection.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Biological Sample Biological Sample Extraction Extraction Biological Sample->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC-MS/MS or HPLC LC-MS/MS or HPLC Reconstitution->LC-MS/MS or HPLC Data Acquisition Data Acquisition LC-MS/MS or HPLC->Data Acquisition Quantification Quantification Data Acquisition->Quantification Pharmacokinetic Analysis Pharmacokinetic Analysis Quantification->Pharmacokinetic Analysis

Caption: Experimental workflow for colchicine analysis.

Signaling Pathway of Colchicine's Anti-Inflammatory Action

Colchicine exerts its anti-inflammatory effects primarily by inhibiting tubulin polymerization, which in turn affects various downstream signaling pathways, including the inhibition of the NLRP3 inflammasome.

Colchicine Colchicine Tubulin Tubulin Colchicine->Tubulin Binds to Microtubule Microtubule Colchicine->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization NLRP3 NLRP3 Microtubule->NLRP3 Activation Caspase1 Caspase1 NLRP3->Caspase1 Activation IL1b IL1b Caspase1->IL1b Cleavage & Activation Inflammation Inflammation IL1b->Inflammation

Caption: Colchicine's effect on the tubulin-NLRP3 pathway.

Conclusion

This compound is a minor metabolite of colchicine, formed through demethylation by CYP3A4. While the pharmacokinetics of colchicine are well-characterized, there is a notable lack of specific quantitative data for this compound. The provided experimental protocols for HPLC and LC-MS/MS offer robust methods for the quantification of colchicine in biological matrices, which could be adapted to include this compound analysis. The primary mechanism of action of colchicine involves the disruption of microtubule polymerization, leading to the inhibition of inflammatory pathways such as the NLRP3 inflammasome. Further research is warranted to elucidate the specific pharmacokinetic profile and potential pharmacodynamic activities of this compound to fully understand its contribution to the overall effects of colchicine therapy.

References

A Comparative Analysis of the Biological Activities of N-deacetyl-N-formylcolchicine and Colchiceine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the biological activities of two colchicine analogs: N-deacetyl-N-formylcolchicine (also known as gloriosine) and colchiceine. While both compounds share a structural relationship with the parent compound, colchicine, they exhibit distinct biological profiles. This document summarizes key quantitative data on their cytotoxic, antimicrobial, and tubulin-targeting effects. Detailed experimental methodologies for the cited assays are provided to facilitate reproducibility and further investigation. Additionally, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to offer a clear graphical representation of the underlying mechanisms and processes. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Introduction

Colchicine, a natural alkaloid extracted from Colchicum autumnale, is a well-known mitotic inhibitor that exerts its biological effects primarily by disrupting microtubule polymerization. Its clinical utility is, however, limited by a narrow therapeutic index and significant toxicity. This has spurred the investigation of numerous colchicine analogs with the aim of developing compounds with improved therapeutic windows. This guide focuses on two such analogs: N-deacetyl-N-formylcolchicine and this compound.

N-deacetyl-N-formylcolchicine, also referred to as gloriosine, is a naturally occurring colchicinoid found in plants like Gloriosa superba.[1] It has garnered interest for its potential as an anticancer agent.[1][2] this compound is a major metabolite of colchicine and has also been investigated for its biological properties, which diverge significantly from those of its parent compound.[3][4] This document presents a side-by-side comparison of the biological activities of these two compounds, highlighting their differential effects and potential therapeutic applications.

Quantitative Biological Data

The following tables summarize the available quantitative data on the biological activities of N-deacetyl-N-formylcolchicine and this compound.

Table 1: Antiproliferative Activity of N-deacetyl-N-formylcolchicine (Gloriosine)
Cell LineCancer TypeIC50 (nM)[1]
A549Lung Carcinoma32.61
DU-145Prostate Carcinoma45.33
PC-3Prostate Carcinoma55.19
HCT-116Colon Carcinoma60.78
MCF-7Breast Adenocarcinoma63.21
MDA-MB-231Breast Adenocarcinoma70.55
HeLaCervical Carcinoma75.92
K-562Chronic Myelogenous Leukemia80.14
HL-60Promyelocytic Leukemia83.47
SK-OV-3Ovarian Cancer88.62
IMR-32Neuroblastoma92.31
A498Kidney Carcinoma95.17
U-87 MGGlioblastoma98.24
PANC-1Pancreatic Carcinoma100.28
Table 2: Antimicrobial Activity of this compound
Fungal StrainMIC (µg/mL)[4]
Aspergillus pullulans0.5
Aspergillus niger>100
Penicillium chrysogenum>100
Fusarium culmorum>100
Alternaria alternata>100
Trichoderma viride>100

Note: Colchicine showed no antifungal activity against most tested strains, with the exception of A. pullulans.[4]

Table 3: Comparative Cytotoxicity of Colchicine and this compound
CompoundCell LineAssayEndpointResult[3]
ColchicinePrimary Human HepatocytesLDH leakageCytotoxicityMore toxic
This compoundPrimary Human HepatocytesLDH leakageCytotoxicityLess toxic

Mechanism of Action and Signaling Pathways

The primary mechanism of action for colchicine and its analogs, including N-deacetyl-N-formylcolchicine, is the inhibition of tubulin polymerization.[1][5] By binding to β-tubulin, these compounds prevent the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, migration, and intracellular transport.[6] Disruption of microtubule dynamics leads to mitotic arrest at the metaphase, ultimately inducing apoptosis in rapidly dividing cells.[7] In silico docking studies have suggested that N-deacetyl-N-formylcolchicine (gloriosine) binds to the colchicine-binding site on tubulin, indicating a similar mechanism of action to its parent compound.[5]

This compound, on the other hand, exhibits poor antimitotic activity.[6] Its antibacterial and antifungal properties suggest a different primary mechanism of action, though the specific molecular targets in microorganisms have not been fully elucidated.[3][4]

General Mechanism of Action of Colchicine Analogs Colchicine_Analog Colchicine Analog (e.g., N-deacetyl-N-formylcolchicine) Tubulin β-Tubulin Subunit Colchicine_Analog->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Colchicine_Analog->Microtubule_Polymerization Inhibits Cell_Migration Cell Migration & Invasion Colchicine_Analog->Cell_Migration Inhibits Angiogenesis Angiogenesis Colchicine_Analog->Angiogenesis Inhibits Tubulin->Microtubule_Polymerization Essential for Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle Required for Microtubule_Polymerization->Cell_Migration Required for Microtubule_Polymerization->Angiogenesis Required for Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces Workflow for MTT Cytotoxicity Assay Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Test Compound Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Remove_Medium Remove Medium Incubate_4h->Remove_Medium Add_DMSO Add DMSO Remove_Medium->Add_DMSO Read_Absorbance Read Absorbance (570 nm) Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

Colchiceine's Role in Microtubule Assembly Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of colchiceine, a structural analog and primary metabolite of colchicine, and its role in the inhibition of microtubule assembly. While structurally similar to the well-characterized antimitotic agent colchicine, this compound exhibits distinct biochemical properties and a nuanced mechanism of action. This document synthesizes the current understanding of this compound's interaction with tubulin, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanistic pathways and investigational workflows. A key finding is that this compound, while a potent inhibitor of microtubule assembly, interacts with tubulin at a site potentially distinct from the classical colchicine-binding site, offering a unique avenue for the development of novel tubulin-targeting therapeutics.

Introduction: Microtubules and the Colchicine Binding Site

Microtubules are dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. They are composed of αβ-tubulin heterodimers that polymerize in a head-to-tail fashion to form protofilaments, which in turn associate laterally to form a hollow tube. The dynamic instability of microtubules, characterized by phases of growth (polymerization) and shrinkage (depolymerization), is critical for their function, particularly in the formation of the mitotic spindle during cell division. This makes tubulin a key target for anticancer drug development.

One of the most well-studied drug-binding sites on tubulin is the colchicine site, located at the interface between the α- and β-tubulin subunits. Ligands that bind to this site typically inhibit microtubule formation by inducing a conformational change in the tubulin dimer, which prevents its proper incorporation into the growing microtubule lattice. Colchicine is the archetypal ligand for this site, but its clinical use as an anticancer agent is limited by its significant toxicity. This has driven research into related compounds, such as its metabolite this compound, to identify agents with improved therapeutic indices.

This compound: A Distinct Colchicinoid

This compound is the major metabolite of colchicine, formed by O-demethylation at the C10 position on the tropolone C-ring. This seemingly minor structural change results in significant alterations to its biological activity and interaction with tubulin.

Comparative Cytotoxicity

A critical distinction between colchicine and this compound lies in their cytotoxicity. Studies on primary human hepatocytes have demonstrated that this compound is significantly less toxic than its parent compound. Within a concentration range of 1-100 µM, this compound showed lower levels of lactate dehydrogenase (LDH) leakage and had less impact on albumin secretion, both markers of cellular toxicity. Notably, at concentrations up to 10 µM, this compound was found to be non-cytotoxic in this model, suggesting a more favorable safety profile.[1]

Mechanism of Microtubule Assembly Inhibition

This compound is a potent inhibitor of microtubule assembly in vitro. However, its mechanism diverges from the classical competitive inhibition model associated with colchicine.

Inhibition of Polymerization

In cell-free assays, this compound effectively inhibits the polymerization of purified tubulin. This inhibition is dose-dependent, with a reported I50 value of 20 µM .[2] This indicates that this compound directly interferes with the formation of microtubules from tubulin dimers.

Tubulin Binding Affinity

This compound binds directly to tubulin with a moderate affinity. The association constant (KA) for the this compound-tubulin interaction has been determined to be 1.2 ± 0.7 x 10(4) M-1 .[2]

Evidence for an Alternate Binding Site

While this compound is structurally an analog of colchicine, evidence strongly suggests it does not function simply as a competitive inhibitor at the same binding site.

  • Poor Competitive Inhibition: The inhibitory constant (KI) for this compound in competitively displacing colchicine from its binding site is 125 µM .[2] This value is substantially higher than its I50 for polymerization inhibition (20 µM), indicating that its primary mechanism of inhibiting microtubule assembly is not through direct competition at the colchicine site.

  • Binding to the Colchicine-Tubulin Complex: In a compelling finding, this compound has been shown to bind to the pre-formed, stable colchicine-tubulin complex. The association constant for this interaction is 2.2 ± 1.0 x 10(4) M-1 , which is similar to its affinity for free tubulin.[2]

These observations support the hypothesis that this compound binds to an alternate, lower-affinity site on the tubulin dimer or the colchicine-tubulin complex to exert its inhibitory effect on microtubule polymerization.[2]

Colchiceine_Mechanism cluster_tubulin αβ-Tubulin Dimer Colchicine_Site Colchicine Site Polymerization Microtubule Polymerization Colchicine_Site->Polymerization Blocks Incorporation Alternate_Site Alternate Site Alternate_Site->Polymerization Inhibits Assembly (I50 = 20 µM) This compound This compound This compound->Alternate_Site Moderate Affinity Binding (KA = 1.2x10^4 M-1) Colchicine Colchicine Colchicine->Colchicine_Site High Affinity Binding Inhibition Inhibition

Proposed binding mechanism of this compound on the tubulin dimer.

Quantitative Data Summary

The following tables summarize the key quantitative parameters describing the interaction of this compound with tubulin, in comparison to colchicine where data is available.

Table 1: Inhibition of Tubulin Polymerization

CompoundAssay TypeI50 (µM)Reference
This compound In Vitro Polymerization20[2]
Colchicine In Vitro Polymerization~1-2.5[3][4]

Table 2: Tubulin Binding Parameters

CompoundParameterValueReference
This compound Association Constant (KA) vs. Tubulin1.2 x 10(4) M-1[2]
Association Constant (KA) vs. Colchicine-Tubulin Complex2.2 x 10(4) M-1[2]
Competitive Inhibition Constant (KI) vs. Colchicine125 µM[2]
Colchicine Association Constant (KA) vs. Tubulin~3.2 x 10(6) M-1[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Tubulin Polymerization Assay (Turbidimetric Method)

This assay measures microtubule polymerization by monitoring the increase in light scattering (turbidity) as tubulin dimers assemble into microtubules.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM stock)

  • Glycerol

  • This compound stock solution (in DMSO)

  • 96-well, clear, half-area microplates

  • Temperature-controlled microplate reader capable of reading absorbance at 350 nm

Procedure:

  • Preparation of Reagents:

    • Reconstitute tubulin in ice-cold General Tubulin Buffer to a final concentration of 4-5 mg/mL. Keep on ice at all times.

    • Prepare a polymerization buffer (G-PEM) consisting of General Tubulin Buffer with 10% glycerol and 1 mM GTP. Keep on ice.

    • Prepare serial dilutions of this compound in G-PEM. Include a DMSO-only control.

  • Assay Setup:

    • Pre-warm the microplate reader to 37°C.

    • On ice, add tubulin to the this compound dilutions (and DMSO control) to achieve a final tubulin concentration of 2-3 mg/mL. The final this compound concentrations should range from approximately 1 µM to 200 µM to bracket the I50.

  • Measurement:

    • Immediately transfer the reaction mixtures to the pre-warmed 96-well plate.

    • Place the plate in the reader and begin recording the absorbance at 350 nm every 30-60 seconds for at least 60 minutes.

  • Data Analysis:

    • Plot absorbance (OD350) versus time for each concentration.

    • Determine the maximum rate of polymerization (Vmax) and the final steady-state absorbance for each curve.

    • Calculate the percentage of inhibition relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the I50 value.

Competitive Binding Assay (Fluorescence-Based)

This assay determines if a test compound competes with a fluorescent ligand for the same binding site. Given this compound's properties, a modified approach is needed. The protocol below describes a standard colchicine competition assay, which would be used to determine this compound's KI value.

Materials:

  • Purified tubulin

  • Colchicine (unlabeled)

  • Fluorescent colchicine analog or colchicine itself (its intrinsic fluorescence increases upon binding)

  • Assay Buffer (e.g., 10 mM sodium phosphate, 1 mM EGTA, 1 mM MgCl2, 1 mM GTP, pH 7.0)

  • This compound stock solution (in DMSO)

  • Fluorometer with temperature control

Procedure:

  • Assay Setup:

    • In a microcuvette, combine tubulin (e.g., 2 µM final concentration) and a fixed concentration of fluorescent colchicine (e.g., 5 µM) in the assay buffer.

    • Add varying concentrations of this compound (e.g., from 1 µM to 500 µM). Include a control with no this compound.

  • Incubation:

    • Incubate the mixtures at 37°C for a sufficient time to reach binding equilibrium (colchicine binding can be slow, often requiring 60-90 minutes).

  • Measurement:

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the colchicine-tubulin complex (e.g., Excitation: 362 nm, Emission: 435 nm).[5]

  • Data Analysis:

    • Calculate the percentage of displacement of the fluorescent colchicine at each this compound concentration.

    • Plot the percentage of displacement against the logarithm of the this compound concentration.

    • Use this data, along with the known Kd of colchicine, to calculate the KI for this compound using the Cheng-Prusoff equation.

Visualized Workflows and Pathways

Experimental Workflow for Characterizing a Tubulin Inhibitor

The following diagram outlines a typical workflow for the discovery and characterization of a novel tubulin polymerization inhibitor like this compound.

Experimental_Workflow start Compound Identification (e.g., this compound) in_vitro_poly In Vitro Tubulin Polymerization Assay start->in_vitro_poly binding_assay Tubulin Binding Assay in_vitro_poly->binding_assay Active compounds cell_based Cell-Based Assays in_vitro_poly->cell_based Potent inhibitors competition Competitive Binding Assay (vs. Colchicine) binding_assay->competition mechanism Mechanism of Action Determination competition->mechanism cytotoxicity Cytotoxicity Assay (e.g., LDH, MTT) cell_based->cytotoxicity cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_based->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) cell_based->apoptosis cytotoxicity->mechanism cell_cycle->mechanism apoptosis->mechanism

Workflow for the characterization of tubulin inhibitors.
Downstream Signaling of Microtubule Disruption

Inhibition of microtubule assembly, whether by this compound or other agents, triggers a cascade of cellular events, primarily leading to cell cycle arrest and apoptosis.

Signaling_Pathway inhibitor This compound tubulin αβ-Tubulin inhibitor->tubulin Binds to mt_disruption Microtubule Assembly Inhibition tubulin->mt_disruption spindle_defect Defective Mitotic Spindle mt_disruption->spindle_defect sac Spindle Assembly Checkpoint (SAC) Activation spindle_defect->sac g2m G2/M Phase Arrest sac->g2m apoptosis Apoptosis g2m->apoptosis Prolonged arrest leads to bcl2 Bcl-2 Family Modulation apoptosis->bcl2 caspase Caspase Activation bcl2->caspase

Downstream effects of microtubule assembly inhibition.

Conclusion and Future Directions

This compound presents a compelling case as an inhibitor of microtubule polymerization with a distinct mechanism of action compared to its parent compound, colchicine. Its lower cytotoxicity combined with its potent inhibitory effect on tubulin assembly makes it an interesting lead for further investigation. The evidence pointing towards an alternate binding site on tubulin is particularly significant.

Future research should focus on:

  • Structural Elucidation: Co-crystallization of tubulin with this compound to definitively identify its binding site and understand the conformational changes it induces.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to probe the structural requirements for binding to the alternate site and to optimize inhibitory activity.

  • In Vivo Efficacy: Evaluation of this compound in preclinical cancer models to determine if its in vitro activity and lower toxicity translate to a favorable therapeutic window in vivo.

Understanding the unique interaction of this compound with tubulin could pave the way for a new class of microtubule-targeting agents with improved efficacy and safety profiles.

References

The Dawn of a New Therapeutic Era: Exploring the Therapeutic Potential of Colchicine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Colchicine, a natural alkaloid extracted from the autumn crocus (Colchicum autumnale), has been a cornerstone in the treatment of gout and Familial Mediterranean Fever (FMF) for centuries. Its potent anti-inflammatory and anti-mitotic properties stem from its ability to disrupt microtubule polymerization, a fundamental cellular process. However, the clinical utility of colchicine is hampered by its narrow therapeutic index and significant toxicity. This has spurred a renaissance in colchicine research, with a focus on synthesizing and evaluating a diverse array of colchiceine derivatives. These novel compounds aim to retain or enhance the therapeutic efficacy of the parent molecule while mitigating its adverse effects, thereby unlocking its potential across a broader spectrum of diseases, including cancer and cardiovascular conditions. This technical guide provides an in-depth exploration of the therapeutic promise of this compound derivatives, detailing their mechanisms of action, summarizing key quantitative data, and providing protocols for their evaluation.

Mechanism of Action: Beyond Microtubule Disruption

The primary mechanism of action for colchicine and its derivatives is the inhibition of tubulin polymerization. By binding to the colchicine-binding site on β-tubulin, these compounds prevent the formation of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. This disruption of the cytoskeleton has profound downstream effects on several critical signaling pathways.

Key Signaling Pathways Modulated by this compound Derivatives
  • NLRP3 Inflammasome Inhibition: this compound derivatives have been shown to inhibit the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome, a key component of the innate immune response.[1] By preventing the assembly of the inflammasome complex, these compounds block the maturation and release of pro-inflammatory cytokines such as IL-1β and IL-18.[1] This mechanism is central to their efficacy in treating inflammatory disorders like gout.

  • NF-κB Signaling Pathway Attenuation: The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression. This compound derivatives can suppress the activation of NF-κB, thereby reducing the production of a wide range of inflammatory mediators, including cytokines, chemokines, and adhesion molecules.

  • RhoA/ROCK Pathway Interference: The RhoA/Rho-associated kinase (ROCK) signaling pathway is involved in cytoskeleton regulation, cell migration, and inflammation. By disrupting microtubule dynamics, this compound derivatives can interfere with this pathway, further contributing to their anti-inflammatory effects.

Below is a diagram illustrating the central role of microtubule disruption in the mechanism of action of this compound derivatives and its impact on downstream signaling pathways.

Mechanism of Action of this compound Derivatives This compound This compound Derivatives Tubulin β-Tubulin Binding This compound->Tubulin Microtubule Microtubule Polymerization Inhibition Tubulin->Microtubule NLRP3 NLRP3 Inflammasome Activation Inhibition Microtubule->NLRP3 NFkB NF-κB Pathway Attenuation Microtubule->NFkB RhoA RhoA/ROCK Pathway Interference Microtubule->RhoA Mitosis Mitotic Arrest Microtubule->Mitosis Inflammation Reduced Inflammation NLRP3->Inflammation NFkB->Inflammation RhoA->Inflammation Apoptosis Apoptosis Induction Mitosis->Apoptosis

Caption: Mechanism of Action of this compound Derivatives.

Quantitative Data on Therapeutic Potential

The therapeutic potential of novel this compound derivatives is being extensively evaluated in preclinical studies, particularly in the context of cancer and inflammation. The following tables summarize key quantitative data from these studies, focusing on the cytotoxic and anti-inflammatory activities of various derivatives.

Anticancer Activity of this compound Derivatives

The antiproliferative activity of this compound derivatives is typically assessed using cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

DerivativeCancer Cell LineIC50 (µM)Reference
Colchicine SKOV-3 (Ovarian)0.037 ± 0.004[2]
10-Methylthiocolchicine SKOV-3 (Ovarian)0.008 ± 0.001[2]
10-Ethylthiocolchicine SKOV-3 (Ovarian)0.047 ± 0.005[2]
10-n-Butylthiocolchicine SKOV-3 (Ovarian)0.780 ± 0.036[2]
Derivative 4o HCT-116 (Colon)0.04[3]
Compound 20 HepG-2 (Liver)1.78 - 9.19[4]
Compound 21 HCT-116 (Colon)1.78 - 9.19[4]
Compound 22 MCF-7 (Breast)1.78 - 9.19[4]
Compound 60c A375/TxR (Melanoma)0.0024 (average)[5]
Amphidinol 2 (AM2) HT-29 (Colon)~13-fold > Colchicine[6]
Amphidinol 2 (AM2) HCT-116 (Colon)~1.5-fold > Colchicine[6]
Clinical Trial Data for Colchicine in Cardiovascular Disease

Recent clinical trials have investigated the use of low-dose colchicine for the secondary prevention of cardiovascular events.

TrialPatient PopulationTreatmentPrimary EndpointKey FindingsReference
LoDoCo2 Chronic Coronary Disease0.5 mg/day ColchicineComposite of CV death, MI, ischemic stroke, or ischemia-driven revascularization31% reduction in the risk of the primary endpoint (HR 0.69)[7]
COLCOT Recent Myocardial Infarction0.5 mg/day ColchicineComposite of CV death, resuscitated cardiac arrest, MI, stroke, or urgent hospitalization for angina23% reduction in the risk of the primary endpoint (HR 0.77)[7]
Meta-analysis (15 RCTs) Coronary Heart DiseaseColchicineMACE, stroke, MI, revascularizationReduced risk of MACE (RR: 0.65), stroke (RR: 0.48), MI (RR: 0.60), and revascularization (RR: 0.68)[8]
Meta-analysis (10 RCTs) Coronary Artery DiseaseColchicineMACE, MI, ischemic strokeReduced risk of MACE (IRR 0.69), MI (IRR 0.77), and ischemic stroke (IRR 0.48)[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound derivatives.

Synthesis of this compound Derivatives: A General Overview

The synthesis of novel this compound derivatives often involves modifications at the A, B, or C rings of the colchicine scaffold.

  • A-Ring Modifications: Modifications to the trimethoxyphenyl A-ring are generally challenging due to its role in tubulin binding. However, some studies have explored the synthesis of allocolchicine analogues with variations in this ring.[10][11][12]

  • B-Ring Modifications: The seven-membered B-ring is a common site for modification, particularly at the C-7 position, to introduce different amine-containing side chains.[13]

  • C-Ring Modifications: The tropolone C-ring can be modified, for instance, by replacing the methoxy group with amino groups or through cycloaddition reactions.[14][15]

A general workflow for the synthesis and evaluation of this compound derivatives is depicted below.

Workflow for Synthesis and Evaluation of this compound Derivatives Start Starting Material (Colchicine/Thiocolchicine) Synthesis Chemical Synthesis (Ring Modification) Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification InVitro In Vitro Evaluation Purification->InVitro Cytotoxicity Cytotoxicity Assays (MTT, SRB) InVitro->Cytotoxicity Tubulin Tubulin Polymerization Assay InVitro->Tubulin InflammationAssay Anti-inflammatory Assays (NLRP3, NF-κB) InVitro->InflammationAssay InVivo In Vivo Evaluation (Animal Models) InVitro->InVivo Efficacy Efficacy Studies (Tumor growth, etc.) InVivo->Efficacy Toxicity Toxicity Studies InVivo->Toxicity Lead Lead Compound Identification InVivo->Lead

Caption: Synthesis and Evaluation Workflow.

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the formation of microtubules.

Materials:

  • Purified tubulin protein (>97% pure)

  • General tubulin buffer (80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP solution (1 mM)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C

Procedure:

  • On ice, prepare the assay mixture containing tubulin protein (e.g., 0.4 mg) and GTP (1 mM) in the general tubulin buffer.

  • Add the test compounds at various concentrations to the assay mixture in a 96-well plate. Include a vehicle control (DMSO) and a positive control (colchicine).

  • Initiate polymerization by incubating the plate at 37°C.

  • Monitor the increase in absorbance at 340 nm every minute for a specified period (e.g., 20-60 minutes) using a spectrophotometer. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cultured cells.

Materials:

  • Cultured cells (e.g., cancer cell lines)

  • 96-well tissue culture plates

  • Complete cell culture medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours). Include untreated and vehicle-treated controls.

  • After the incubation period, add MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the control and determine the IC50 value.[16][17]

NLRP3 Inflammasome Activation Assay

This assay measures the inhibition of NLRP3 inflammasome activation by quantifying the release of IL-1β.

Materials:

  • Immune cells (e.g., primary macrophages or THP-1 cells)

  • LPS (lipopolysaccharide) for priming

  • NLRP3 activator (e.g., ATP or nigericin)

  • Test compounds

  • ELISA kit for human or mouse IL-1β

Procedure:

  • Prime the cells with LPS (e.g., 1 µg/mL) for a few hours to induce the expression of pro-IL-1β and NLRP3.

  • Pre-treat the primed cells with various concentrations of the test compounds for a defined period.

  • Activate the NLRP3 inflammasome by adding an activator like ATP (e.g., 5 mM) or nigericin (e.g., 10 µM).

  • After incubation, collect the cell culture supernatants.

  • Quantify the amount of secreted IL-1β in the supernatants using a specific ELISA kit according to the manufacturer's instructions.

  • A reduction in IL-1β levels in the presence of the test compound indicates inhibition of NLRP3 inflammasome activation.[1][8]

Conclusion and Future Directions

The exploration of this compound derivatives represents a promising frontier in drug discovery. By leveraging the well-understood mechanism of microtubule disruption and fine-tuning the molecular structure, researchers are developing novel compounds with enhanced therapeutic indices. The quantitative data from preclinical studies, particularly in oncology, are encouraging, with several derivatives demonstrating potent cytotoxicity against a range of cancer cell lines at nanomolar concentrations. Furthermore, the successful application of low-dose colchicine in cardiovascular disease prevention highlights the broader therapeutic potential of modulating inflammatory pathways targeted by these compounds.

Future research should focus on several key areas. A deeper understanding of the structure-activity relationships will guide the rational design of next-generation derivatives with improved selectivity and reduced off-target toxicity. In vivo studies in relevant animal models are crucial to validate the preclinical efficacy and safety of these new chemical entities.[18] Finally, the translation of the most promising candidates into clinical trials will be the ultimate test of their therapeutic potential. The continued investigation of this compound derivatives holds the promise of delivering safer and more effective treatments for a variety of debilitating diseases.

References

An In-depth Technical Guide to the Interaction of Colchicine with P-glycoprotein

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a critical component of cellular defense mechanisms, actively effluxing a wide array of xenobiotics and contributing significantly to multidrug resistance (MDR) in oncology and influencing the pharmacokinetics of numerous drugs. Colchicine, an alkaloid used in the treatment of gout and other inflammatory conditions, is a well-documented substrate and modulator of P-gp. This technical guide provides a comprehensive analysis of the multifaceted interaction between colchicine and P-gp, consolidating quantitative data, detailing experimental methodologies, and visualizing the underlying molecular and systemic mechanisms. Understanding this interaction is crucial for predicting drug-drug interactions, overcoming MDR, and optimizing therapeutic strategies involving colchicine and other P-gp substrates.

Colchicine as a P-glycoprotein Substrate and Modulator

Colchicine exhibits a complex, dual-role relationship with P-glycoprotein. It is not only recognized and actively transported by the efflux pump but also acts as an inducer of its expression.

  • Substrate Recognition and Efflux: Colchicine is a recognized substrate of P-gp.[1] In silico molecular docking studies predict that colchicine binds to the drug-binding pocket within the transmembrane domains of P-gp, suggesting a competitive mechanism of transport.[1][2] This binding initiates a cycle of ATP hydrolysis that powers the conformational changes necessary to transport colchicine out of the cell, thereby limiting its intracellular accumulation and efficacy. This efflux mechanism is a key factor in the development of resistance to colchicine in certain cancer cell lines.[3]

  • Induction of P-gp Expression: Chronic exposure to colchicine can lead to an upregulation of P-gp expression. Studies using Caco-2 cells, a human colorectal adenocarcinoma cell line widely used as a model for the intestinal barrier, have shown that incubation with colchicine (0.1–100 μM) for 24 hours results in a significant increase in P-gp protein levels.[1][4] This auto-induction suggests that colchicine can trigger cellular signaling pathways that enhance the transcription and translation of the MDR1 gene, which encodes P-gp.[5][6]

  • Dissociation of Expression and Activity: A critical finding is that the colchicine-induced increase in P-gp expression does not always correlate with a proportional increase in its transport activity.[1][4] While Caco-2 cells exposed to colchicine showed higher levels of the P-gp protein, the overall efflux activity remained unchanged in some studies, highlighting the complexity of P-gp regulation.[1][4]

Quantitative Analysis of the Colchicine-P-gp Interaction

The interaction between colchicine and P-gp has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data available in the literature.

Table 1: In Vitro P-gp Modulation and Binding Affinity
ParameterExperimental SystemValueReference
P-gp ATPase Activity MDR1-Sf9 membrane vesiclesSignificant increase with 100 μM colchicine[1]
Apparent Affinity (Km) UIC2 reactivity shift in 3T3-MDR1 cells1.11 ± 0.14 mM[3]
P-gp Induction LS-180 cells (Rhodamine 123 accumulation)62% (vs. >90% for non-inducing derivatives)[5][6]
Competitive Inhibition [¹²⁵I]NASC Photolabeling of P-gp45% inhibition by 100 μM colchicine[7]
Table 2: Pharmacokinetic Drug-Drug Interactions (DDIs)
Interacting Drug (P-gp Inhibitor)Colchicine DoseEffect on Colchicine PharmacokineticsReference
Cyclosporine 0.6 mg (single dose)~3.5-fold increase in Cmax and AUC[8]
Ritonavir 0.6 mg (single dose)170% increase in Cmax; 245% increase in AUC[9]
Verapamil 5 mg/kg (in vivo, rat)4.5-fold increase in brain concentration[10]

Mechanisms of Interaction: Binding, Conformation, and ATP Hydrolysis

The transport of colchicine is a dynamic process involving direct binding, significant conformational changes in the P-gp transporter, and the energy derived from ATP hydrolysis.

  • Binding and Conformational Shift: Colchicine binding to P-gp induces a conformational change in the protein. This has been demonstrated using the conformation-sensitive monoclonal antibody UIC2, which shows increased reactivity with P-gp in the presence of colchicine in certain cell lines.[3][11] Interestingly, this effect is cell-line dependent, suggesting that cellular factors, such as membrane lipid composition, may influence the P-gp-colchicine interaction.[3] Even in cells where colchicine alone does not trigger a conformational shift, it can reverse the changes induced by other substrates like vinblastine.[3]

  • Role of ATP Hydrolysis: The conformational state of P-gp is tightly linked to its ATPase cycle. Colchicine significantly stimulates the P-gp ATPase activity, confirming it is actively transported.[1] Studies have shown that ATP hydrolysis counteracts the conformational effects induced by colchicine.[3][12] In ATPase-deficient P-gp mutants, the conformational changes induced by colchicine are more pronounced, indicating that the energy-consuming transport cycle is required to reset the protein's conformation after efflux.[3]

G Proposed Mechanism of Colchicine Efflux by P-glycoprotein cluster_membrane Cell Membrane PGP_in P-gp (Inward-facing) PGP_out P-gp (Outward-facing) PGP_in->PGP_out 3. Conformational Change ATP 2 ATP PGP_in->ATP Col_out Colchicine (Extracellular) PGP_out->Col_out 4. Colchicine Release ADP 2 ADP + 2 Pi PGP_out->ADP 5. ATP Hydrolysis Col_in Colchicine (Intracellular) Col_out->Col_in Passive Diffusion Col_in->PGP_in 1. Binding ATP->PGP_in 2. ATP Binding ADP->PGP_in 6. Reset to Inward Conformation

Mechanism of P-gp mediated colchicine efflux.

Clinical Significance: Drug-Drug Interactions

The role of P-gp in colchicine transport has profound clinical implications. Colchicine has a narrow therapeutic index, and its toxicity can be precipitated by co-administration with drugs that inhibit P-gp function.[13] Many P-gp inhibitors are also inhibitors of the cytochrome P450 3A4 (CYP3A4) enzyme, which is the primary metabolic pathway for colchicine.[14][15] The dual inhibition of both P-gp-mediated efflux and CYP3A4-mediated metabolism can lead to life-threatening increases in colchicine plasma concentrations.[13][16] This necessitates careful dose adjustments or avoidance of concomitant use with potent inhibitors like clarithromycin, cyclosporine, and ritonavir.[8][9][17]

Systemic Impact of P-gp Inhibition on Colchicine Pharmacokinetics cluster_gut Intestinal Lumen / Enterocyte cluster_liver Hepatocyte Col Oral Colchicine PGP_Gut P-gp Efflux Col->PGP_Gut Absorption Inhibitor P-gp Inhibitor (e.g., Cyclosporine) Inhibitor->PGP_Gut Inhibition PGP_Liver P-gp Biliary Excretion Inhibitor->PGP_Liver Inhibition PGP_Gut->Col Efflux (Blocked) Blood Systemic Circulation (Increased [Colchicine]) PGP_Gut->Blood Increased Net Absorption PGP_Liver->Blood Biliary Excretion (Blocked) Blood->PGP_Liver Hepatic Uptake Toxicity Increased Risk of Toxicity Blood->Toxicity

Impact of P-gp inhibition on colchicine bioavailability.

Detailed Experimental Protocols

Reproducible and standardized assays are essential for characterizing the interaction between compounds and P-gp. Below are detailed methodologies for key experiments cited in the literature.

P-gp ATPase Activity Assay

This assay quantifies the ATP hydrolysis by P-gp in the presence of a test compound. Substrates typically stimulate ATPase activity, while inhibitors may reduce it.

Principle: ABC transporters use ATP hydrolysis to drive substrate efflux. The rate of ATP hydrolysis, measured by the release of inorganic phosphate (Pi), is proportional to the transporter's activity. Sodium orthovanadate (Na₃VO₄) is used to differentiate P-gp specific activity from that of other membrane ATPases.[18]

Methodology:

  • Preparation: Use purified membrane vesicles from cells overexpressing human P-gp (e.g., MDR1-Sf9 insect cells).[1]

  • Reaction Mixture: Prepare a reaction buffer containing the membrane vesicles, assay buffer, and the test compound (colchicine) at various concentrations. A parallel set of reactions is prepared containing 1.2 mM Na₃VO₄ to measure non-P-gp related ATPase activity.[18]

  • Initiation: Start the reaction by adding a defined concentration of MgATP (e.g., 5 mM). Incubate the mixture at 37°C for a set period (e.g., 20 minutes).[19]

  • Termination & Detection: Stop the reaction by adding a quenching solution (e.g., sodium dodecyl sulfate). The amount of liberated inorganic phosphate (Pi) is determined colorimetrically by adding a detection reagent (e.g., a solution containing ammonium molybdate and ascorbic acid) and measuring the absorbance at a specific wavelength (e.g., 800 nm).[18]

  • Calculation: The P-gp specific ATPase activity is calculated by subtracting the rate of Pi formation in the presence of vanadate from the rate observed in its absence. Results are typically expressed as nmol Pi/min/mg protein.

Workflow for P-gp ATPase Activity Assay N1 Prepare P-gp Membrane Vesicles N2 Incubate Vesicles with Colchicine ± Vanadate N1->N2 N3 Initiate Reaction with MgATP at 37°C N2->N3 N4 Stop Reaction & Add Colorimetric Reagent N3->N4 N5 Measure Absorbance to Quantify Phosphate (Pi) N4->N5 N6 Calculate Vanadate-Sensitive ATPase Activity N5->N6

Workflow for the P-gp ATPase activity assay.
P-gp Transport (Rhodamine 123 Accumulation) Assay

This cell-based assay measures the function of P-gp by quantifying the intracellular accumulation of a fluorescent P-gp substrate, such as Rhodamine 123 (Rho123).

Principle: In cells with active P-gp, the fluorescent substrate Rho123 is actively pumped out, resulting in low intracellular fluorescence. Inhibition or saturation of P-gp by a test compound (like colchicine) leads to increased intracellular accumulation of Rho123.

Methodology:

  • Cell Culture: Plate P-gp expressing cells (e.g., Caco-2, LS-180) in multi-well plates and grow to confluency.[4][5]

  • Pre-incubation: Wash the cells and pre-incubate them with various concentrations of the test compound (colchicine) or a known P-gp inhibitor (e.g., verapamil, positive control) for a defined period (e.g., 30-60 minutes) at 37°C.[2]

  • Substrate Loading: Add the fluorescent substrate Rho123 to the wells and incubate for an additional period (e.g., 60 minutes) at 37°C, protected from light.

  • Termination and Washing: Terminate the assay by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular Rho123.

  • Quantification: Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader. Alternatively, detach the cells and analyze the fluorescence of the cell suspension using flow cytometry.[1][4]

  • Analysis: Compare the fluorescence in colchicine-treated cells to untreated (negative control) and verapamil-treated (positive control) cells. Results are often expressed as a percentage of the control.

Workflow for Rhodamine 123 Transport Assay N1 Culture P-gp Expressing Cells N2 Pre-incubate Cells with Colchicine N1->N2 N3 Add Rhodamine 123 and Incubate at 37°C N2->N3 N4 Wash Cells with Ice-Cold PBS N3->N4 N5 Lyse Cells and Measure Intracellular Fluorescence (or use Flow Cytometry) N4->N5 N6 Analyze Data vs. Controls N5->N6

References

In Vitro Stability of Colchiceine in Cell Culture Media: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colchiceine, the primary active metabolite of colchicine, is of significant interest in pharmacological research. Understanding its stability in in vitro systems is paramount for the accurate interpretation of experimental results and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current knowledge regarding the stability of this compound in cell culture media. Due to a lack of direct studies on this compound stability, this guide leverages data from its parent compound, colchicine, to propose a robust experimental framework for determining the in vitro stability of this compound. Detailed experimental protocols, data presentation tables, and visualizations of relevant signaling pathways and experimental workflows are provided to aid researchers in this endeavor.

Introduction

Colchicine, a tricyclic alkaloid, is a well-established therapeutic agent for gout and familial Mediterranean fever.[1] Its mechanism of action primarily involves the disruption of microtubule polymerization, which in turn modulates various inflammatory pathways.[1][2] Colchicine is metabolized in the liver to form several metabolites, with O-demethylated colchicine, or this compound, being a major product. While the pharmacological effects of colchicine are extensively studied, the intrinsic activity and in vitro behavior of its metabolites, such as this compound, are less characterized.

The stability of a compound in cell culture media is a critical parameter that can significantly influence the outcome and reproducibility of in vitro assays. Degradation of the test compound can lead to an underestimation of its potency and misinterpretation of its mechanism of action. This guide addresses the current knowledge gap regarding the in vitro stability of this compound and provides a detailed roadmap for its systematic evaluation.

Known Signaling Pathways of Colchicine (and by extension, this compound)

Colchicine's primary molecular target is tubulin. By binding to tubulin, it inhibits microtubule polymerization, leading to a cascade of downstream effects that suppress inflammation.[2][3] Given that this compound is a direct metabolite, it is plausible that it shares or modulates similar signaling pathways. The key pathways affected by colchicine include:

  • Inhibition of Microtubule Polymerization: Colchicine binds to the tubulin heterodimer, forming a tubulin-colchicine complex. This complex then incorporates into the growing ends of microtubules, preventing further elongation and promoting microtubule depolymerization at higher concentrations.[2][3]

  • Inhibition of the NLRP3 Inflammasome: The disruption of microtubules interferes with the assembly and activation of the NACHT-LRRPYD-containing protein 3 (NALP3) inflammasome, a key component of the innate immune response.[2] This leads to reduced activation of caspase-1 and subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18.

  • Downregulation of Inflammatory Pathways: By affecting microtubule-dependent processes, colchicine inhibits neutrophil chemotaxis, adhesion, and degranulation.[2] It also modulates the RhoA/Rho effector kinase (ROCK) pathway and the tumor necrosis factor-alpha (TNF-α)-induced nuclear factor κΒ (NF-κΒ) pathway, further attenuating the inflammatory response.[1]

Signaling Pathway Diagram

Colchicine_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Colchicine Colchicine / this compound Tubulin Tubulin Colchicine->Tubulin Binds to Microtubules Microtubules Colchicine->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization NLRP3_Inflammasome NLRP3 Inflammasome Assembly Microtubules->NLRP3_Inflammasome Required for Neutrophil_Functions Neutrophil Functions (Chemotaxis, Adhesion) Microtubules->Neutrophil_Functions Essential for Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves IL1b IL-1β Release Pro_IL1b->IL1b Inflammatory_Response Inflammatory Response IL1b->Inflammatory_Response Promotes

Caption: Signaling pathway of colchicine, likely shared by its metabolite this compound.

Experimental Protocol for In Vitro Stability Assessment of this compound

As direct stability data for this compound in cell culture media is unavailable, a comprehensive experimental protocol is proposed below. This protocol is based on established methodologies for assessing the stability of small molecules in biological matrices.[4][5][6]

Materials
  • This compound reference standard

  • Cell culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) as required for the specific cell line

  • Phosphate-buffered saline (PBS)

  • High-performance liquid chromatography (HPLC) system with UV or mass spectrometry (MS) detection

  • C18 HPLC column (e.g., 100 x 3 mm, 2.6 µm)[7]

  • Acetonitrile (HPLC grade)

  • Ammonium formate buffer (5 mM, pH 3.5) or other suitable mobile phase components[7]

  • Incubator (37°C, 5% CO₂)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

Experimental Workflow

The following workflow outlines the key steps for determining the in vitro stability of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_sampling Sampling and Analysis cluster_data_analysis Data Analysis A Prepare this compound Stock Solution B Spike this compound into Cell Culture Media A->B C Incubate at 37°C, 5% CO₂ B->C D Collect Aliquots at Time Points (0, 2, 4, 8, 24, 48h) C->D E Sample Quenching and Preparation D->E F Analyze by Stability-Indicating HPLC Method E->F G Quantify Remaining this compound F->G H Calculate Half-life (t½) and Degradation Rate Constant (k) G->H

Caption: Experimental workflow for assessing the in vitro stability of this compound.

Detailed Method
  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., DMSO or ethanol).

    • Spike the this compound stock solution into pre-warmed (37°C) cell culture medium (with and without FBS) to achieve a final concentration relevant to the intended in vitro studies (e.g., 1-10 µM).

  • Incubation:

    • Incubate the this compound-spiked media in a cell culture incubator at 37°C with 5% CO₂.

  • Sampling:

    • Collect aliquots of the incubated media at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

    • The time 0 sample should be collected immediately after spiking.

  • Sample Preparation for Analysis:

    • Immediately after collection, quench any potential enzymatic degradation by adding an equal volume of cold acetonitrile.

    • Centrifuge the samples to precipitate proteins.

    • Filter the supernatant through a 0.22 µm syringe filter into HPLC vials.

  • HPLC Analysis:

    • Develop and validate a stability-indicating HPLC method capable of separating this compound from its potential degradation products. Based on methods for colchicine, a reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and an acidic buffer is a good starting point.[7][8][9]

    • The method should be validated for linearity, precision, accuracy, and specificity according to ICH guidelines.[9]

    • Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) should be performed on this compound to generate potential degradation products and confirm the specificity of the analytical method.[7][10][11]

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Plot the natural logarithm of the this compound concentration versus time.

    • If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) can be determined from the slope of the line (slope = -k).

    • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Data Presentation

Quantitative data from the stability studies should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Stability of this compound in Cell Culture Media at 37°C

Time (hours)Concentration in DMEM (% of initial)Concentration in RPMI-1640 (% of initial)
0100100
2
4
8
24
48

Table 2: Degradation Kinetics of this compound in Cell Culture Media

MediumDegradation Rate Constant (k) (h⁻¹)Half-life (t½) (hours)
DMEM
RPMI-1640

Conclusion

While direct data on the in vitro stability of this compound in cell culture media is currently lacking, this technical guide provides a comprehensive framework for its determination. By adapting established analytical methods for colchicine and following a systematic experimental protocol, researchers can generate reliable stability data for this compound. This information is crucial for the design and interpretation of in vitro pharmacological studies and will contribute to a better understanding of the biological activity of this important colchicine metabolite. The provided diagrams for the proposed experimental workflow and the known signaling pathways of colchicine offer valuable visual aids for researchers in this field.

References

Discovery of Colchicine alkaloids and their derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery of Colchicine Alkaloids and Their Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colchicine, a tricyclic alkaloid originally isolated from the autumn crocus (Colchicum autumnale), has a long and storied history in medicine, evolving from an ancient remedy for swelling to a well-understood anti-inflammatory agent for gout and other conditions. Its potent antimitotic activity, stemming from its ability to inhibit microtubule polymerization, has also made it a foundational compound in the development of novel anticancer agents. However, the clinical utility of colchicine is hampered by its narrow therapeutic index and significant toxicity. This has driven extensive research into the synthesis of colchicine derivatives with improved pharmacological profiles, aiming to enhance efficacy while reducing toxicity. This technical guide provides a comprehensive overview of the historical discovery of colchicine, its mechanism of action, and the development of its derivatives. It includes detailed experimental protocols for its isolation and the synthesis of novel analogues, presents quantitative data on the biological activity of these compounds, and visualizes key cellular pathways and laboratory workflows.

A Rich History: The Discovery and Isolation of Colchicine

The medicinal use of plants containing colchicine dates back to ancient Egypt, with the Ebers Papyrus (circa 1550 B.C.) describing the use of Colchicum autumnale for treating pain and swelling. The plant and its extracts were recognized for their potent, albeit toxic, properties throughout history. The active principle, however, remained elusive until the 19th century.

In 1820, French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou first isolated the active alkaloid compound from the plant.[1] This was a pivotal moment, moving colchicine from the realm of herbal remedies to chemical science. The substance was further purified and officially named "colchicine" in 1833 by the German pharmacist Philipp Lorenz Geiger.[2][3] The first pure crystallized form, in stable one-milligram granules, was produced in 1884 by French pharmacist Alfred Houde, establishing a standardized dose for medical use.[2] Despite its long history, the U.S. Food and Drug Administration (FDA) only formally approved colchicine in 2009 for the treatment of gout and Familial Mediterranean Fever (FMF).[3]

Mechanism of Action

Colchicine exerts its therapeutic effects through a multi-faceted mechanism, primarily centered on its interaction with the cytoskeleton and its profound impact on inflammatory processes.

Inhibition of Tubulin Polymerization

The principal molecular action of colchicine is its binding to tubulin, the protein subunit of microtubules.[4][5] By binding to the β-tubulin subunit, colchicine inhibits the polymerization and assembly of microtubules.[6][7] These cytoskeletal structures are critical for numerous cellular functions, including the maintenance of cell shape, intracellular transport, and cell division (mitosis). The disruption of microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle, which is the basis of colchicine's potent antiproliferative and cytotoxic effects.[8]

Anti-inflammatory Pathways and the NLRP3 Inflammasome

Colchicine's renowned anti-inflammatory properties are largely attributed to its effects on neutrophils and the inhibition of the NOD-like receptor protein 3 (NLRP3) inflammasome.[4][9]

  • Neutrophil Inhibition: By disrupting the microtubule network, colchicine impedes the migration, adhesion, and degranulation of neutrophils, which are key immune cells in the inflammatory response associated with gout.[4][6]

  • NLRP3 Inflammasome Inhibition: The NLRP3 inflammasome is a multi-protein complex in immune cells that, when activated by triggers like monosodium urate crystals in gout, initiates a potent inflammatory cascade.[9] Colchicine inhibits the assembly and activation of the NLRP3 inflammasome. This, in turn, prevents the activation of caspase-1, which is responsible for cleaving pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their active, pro-inflammatory forms.[5][10][11][12] The resulting decrease in IL-1β and IL-18 production significantly dampens the inflammatory response.[4][10]

G cluster_stimuli Inflammatory Stimuli cluster_cell Macrophage / Neutrophil cluster_pathway NLRP3 Inflammasome Pathway Urate_Crystals Urate Crystals NLRP3 NLRP3 Urate_Crystals->NLRP3 Activates ATP Extracellular ATP ATP->NLRP3 Activates ASC ASC NLRP3->ASC Assembly Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Assembly Casp1 Active Caspase-1 Pro_Casp1->Casp1 Activation Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleavage IL1b IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 IL-18 Pro_IL18->IL18 IL18->Inflammation Colchicine Colchicine Tubulin Tubulin Polymerization Colchicine->Tubulin Inhibits Tubulin->NLRP3 Required for Assembly

Fig. 1: Colchicine's inhibition of the NLRP3 inflammasome signaling pathway.

Development of Colchicine Derivatives

While effective, colchicine's use is limited by its toxicity, which creates a narrow therapeutic window. This has spurred the development of numerous derivatives designed to retain or enhance the desired therapeutic activity while minimizing adverse effects.[7] Research has focused on modifying the three rings of the colchicine scaffold (A, B, and C) to alter properties like solubility, tubulin-binding affinity, and susceptibility to efflux pumps that cause drug resistance.[9]

Quantitative Antiproliferative Activity

The antiproliferative effects of colchicine and its derivatives are commonly quantified by determining the half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. A lower IC₅₀ value indicates greater potency. The selectivity index (SI), calculated as the ratio of the IC₅₀ in a normal cell line to that in a cancer cell line, provides a measure of cancer-specific cytotoxicity.

CompoundA549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)MDAMB-231 (Breast) IC₅₀ (µM)A375 (Melanoma) IC₅₀ (µM)HEK-293 (Normal) IC₅₀ (µM)Selectivity Index (SI) for A375Reference
Colchicine 0.012 ± 0.0010.015 ± 0.0020.018 ± 0.0030.011 ± 0.0010.016 ± 0.0021.45[13]
Derivative 3g 12.87 ± 0.4515.69 ± 0.3911.45 ± 0.6510.35 ± 0.5615.76 ± 0.581.52[13]
DJ95 N/AN/AN/A0.024 ± 0.005N/AN/A[14]
Compound 20 N/A7.91 ± 0.65N/AN/AN/AN/A[15]
Compound 21 N/A9.19 ± 0.81N/AN/AN/AN/A[15]
Compound 22 N/A7.82 ± 0.69N/AN/AN/AN/A[15]
N/A: Data not available in the cited source.

Key Experimental Protocols

The following sections provide detailed methodologies for the isolation of colchicine from its natural source and a representative synthesis of a derivative.

Protocol: Isolation and Characterization of Colchicine from Colchicum autumnale

This protocol describes a general procedure for the extraction, purification, and characterization of colchicine from the bulbs of C. autumnale.

Materials and Equipment:

  • Dried and powdered C. autumnale bulbs

  • Solvents: Methanol (MeOH), Chloroform (CHCl₃), Ethanol (EtOH), Acetic Acid, Diethyl Ether

  • Soxhlet apparatus or Reflux condenser

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-Layer Chromatography (TLC) plates and developing tank

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • NMR Spectrometer, Mass Spectrometer (for characterization)

Procedure:

  • Extraction:

    • Place 50 g of powdered C. autumnale bulbs into a cellulose thimble.

    • Perform a Soxhlet extraction for 6-8 hours using methanol as the solvent at its boiling point.[16] Alternatively, perform hot solvent extraction under reflux for 2 hours at 50°C.[16]

    • After extraction, concentrate the methanolic extract in vacuo using a rotary evaporator to obtain a crude residue.

  • Acid-Base Partitioning (Liquid-Liquid Extraction):

    • Dissolve the crude residue in 300 mL of 5% aqueous acetic acid.

    • Perform consecutive extractions with diethyl ether (3 x 300 mL) to remove non-alkaloidal compounds. Discard the ether layers.

    • Adjust the pH of the aqueous layer to be basic (pH ~9-10) with ammonium hydroxide.

    • Extract the aqueous layer with chloroform (3 x 200 mL). The colchicine will move into the organic phase.

    • Combine the chloroform fractions and evaporate to dryness to yield the crude alkaloid extract.

  • Purification by Column Chromatography:

    • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of chloroform-methanol).

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column, collecting fractions.

    • Monitor the fractions using TLC to identify those containing colchicine (visualized under UV light).

    • Combine the pure fractions and evaporate the solvent to yield purified colchicine.

  • Characterization and Quantification:

    • Confirm the identity and purity of the isolated compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS).

    • Quantify the colchicine yield using a validated HPLC-UV method, comparing the peak area to a standard curve of pure colchicine.[1]

G start Start: Powdered C. autumnale Bulbs extraction Solvent Extraction (Soxhlet/Reflux with Methanol) start->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 partitioning Acid-Base Liquid-Liquid Extraction concentration1->partitioning concentration2 Concentration of Organic Phase partitioning->concentration2 chromatography Column Chromatography (Silica Gel) concentration2->chromatography analysis Fraction Analysis (TLC) chromatography->analysis pooling Pool Pure Fractions & Concentrate analysis->pooling characterization Characterization (HPLC, NMR, MS) pooling->characterization end End: Purified Colchicine characterization->end

Fig. 2: Workflow for the isolation and purification of colchicine.
Protocol: Synthesis of a C-10 Thio-Substituted Colchicine Derivative

This protocol is a representative example for modifying the C-10 position on the tropolone ring, a common strategy for generating derivatives. The procedure is based on schemes for creating thiocolchicine analogues.[17]

Materials and Equipment:

  • Colchicine

  • N-Bromosuccinimide (NBS)

  • Sodium methanethiolate (CH₃SNa)

  • Methanol (MeOH), Water (H₂O), Acetonitrile

  • Round-bottom flasks, magnetic stirrer

  • Standard laboratory glassware

  • TLC plates for reaction monitoring

  • Silica gel for purification

Procedure:

  • Bromination at C-4 (if required for further modification, otherwise skip to step 2 for C-10):

    • Dissolve colchicine in acetonitrile at room temperature.

    • Add N-bromosuccinimide (NBS) portion-wise and stir until the reaction is complete as monitored by TLC. This step would yield a 4-bromo derivative.

  • Substitution at C-10:

    • Dissolve colchicine (or the product from step 1) in a mixture of MeOH/H₂O.

    • Add a solution of sodium methanethiolate (CH₃SNa) and stir at room temperature. This reaction substitutes the C-10 methoxy group with a methylthio (-SCH₃) group.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired C-10 substituted derivative.

  • Characterization:

    • Confirm the structure of the synthesized derivative using NMR spectroscopy and mass spectrometry.

Conclusion and Future Perspectives

Colchicine remains a compound of significant interest in medicinal chemistry and drug development. Its journey from an ancient plant remedy to a well-characterized molecule is a testament to the power of natural product chemistry. The primary mechanism of tubulin inhibition provides a robust platform for its anti-inflammatory and antimitotic activities. While toxicity remains a challenge, modern synthetic strategies continue to produce novel derivatives with improved safety profiles and enhanced potency. The focus on creating analogues with greater selectivity for cancer cells or specific inflammatory pathways holds promise for expanding the therapeutic applications of this ancient alkaloid far beyond its current uses.[7] The development of advanced formulations and targeted delivery systems may further unlock the potential of the colchicine scaffold in treating a range of diseases, from cancer to cardiovascular conditions.[11]

References

Methodological & Application

Synthesis of Colchiceine from Colchicine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of colchiceine via the acid-catalyzed hydrolysis of colchicine. This compound, the principal active metabolite of colchicine, is a crucial compound for toxicological and pharmacological research. The described method is a straightforward and efficient procedure for obtaining high-purity this compound, suitable for various research and drug development applications. This protocol includes a step-by-step guide from reaction setup to product purification and characterization, along with tabulated data and a visual workflow diagram.

Introduction

Colchicine is a naturally occurring pseudoalkaloid extracted from plants of the Colchicum genus, most notably Colchicum autumnale. It is a well-established therapeutic agent for the treatment of gout and Familial Mediterranean Fever. The biological activity of colchicine is primarily attributed to its ability to inhibit microtubule polymerization by binding to tubulin. This compound is the major metabolite of colchicine, formed by the demethylation of the C10 methoxy group. Understanding the synthesis and properties of this compound is essential for studying the metabolism, pharmacokinetics, and potential therapeutic applications of colchicine and its derivatives. The conversion of colchicine to this compound is readily achieved through acid hydrolysis.[1] This protocol details a reliable method for this synthesis.

Materials and Methods

Materials
  • Colchicine (C₂₂H₂₅NO₆)

  • Hydrochloric Acid (HCl), 0.1 N

  • Glacial Acetic Acid (CH₃COOH)

  • Acetone (CH₃COCH₃)

  • Chloroform (CHCl₃)

  • Ferric Chloride (FeCl₃)

  • Distilled Water (H₂O)

  • Standard laboratory glassware

  • Heating mantle or water bath

  • Magnetic stirrer

  • Filtration apparatus (Buchner funnel, filter paper)

  • Rotary evaporator

  • Melting point apparatus

  • Spectrophotometer (for optional quantitative analysis)

General Procedure

The synthesis of this compound from colchicine is achieved through the hydrolysis of the C10-methoxy group in an acidic medium. The reaction is typically carried out by heating a solution of colchicine in a mixture of hydrochloric acid and glacial acetic acid. The product, this compound, precipitates from the reaction mixture as a yellow solid and can be further purified by recrystallization.

Experimental Protocol

1. Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve a known amount of colchicine in glacial acetic acid.

  • To this solution, add 0.1 N hydrochloric acid. The recommended ratio of glacial acetic acid to 0.1 N HCl can vary, but a 1:1 volume ratio is a good starting point.

2. Hydrolysis Reaction:

  • Heat the reaction mixture to 100°C using a heating mantle or a water bath.[1]

  • Maintain the temperature and stir the mixture for 1 hour to ensure complete hydrolysis.[1]

  • During the reaction, a yellow solid, this compound, will precipitate out of the solution.[2]

3. Isolation of Crude Product:

  • After 1 hour, cool the reaction mixture to room temperature and then further cool in an ice bath to maximize precipitation.

  • Collect the precipitated yellow solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold distilled water to remove any residual acid.

4. Purification by Recrystallization:

  • Transfer the crude this compound to a clean flask.

  • Add a minimal amount of acetone and gently heat the mixture until the solid dissolves completely.[2]

  • Allow the solution to cool slowly to room temperature, which will induce the formation of crystals.

  • For maximum yield, place the flask in an ice bath to complete the crystallization process.

  • Collect the purified this compound crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold acetone.

  • Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.

5. Product Characterization:

  • Determine the melting point of the dried this compound.

  • (Optional) Confirm the identity and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

  • (Optional) A qualitative test for the presence of this compound can be performed by dissolving a small amount of the product in chloroform and adding a few drops of a ferric chloride solution in chloroform. A green color indicates the presence of this compound.[1]

Data Presentation

ParameterValue/RangeReference
Starting Material ColchicineN/A
Reagents 0.1 N Hydrochloric Acid, Glacial Acetic Acid[2]
Reaction Temperature 100°C[1]
Reaction Time 1 hour[1]
Theoretical Yield ~92% (weight of this compound from colchicine)[1]
Reported Experimental Yield 93% of theoretical[1]
Product Appearance Yellow solid/crystals[2]
Purification Method Recrystallization from acetone[2]
Qualitative Test Green color with FeCl₃ in chloroform[1]

Visual Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_isolation Isolation cluster_purification Purification cluster_product Final Product colchicine Colchicine dissolve Dissolve in Glacial Acetic Acid colchicine->dissolve add_hcl Add 0.1 N HCl dissolve->add_hcl heat Heat at 100°C for 1 hour add_hcl->heat cool Cool to Room Temperature heat->cool filter Vacuum Filtration cool->filter wash_water Wash with Cold Water filter->wash_water recrystallize Recrystallize from Acetone wash_water->recrystallize filter_crystals Filter Crystals recrystallize->filter_crystals dry Dry filter_crystals->dry This compound Pure this compound dry->this compound Chemical_Transformation Colchicine Colchicine (C₂₂H₂₅NO₆) This compound This compound (C₂₁H₂₃NO₆) Colchicine->this compound  H⁺ / H₂O (Acid Hydrolysis)  

References

Application Note: Quantification of Colchiceine in Human Plasma using a Novel HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a highly selective and sensitive method for the quantification of colchiceine, a metabolite of colchicine, in human plasma. The method utilizes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system, providing excellent specificity and low detection limits necessary for pharmacokinetic studies. Sample preparation involves a straightforward protein precipitation step, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI) mode. This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound in a biological matrix.

Introduction

Colchicine is a well-known therapeutic agent primarily used in the treatment of gout and Familial Mediterranean Fever.[1][2] Its metabolism in the liver is mediated by the CYP3A4 enzyme, leading to the formation of several metabolites, including 2-O-demethylcolchicine, 3-O-demethylcolchicine, and a minor metabolite, 10-O-demethylcolchicine, also known as this compound.[1] While present at lower concentrations than the parent drug, the quantification of this compound is crucial for a comprehensive understanding of colchicine's pharmacokinetic profile and its potential contribution to the overall pharmacological and toxicological effects. This application note details a robust LC-MS/MS method for the accurate and precise measurement of this compound in human plasma.

Experimental

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Colchicine-d6 (internal standard, IS)

  • HPLC-grade methanol and acetonitrile

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of this compound from plasma.

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma, add 20 µL of internal standard working solution (Colchicine-d6, 100 ng/mL in 50% methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Liquid Chromatography
  • System: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Program:

Time (min)%B
0.010
0.510
2.090
2.590
2.610
4.010
Mass Spectrometry
  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound386.1344.1
Colchicine-d6 (IS)406.4362.0
  • Source Parameters: Optimized for maximum signal intensity (e.g., Capillary voltage: 3.5 kV, Gas temperature: 350°C, Gas flow: 10 L/min).

Results and Discussion

This method is proposed based on established analytical techniques for the parent compound, colchicine.[3][4][5] The chromatographic conditions are designed to provide good retention and peak shape for this compound, separating it from potential interferences in the plasma matrix. The use of a stable isotope-labeled internal standard, colchicine-d6, is recommended to compensate for any variability in sample preparation and instrument response.

The proposed MRM transitions for this compound are based on its chemical structure (O10-demethylcolchicine). Colchicine (molecular weight 399.44 g/mol ) typically shows a precursor ion of [M+H]+ at m/z 400.1 and a major product ion at m/z 358.1.[3][6] this compound, having lost a methyl group (CH3), has a molecular weight of approximately 385.4 g/mol . Therefore, its protonated precursor ion is expected at m/z 386.1. The proposed product ion at m/z 344.1 corresponds to a similar fragmentation pattern observed for colchicine, which involves the loss of the acetamide group.

Method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) and would include the assessment of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. The expected linear range for this assay would be suitable for pharmacokinetic studies, likely spanning from low pg/mL to ng/mL concentrations.

Quantitative Data Summary

The following tables summarize the proposed instrumental and expected method validation parameters.

Table 1: HPLC and Mass Spectrometry Parameters

ParameterValue
HPLC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometer
Ionization ModeESI+
MRM Transition (this compound)386.1 > 344.1
MRM Transition (IS)406.4 > 362.0

Table 2: Proposed Method Validation Parameters

ParameterExpected Range/Value
Linearity (r²)≥ 0.99
Lower Limit of Quantification (LLOQ)0.05 - 0.5 ng/mL
Accuracy (% Bias)Within ±15% (±20% for LLOQ)
Precision (%RSD)≤ 15% (≤ 20% for LLOQ)
Recovery> 80%
Matrix EffectMinimal and compensated by IS

Experimental Workflow and Protocols

The following diagrams illustrate the key workflows for this analytical method.

G cluster_prep Sample Preparation plasma 100 µL Plasma add_is Add 20 µL IS (Colchicine-d6) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add 300 µL Acetonitrile vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase A evaporate->reconstitute transfer Transfer to Vial reconstitute->transfer G cluster_analysis LC-MS/MS Analysis injection Inject 5 µL of Sample hplc HPLC Separation (C18 Column, Gradient Elution) injection->hplc esi Electrospray Ionization (ESI+) hplc->esi ms_detection MS/MS Detection (MRM Mode) esi->ms_detection quantification Data Acquisition and Quantification ms_detection->quantification

References

Application Note: Colchiceine Cytotoxicity Assay in Primary Human Hepatocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colchiceine, a metabolite of colchicine, is investigated for various therapeutic properties, including its potential as an anti-fibrotic agent. Assessing the cytotoxicity of compounds in primary human hepatocytes is a critical step in drug development, as these cells are considered the gold standard for in vitro liver toxicity studies. This application note provides a detailed protocol for evaluating the cytotoxicity of this compound in primary human hepatocytes using three common endpoints: lactate dehydrogenase (LDH) leakage, mitochondrial activity (MTT assay), and albumin secretion.

Primary human hepatocytes are a more physiologically relevant model than cell lines, as they retain many of the metabolic and transporter functions of the liver in vivo. This protocol is designed to provide a robust and reproducible method for determining the potential hepatotoxicity of this compound and its analogues.

Mechanism of Action

Colchicine, the parent compound of this compound, exerts its cytotoxic effects primarily by disrupting microtubule polymerization. It binds to tubulin, preventing the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. This disruption leads to mitotic arrest and ultimately apoptosis. While this compound is a metabolite of colchicine, studies have shown it to be significantly less toxic to primary human hepatocytes.[1]

Data Presentation

The following table summarizes the comparative cytotoxicity of colchicine and this compound in primary human hepatocytes based on published data.

CompoundConcentration Range Tested (µM)Cytotoxicity EndpointObservationReference
Colchicine 1 - 100LDH LeakageDose-dependent increase in cytotoxicity.[1]
1 - 100Albumin SecretionDose-dependent decrease in albumin secretion.[1]
This compound 1 - 100LDH LeakageLess toxic than colchicine in the tested range. Not cytotoxic up to 10 µM.[1]
1 - 100Albumin SecretionLess toxic than colchicine in the tested range. Not cytotoxic up to 10 µM.[1]
1 - 100MTT AssayLess sensitive parameter compared to albumin secretion for colchicine derivatives.[2][3]

Experimental Protocols

Materials and Reagents
  • Cryopreserved primary human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E with supplements)

  • Collagen-coated 96-well plates

  • This compound

  • Colchicine (as a positive control)

  • Dimethyl sulfoxide (DMSO)

  • LDH cytotoxicity assay kit

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl)

  • Human albumin ELISA kit

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (for positive control in LDH assay)

Experimental Workflow

experimental_workflow cluster_setup Cell Culture Setup cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis thaw Thaw Hepatocytes seed Seed in 96-well plates thaw->seed attach Allow Attachment (4-6 hours) seed->attach treat Treat Cells (24-48 hours) attach->treat prepare_compounds Prepare this compound Dilutions prepare_compounds->treat assay_supernatant Collect Supernatant treat->assay_supernatant mtt_assay MTT Assay treat->mtt_assay ldh_assay LDH Assay assay_supernatant->ldh_assay albumin_assay Albumin Assay assay_supernatant->albumin_assay read_plate Read Plate ldh_assay->read_plate albumin_assay->read_plate mtt_assay->read_plate calculate Calculate % Cytotoxicity / Viability read_plate->calculate plot Plot Dose-Response Curves calculate->plot

Caption: Experimental workflow for assessing this compound cytotoxicity in primary human hepatocytes.

Primary Human Hepatocyte Culture
  • Thaw cryopreserved primary human hepatocytes according to the supplier's protocol.

  • Resuspend the cells in pre-warmed hepatocyte culture medium.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Seed the hepatocytes in collagen-coated 96-well plates at a density of 0.5 x 105 to 1 x 105 cells per well.

  • Incubate the plates at 37°C in a humidified atmosphere of 5% CO2 for 4-6 hours to allow for cell attachment.

  • After attachment, gently replace the medium with fresh, pre-warmed culture medium.

This compound Treatment
  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

  • Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., a high concentration of colchicine).

  • Remove the culture medium from the attached hepatocytes and add the medium containing the different concentrations of this compound.

  • Incubate the plates for the desired exposure time (e.g., 24 or 48 hours).

Cytotoxicity Assessment
  • After the incubation period, carefully collect the culture supernatant from each well without disturbing the cell monolayer.

  • Perform the LDH assay on the supernatant according to the manufacturer's instructions of the LDH cytotoxicity assay kit.

  • For a positive control (maximum LDH release), add lysis buffer (e.g., 1% Triton X-100) to a set of untreated wells 30 minutes before collecting the supernatant.

  • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Vehicle Control Abs) / (Positive Control Abs - Vehicle Control Abs)] * 100

  • After the treatment period, remove the culture medium from the wells.

  • Add 100 µL of fresh culture medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.

  • After incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Viability = (Sample Abs / Vehicle Control Abs) * 100

  • Use the supernatant collected in step 3.1.1.

  • Perform the human albumin ELISA according to the manufacturer's protocol.

  • Create a standard curve using the provided albumin standards.

  • Measure the absorbance at the recommended wavelength (usually 450 nm).

  • Calculate the concentration of albumin in each sample based on the standard curve.

  • Express the results as a percentage of albumin secretion relative to the vehicle control.

Signaling Pathway

signaling_pathway colchicine Colchicine tubulin Tubulin Dimers colchicine->tubulin Binds to microtubules Microtubules colchicine->microtubules Inhibits Polymerization tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle microtubules->mitotic_spindle Forms mitotic_arrest Mitotic Arrest mitotic_spindle->mitotic_arrest Disruption leads to apoptosis Apoptosis mitotic_arrest->apoptosis Induces

Caption: Simplified signaling pathway of colchicine-induced cytotoxicity.

Conclusion

This application note provides a comprehensive set of protocols for assessing the cytotoxicity of this compound in primary human hepatocytes. The use of multiple endpoints (membrane integrity, mitochondrial activity, and hepatocyte function) allows for a more complete understanding of the potential toxic effects of the compound. Based on available data, this compound exhibits significantly lower cytotoxicity in primary human hepatocytes compared to its parent compound, colchicine.[1] This methodology can be adapted for the evaluation of other colchicine derivatives and novel chemical entities in drug discovery and development.

References

Application Notes: Protocol for Testing Colchiceine's Effect on CYP Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colchicine is an alkaloid used in the treatment of gout and other inflammatory conditions. It is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme, CYP3A4.[1][2] The expression of CYP enzymes is a critical factor in drug metabolism, and alterations in their gene expression can lead to significant drug-drug interactions. Colchicine itself has been shown to down-regulate the expression of several key CYP genes, including CYP2B6, CYP2C8, CYP2C9, and CYP3A4, by interfering with a signaling cascade involving the glucocorticoid receptor (GR), pregnane X receptor (PXR), and constitutive androstane receptor (CAR).[3]

Colchiceine is a major metabolite of colchicine. Understanding its independent effect on CYP gene expression is crucial for a complete assessment of colchicine's interaction profile. Previous studies on this compound have produced conflicting results; one study reported that a 10 µM concentration did not induce the expression of CYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2E1, and CYP3A4 mRNA in primary human hepatocytes[4], while another indicated that this compound induced the protein levels of CYP2C9, CYP2E1, and CYP3A4.[5][6] Furthermore, unlike colchicine, this compound does not appear to alter the expression of PXR, CAR, or GR mRNAs.[7]

This protocol provides a detailed, robust methodology to clarify the effects of this compound on the gene expression of major drug-metabolizing CYP enzymes using an in vitro human hepatocyte model and quantitative real-time PCR (qPCR).

Experimental Principle

This protocol employs the human hepatocellular carcinoma cell line, HepG2, a well-established in vitro model for studying the induction of CYP enzymes.[8][9][10] Although primary human hepatocytes are the gold standard, HepG2 cells offer a more reproducible and readily available system.[11] Cells are treated with a range of this compound concentrations. Following incubation, total RNA is extracted, and its quality and quantity are assessed. The RNA is then reverse-transcribed into complementary DNA (cDNA). Finally, the expression levels of target CYP genes (CYP1A2, CYP2B6, CYP2C9, CYP2E1, and CYP3A4) are quantified using SYBR Green-based quantitative real-time PCR (qPCR). Gene expression data is normalized to a stable housekeeping gene (e.g., GAPDH) and presented as a fold change relative to a vehicle-treated control group, calculated using the comparative Ct (ΔΔCt) method.

Detailed Experimental Protocol

Materials and Reagents
  • Cell Line: HepG2 cells

  • Reagents:

    • This compound (analytical grade)

    • Dimethyl sulfoxide (DMSO, cell culture grade)

    • Positive Controls (Prototypical Inducers):

      • Omeprazole (for CYP1A2 induction)

      • Phenobarbital (for CYP2B6 induction)[12]

      • Rifampicin (for CYP3A4 induction)

    • Cell Culture Media:

      • Eagle's Minimum Essential Medium (EMEM)

      • Fetal Bovine Serum (FBS)

      • Penicillin-Streptomycin solution (10,000 U/mL)

    • Trypsin-EDTA (0.25%)

    • Phosphate-Buffered Saline (PBS), sterile

  • Kits and Consumables:

    • Total RNA Purification Kit (e.g., RNeasy Mini Kit, Qiagen)

    • High-Capacity cDNA Reverse Transcription Kit (e.g., Applied Biosystems)

    • SYBR Green qPCR Master Mix (2X)

    • qPCR-grade water

    • Forward and reverse primers for target genes (CYP1A2, CYP2B6, CYP2C9, CYP2E1, CYP3A4) and housekeeping gene (GAPDH). Primers should be validated for specificity.

    • Sterile cell culture plates (12-well or 24-well), flasks, and serological pipettes

    • qPCR reaction plates (96-well or 384-well) and optical seals

Cell Culture and Treatment
  • Cell Maintenance: Culture HepG2 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Seed HepG2 cells into 12-well plates at a density of approximately 2.5 x 10⁵ cells per well. Allow cells to attach and grow to 80-90% confluency (typically 24-48 hours).

  • Preparation of Treatment Solutions:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Prepare stock solutions for positive controls (e.g., 50 mM Omeprazole, 100 mM Phenobarbital, 10 mM Rifampicin) in DMSO.

    • Perform serial dilutions of the stock solutions in cell culture medium to achieve the final desired concentrations. A suggested concentration range for this compound is 0.1, 1, 10, and 50 µM. The final DMSO concentration in all wells, including the vehicle control, should not exceed 0.1%.

  • Cell Treatment:

    • Aspirate the old medium from the wells.

    • Add 1 mL of the medium containing the appropriate concentrations of this compound, positive controls, or vehicle (medium with 0.1% DMSO) to the respective wells.

    • Perform all treatments in triplicate.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.[12]

RNA Isolation
  • After incubation, aspirate the treatment medium and wash the cells once with sterile PBS.

  • Lyse the cells directly in the wells by adding the lysis buffer provided in the Total RNA Purification Kit.

  • Isolate total RNA according to the manufacturer's protocol.

  • Elute the RNA in RNase-free water.

  • Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

Reverse Transcription (cDNA Synthesis)
  • Synthesize cDNA from 1 µg of total RNA using a High-Capacity cDNA Reverse Transcription Kit following the manufacturer's instructions.

  • The reaction typically includes RNA, reverse transcriptase, dNTPs, and random primers in a reaction buffer.

  • Perform the reaction in a thermal cycler with the following typical conditions: 25°C for 10 min, 37°C for 120 min, and 85°C for 5 min.

  • Store the resulting cDNA at -20°C.

Quantitative Real-Time PCR (qPCR)
  • Reaction Setup: Prepare the qPCR reaction mix for each sample in a qPCR plate. Each reaction should be run in triplicate. A typical 20 µL reaction includes:

    • 10 µL 2X SYBR Green qPCR Master Mix

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 2 µL cDNA template (diluted 1:10)

    • 6 µL qPCR-grade water

  • Thermal Cycling: Perform the qPCR using a real-time PCR system with the following standard conditions:

    • Initial Denaturation: 95°C for 10 min

    • 40 Cycles:

      • Denaturation: 95°C for 15 sec

      • Annealing/Extension: 60°C for 1 min

    • Melt Curve Analysis: Perform according to the instrument's instructions to verify amplification specificity.

  • Controls: Include no-template controls (NTCs) for each primer set to check for contamination.

Data Analysis
  • Determine the threshold cycle (Ct) for each reaction.

  • Calculate the relative fold change in gene expression using the comparative Ct (ΔΔCt) method:

    • Normalize to Housekeeping Gene (ΔCt): ΔCt = Ct (Target Gene) - Ct (Housekeeping Gene, e.g., GAPDH)

    • Normalize to Vehicle Control (ΔΔCt): ΔΔCt = ΔCt (Treated Sample) - ΔCt (Vehicle Control Sample)

    • Calculate Fold Change: Fold Change = 2-ΔΔCt

  • Average the results from the biological and technical replicates and calculate the standard deviation (SD).

Data Presentation

Summarize the quantitative results in a table for clear comparison of the effects of different this compound concentrations on the expression of each CYP gene.

CYP IsoformTreatment ConditionConcentration (µM)Fold Change in mRNA Expression (Mean ± SD)
CYP1A2 Vehicle Control0 (0.1% DMSO)1.00 ± 0.12
This compound0.1Value ± SD
This compound1Value ± SD
This compound10Value ± SD
This compound50Value ± SD
Omeprazole (PC)50Value ± SD
CYP2B6 Vehicle Control0 (0.1% DMSO)1.00 ± 0.09
This compound0.1Value ± SD
This compound1Value ± SD
This compound10Value ± SD
This compound50Value ± SD
Phenobarbital (PC)1000Value ± SD
CYP3A4 Vehicle Control0 (0.1% DMSO)1.00 ± 0.15
This compound0.1Value ± SD
This compound1Value ± SD
This compound10Value ± SD
This compound50Value ± SD
Rifampicin (PC)10Value ± SD
(...continue for CYP2C9, CYP2E1, etc.)

(PC = Positive Control; SD = Standard Deviation)

Visualizations

G cluster_cell_culture Cell Culture & Treatment cluster_molecular_bio Molecular Biology cluster_analysis Data Analysis process process input input output output analysis analysis A Seed HepG2 Cells in 12-well plates B Treat with this compound, Controls (Vehicle, PC) for 48 hours A->B C Isolate Total RNA B->C D Synthesize cDNA (Reverse Transcription) C->D E Perform qPCR (Target & Housekeeping Genes) D->E F Collect Ct Values E->F G Calculate Fold Change (ΔΔCt Method) F->G H Tabulate Results G->H

Caption: Experimental workflow for assessing this compound's effect on CYP gene expression.

G Colchicine Colchicine Microtubules Microtubule Network (Cytoskeleton) Colchicine->Microtubules disrupts CYP_Genes CYP2C9, CYP3A4, etc. Gene Expression Colchicine->CYP_Genes Down-regulation GR Glucocorticoid Receptor (GR) Microtubules->GR inhibits translocation PXR_CAR PXR / CAR Nuclear Receptors GR->PXR_CAR regulates expression PXR_CAR->CYP_Genes regulates transcription

Caption: Known signaling pathway for Colchicine-mediated CYP gene down-regulation.[3]

References

Application Notes and Protocols for Measuring the Tubulin-Binding Affinity of Colchiceine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colchiceine, a major metabolite of colchicine, is a compound of significant interest in pharmacology and drug development due to its interaction with tubulin. Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, migration, and intracellular transport.[1][2][3] Agents that disrupt microtubule dynamics are potent antimitotic agents and have been successfully developed as anticancer and anti-inflammatory drugs.[4][5] Colchicine is a classic example, binding to the β-subunit of tubulin and inhibiting microtubule polymerization.[1][6] Understanding the binding affinity of its derivatives, such as this compound, is crucial for elucidating their mechanism of action and potential therapeutic applications.

These application notes provide a detailed overview of the methodologies available to quantify the binding affinity of this compound to tubulin. The protocols are designed to guide researchers in selecting and performing the appropriate assays to obtain robust and reproducible data.

Mechanism of Action: Tubulin as a Target

Colchicine and its analogs bind to a specific site on the β-tubulin subunit, now known as the colchicine-binding site.[3][6] This binding event induces a conformational change in the tubulin dimer, preventing it from polymerizing into microtubules.[1][6] The disruption of microtubule dynamics leads to mitotic arrest and apoptosis in rapidly dividing cells, which is the basis for its anticancer properties.[5] Additionally, by affecting microtubule function in inflammatory cells like neutrophils, colchicine can inhibit their migration and the release of pro-inflammatory cytokines, explaining its efficacy in treating gout.[2][4]

A study by Hastie and Macdonald (1990) revealed that this compound is a potent inhibitor of microtubule assembly in vitro.[7] Interestingly, their findings suggest that while this compound does bind to tubulin, it may not be exclusively through the classic colchicine receptor site, as it was also observed to bind to the pre-formed colchicine-tubulin complex.[7] This highlights the importance of employing diverse experimental approaches to fully characterize its binding properties.

Quantitative Data on this compound-Tubulin Binding Affinity

The following table summarizes the quantitative data for the binding of this compound to tubulin as reported in the literature. This data is essential for comparing the potency of this compound with other tubulin-binding agents.

ParameterValueMethodReference
Association Constant (KA) 1.2 ± 0.7 x 104 M-1Not specifiedHastie & Macdonald, 1990[7]
Dissociation Constant (KD) ~83 µMCalculated from KA-
Competitive Inhibition Constant (KI) vs. Colchicine 125 µMCompetitive Binding AssayHastie & Macdonald, 1990[7]
Microtubule Assembly Inhibition (IC50) 20 µMIn vitro polymerization assayHastie & Macdonald, 1990[7]

Experimental Protocols

Several biophysical techniques can be employed to measure the binding affinity of small molecules like this compound to proteins like tubulin.[8][9][10] Below are detailed protocols for some of the most common and effective methods.

Fluorescence Quenching Assay

This method relies on the intrinsic fluorescence of tryptophan residues in tubulin. The binding of a ligand, such as this compound, can cause a change in the local environment of these residues, leading to a quenching of the fluorescence signal. The magnitude of this quenching can be used to determine the binding affinity.[11][12][13]

Principle: The intrinsic tryptophan fluorescence of tubulin is quenched upon ligand binding. The change in fluorescence intensity is measured at various ligand concentrations to determine the dissociation constant (KD).

Materials:

  • Purified tubulin (>99% pure)

  • This compound

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP (Guanosine triphosphate)

  • Spectrofluorometer

Protocol:

  • Prepare a stock solution of purified tubulin (e.g., 10 µM) in GTB supplemented with 1 mM GTP.

  • Prepare a series of dilutions of this compound in the same buffer.

  • In a quartz cuvette, add a fixed concentration of tubulin (e.g., 2 µM).

  • Set the spectrofluorometer to excite at 295 nm and measure the emission spectrum from 310 nm to 400 nm. The maximum emission for tubulin is typically around 335 nm.

  • Record the initial fluorescence intensity of the tubulin solution.

  • Titrate the tubulin solution with increasing concentrations of this compound, allowing the system to equilibrate for a few minutes after each addition.

  • Record the fluorescence intensity after each addition.

  • Correct the fluorescence data for inner filter effects if necessary.

  • Plot the change in fluorescence intensity (ΔF) against the this compound concentration.

  • Fit the data to a suitable binding isotherm (e.g., the Stern-Volmer equation or a one-site binding model) to calculate the dissociation constant (KD).

Competitive Binding Assay

This assay is used to determine if a test compound binds to the same site as a known fluorescently labeled ligand or a ligand whose binding can be monitored. For this compound, a competitive assay with colchicine can be performed, leveraging the increase in colchicine's intrinsic fluorescence upon binding to tubulin.[14][15]

Principle: The binding of colchicine to tubulin enhances its fluorescence. A compound that competes for the same binding site will displace colchicine, leading to a decrease in the fluorescence signal.

Materials:

  • Purified tubulin (>99% pure)

  • Colchicine

  • This compound

  • GTB (as above)

  • GTP

  • Spectrofluorometer or microplate reader

Protocol:

  • Prepare solutions of tubulin (e.g., 6 µM) and colchicine (e.g., 6 µM) in GTB with 1 mM GTP.

  • Prepare a range of concentrations of the competitor, this compound.

  • In a microplate or cuvette, incubate a fixed concentration of tubulin (e.g., 3 µM) and colchicine (e.g., 3 µM) with varying concentrations of this compound.

  • Include a positive control (tubulin + colchicine, no competitor) and a negative control (tubulin + this compound, no colchicine).

  • Incubate the mixtures at 37°C for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Measure the fluorescence with excitation at 350 nm and emission at 435 nm.[14]

  • Normalize the fluorescence values, setting the fluorescence of the tubulin-colchicine complex to 100%.

  • Plot the percentage of fluorescence against the logarithm of the this compound concentration.

  • Calculate the IC₅₀ value, which is the concentration of this compound required to displace 50% of the bound colchicine.

  • The inhibition constant (KI) can then be calculated using the Cheng-Prusoff equation.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[16][17][18][19][20]

Principle: The binding of a ligand to a protein is accompanied by a change in heat. ITC measures these small heat changes upon titration of the ligand into the protein solution.

Materials:

  • Purified tubulin

  • This compound

  • Dialysis buffer (e.g., GTB)

  • Isothermal Titration Calorimeter

Protocol:

  • Thoroughly dialyze both the tubulin and this compound solutions against the same buffer to minimize heat of dilution effects.

  • Determine the accurate concentrations of the protein and ligand solutions.

  • Load the tubulin solution into the sample cell of the calorimeter.

  • Load the this compound solution into the injection syringe.

  • Set the experimental parameters, including temperature, stirring speed, and injection volume.

  • Perform a series of small, sequential injections of this compound into the tubulin solution.

  • The instrument measures the heat change associated with each injection.

  • The raw data is a series of peaks corresponding to each injection. Integrating these peaks yields the heat per injection.

  • Plot the heat per mole of injectant against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to a suitable model to determine KD, n, and ΔH.

Visualizations

Experimental Workflow: Competitive Binding Assay

Competitive_Binding_Assay_Workflow A Prepare Reagents - Tubulin - Colchicine - this compound (Competitor) B Incubate Tubulin + Colchicine + Varying [this compound] A->B Mix C Measure Fluorescence (Ex: 350nm, Em: 435nm) B->C Equilibrate D Data Analysis - Plot % Fluorescence vs. [this compound] - Determine IC50 C->D E Calculate KI (Cheng-Prusoff Equation) D->E

Caption: Workflow for a fluorescence-based competitive binding assay.

Signaling Pathway: Disruption of Microtubule Dynamics

Microtubule_Disruption_Pathway cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition by this compound Tubulin αβ-Tubulin Dimers MT Microtubule Polymer Tubulin->MT Polymerization Tubulin_Col Tubulin-Colchiceine Complex MT->Tubulin Depolymerization Blocked Inhibition of Polymerization This compound This compound This compound->Tubulin Binds to β-subunit Tubulin_Col->Blocked

Caption: Mechanism of microtubule polymerization inhibition by this compound.

Other Relevant Techniques

While the protocols above are widely used, other methods can also provide valuable data on tubulin-colchiceine interactions:

  • Surface Plasmon Resonance (SPR): A label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It can provide kinetic data (kon and koff rates) in addition to the dissociation constant (KD).[9][21][22][23][24]

  • Affinity Probe Capillary Electrophoresis (APCE): This method uses a fluorescently labeled probe that binds to the target protein. The displacement of the probe by a competitor compound is measured by capillary electrophoresis.[25]

  • Fluorescence Anisotropy: This technique measures the change in the rotational diffusion of a fluorescently labeled ligand upon binding to a larger protein molecule. It can be used to determine binding affinities.[10][26][27]

Conclusion

The measurement of tubulin-binding affinity is a cornerstone in the evaluation of colchicine-like compounds. The choice of method will depend on the specific research question, available equipment, and the properties of the ligand. For a comprehensive understanding of the this compound-tubulin interaction, it is often beneficial to employ multiple techniques to validate the findings. The protocols and data presented in these application notes serve as a detailed guide for researchers to accurately quantify this important pharmacological interaction.

References

Application Notes and Protocols for Inducing Polyploidy in Plant Cell Culture Using Colchicine

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Colchicine vs. Colchiceine: These application notes primarily focus on the use of colchicine , a widely documented and effective chemical for inducing polyploidy in plant cell cultures.[1][2][3] While this compound is a related alkaloid, the established and extensively researched protocols for chromosome doubling in plants predominantly utilize colchicine.

Introduction

Polyploidy, the state of having more than two complete sets of chromosomes, is a significant phenomenon in plant evolution and breeding.[2][4] Artificially induced polyploidy through agents like colchicine can lead to desirable traits such as larger flowers, fruits, and leaves (the "gigas effect"), increased biomass, and enhanced production of secondary metabolites.[1][4][5] Colchicine, an alkaloid originally extracted from the autumn crocus (Colchicum autumnale), is a potent antimitotic agent used to induce chromosome doubling in a variety of plant species.[3][6] It functions by disrupting microtubule formation during mitosis, which prevents the separation of sister chromatids and results in a cell with double the original chromosome number.[6][7]

These notes provide detailed protocols for researchers, scientists, and drug development professionals on the application of colchicine in plant cell culture to induce polyploidy, along with methods for verification.

Mechanism of Action

Colchicine's primary mechanism of action is the inhibition of mitotic spindle fiber formation during cell division.[2][7] It binds to tubulin dimers, preventing their polymerization into microtubules.[8] This disruption of the mitotic spindle at the metaphase stage prevents the segregation of chromosomes to opposite poles of the cell.[6] As the cell cycle progresses, the nuclear envelope reforms around the entire set of doubled chromosomes, resulting in a polyploid nucleus (typically tetraploid if the starting material is diploid).[6]

cluster_cell_cycle Cell Cycle Progression cluster_mitosis Mitosis Details cluster_colchicine Colchicine Intervention cluster_outcome Outcome G1 G1 Phase (Cell Growth) S S Phase (DNA Replication) G1->S G2 G2 Phase (Preparation for Mitosis) S->G2 M Mitosis G2->M Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase No_Segregation Chromosome Segregation Inhibited Metaphase->No_Segregation With Colchicine Telophase Telophase Anaphase->Telophase Diploid_Cell Diploid Daughter Cells (2n) Anaphase->Diploid_Cell Normal Pathway Cytokinesis Cytokinesis Telophase->Cytokinesis Colchicine Colchicine Application Disruption Disruption of Microtubule Formation Colchicine->Disruption Metaphase_Arrest Metaphase Arrest Disruption->Metaphase_Arrest Polyploid_Cell Polyploid Cell Formation (e.g., 4n) No_Segregation->Polyploid_Cell

Caption: Mechanism of Colchicine-Induced Polyploidy.

Quantitative Data on Colchicine-Induced Polyploidy

The success of polyploidy induction is highly dependent on the plant species, the type of explant used, the concentration of colchicine, and the duration of the treatment.[9] Higher concentrations and longer exposure times often lead to higher induction rates but can also increase mortality and the incidence of chimeras.[3][10]

Plant SpeciesExplant TypeColchicine Concentration (%)Treatment DurationPolyploidy Induction Rate (%)Reference
Musa AA group 'Kluai Khai'Shoots0.153 days100 (Tetraploid)[8]
Cyclocarya paliurusSeedlings0.44 days20 (Octoploid), 10 (Mixoploid)[9]
Dendrobium chrysotoxumProtocorm-like bodies0.041 day47 (Tetraploid)[11]
Capsicum frutescensSeeds0.036 hours70 (Mixoploid)[12]
Rhododendron fortuneiStem bases0.124 hours36.67 (Tetraploid and Octoploid)[10][13]
Neolamarckia cadambaNodal segments0.348 hours20 (Octoploid), 6.7 (Mixoploid)[14]
Gerbera hybridShoot tips0.14 hours50 (Tetraploid)[5]
Colocasia esculentaShoots0.0516 hours54.10 (Tetraploid)[15]

Experimental Protocols

Safety Precaution: Colchicine is highly toxic and mutagenic.[7] Always handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work with pure colchicine should be performed in a fume hood.[7]

This protocol describes a general method for treating plant tissues in vitro. Optimal concentrations and durations should be determined empirically for each plant species and explant type.

  • Preparation of Colchicine Stock Solution:

    • Prepare a stock solution of colchicine (e.g., 1% w/v) in sterile distilled water or a suitable solvent like DMSO.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter. It is recommended to prepare fresh solutions as colchicine can be unstable in water.[2]

  • Explant Preparation:

    • Use actively dividing tissues such as shoot tips, nodal segments, callus, or protocorm-like bodies (PLBs) from established in vitro cultures.

  • Treatment Application:

    • Method A (Liquid Culture): Place explants in a sterile flask containing liquid culture medium. Add the colchicine stock solution to achieve the desired final concentration (e.g., 0.01% - 0.5%).[11][16] Place the flask on a shaker at a low speed (e.g., 120 rpm) for the desired duration (e.g., 24-72 hours).[8]

    • Method B (Semi-Solid Medium): Prepare a semi-solid plant culture medium and autoclave it. After the medium has cooled to about 50°C, add the filter-sterilized colchicine stock solution to the desired final concentration.[11] Place the explants on this medium for the specified treatment period.

  • Post-Treatment Recovery:

    • After the treatment period, carefully remove the explants from the colchicine-containing medium.

    • Rinse the explants three times with sterile liquid medium to remove residual colchicine.

    • Transfer the washed explants to fresh, colchicine-free regeneration medium.

  • Regeneration and Selection:

    • Culture the explants under standard growth conditions to allow for regeneration.

    • Monitor the survival rate and morphological changes. Polyploid plants may exhibit slower growth, thicker leaves, and a more robust appearance.[4][17]

    • Subculture regenerating shoots as needed. Once plantlets are well-developed, they can be analyzed for ploidy level.

start Start: In Vitro Plant Culture prep_explants Prepare Explants (e.g., Shoot Tips, Callus) start->prep_explants treatment Colchicine Treatment (Liquid or Semi-Solid Medium) prep_explants->treatment prep_colchicine Prepare Sterile Colchicine Solution prep_colchicine->treatment recovery Wash & Transfer to Recovery Medium treatment->recovery regeneration Regenerate Plantlets recovery->regeneration verification Ploidy Level Verification regeneration->verification end End: Confirmed Polyploid Plants verification->end

Caption: Experimental Workflow for In Vitro Polyploidy Induction.

FCM is a rapid and accurate method for determining the ploidy level by measuring the DNA content of cell nuclei.[14][18]

  • Sample Preparation:

    • Collect a small amount (approx. 1 cm²) of fresh, young leaf tissue from both a control (diploid) plant and a putative polyploid plant.

    • Place the tissue in a petri dish on ice.

  • Nuclei Isolation:

    • Add 1 mL of a chilled nuclei isolation buffer (e.g., LB01 buffer) to the petri dish.[18]

    • Finely chop the leaf tissue with a sharp razor blade for 30-60 seconds to release the nuclei.

  • Staining:

    • Filter the resulting slurry through a 30-50 µm nylon mesh filter into a flow cytometry tube to remove large debris.[14]

    • Add a DNA-specific fluorescent stain, such as propidium iodide (PI) or DAPI, to the filtered suspension. If using PI, also add RNase to prevent staining of double-stranded RNA.

    • Incubate the sample in the dark for 5-10 minutes.

  • Analysis:

    • Analyze the sample using a flow cytometer. The instrument measures the fluorescence intensity of individual nuclei.

    • Generate a histogram of fluorescence intensity. The position of the G0/G1 peak for the putative polyploid sample will be shifted relative to the control. A tetraploid sample will have a G0/G1 peak at approximately double the channel number of the diploid control.[14][19]

This method provides direct visual confirmation of the chromosome number.

  • Sample Collection and Pre-treatment:

    • Collect actively growing root tips (1-2 cm long) from the in vitro plantlets.

    • Pre-treat the root tips in iced water (0°C) for 24 hours to accumulate cells in metaphase.[20]

  • Fixation:

    • Fix the root tips in Carnoy's fluid (ethanol:glacial acetic acid, 3:1 v/v) for 24 hours at 4°C.[9]

  • Hydrolysis:

    • Rinse the fixed root tips with distilled water.

    • Hydrolyze the tips in 1 M HCl at 60°C for 8-10 minutes to soften the tissue.

  • Staining:

    • Rinse the hydrolyzed root tips with distilled water.

    • Stain the tips with a suitable chromosome stain, such as acetocarmine or Feulgen stain, for 1-2 hours.

  • Slide Preparation and Observation:

    • Place a stained root tip on a clean microscope slide with a drop of 45% acetic acid.

    • Gently squash the tip with a coverslip to spread the cells in a single layer.

    • Observe the slide under a light microscope at high magnification (e.g., 1000x).

    • Count the chromosomes in several well-spread metaphase cells to determine the ploidy level.[20] For example, a diploid Lilium regale has 2n=2x=24 chromosomes, while an induced tetraploid has 2n=4x=48.[20]

References

Application of Colchiceine in Cancer Cell Line Research: A Review of the Closely Related Compound Colchicine

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: Comprehensive searches for the application of colchiceine in cancer cell line research have yielded limited to no specific data. This compound is known primarily as a minor metabolite of colchicine. Due to the scarcity of research on this compound's direct anti-cancer effects, this document provides detailed application notes and protocols for its parent compound, colchicine , which is extensively studied for its potent anti-cancer properties. The information presented here on colchicine may serve as a valuable reference for formulating research hypotheses and designing experiments for this compound.

Colchicine: An Overview of its Application in Cancer Cell Line Research

Colchicine is a tricyclic alkaloid derived from the autumn crocus (Colchicum autumnale) that has been widely used for its anti-inflammatory properties, particularly in the treatment of gout. Its mechanism of action involves binding to tubulin, the protein subunit of microtubules. This interaction disrupts microtubule polymerization and spindle formation, leading to mitotic arrest and subsequent apoptosis, making it a potent anti-cancer agent.[1][2] Cancer cells, with their high rate of proliferation, are particularly susceptible to mitotic inhibitors like colchicine.[3]

Data Presentation: Efficacy of Colchicine Across Various Cancer Cell Lines

The following table summarizes the cytotoxic effects of colchicine on a range of human cancer cell lines, presenting key quantitative data such as IC50 values.

Cancer Cell LineCancer TypeAssayConcentration/IC50Key FindingsReference(s)
FaDu, SNU1041 Hypopharyngeal CancerXTT AssayDose-dependent inhibitionInhibition of proliferation, migration, invasion, and adhesion.[1][1]
HT-29 Colon CancerCell Viability Assay1 µg/mlInduction of early apoptosis.[4][5][4][5]
SW480 Colon CancerMTT AssaySignificant cytotoxicity at ≥10 ng/mlInduction of G2/M phase cell cycle arrest and apoptosis.[1][1]
AGS, NCI-N87 Gastric CancerMTT Assay2, 5, and 10 ng/mlDose-dependent inhibition of proliferation and migration.[6][7][6][7]
MCF-7 Breast CancerMTT Assay10 and 100 µg/mlSignificant inhibition of cell viability and G2/M arrest.[6][6]
Saos-2, U2OS OsteosarcomaCell Viability AssayConcentration-dependent reductionInhibition of colony formation, migration, and invasion; induction of ROS and apoptosis.[8][8]
BT-12 Atypical Teratoid/Rhabdoid TumorCell Viability Assay0.016 µM (2D), 0.004 µM (3D)Potent inhibition of cell viability in both 2D and 3D cultures.[9][9]
BT-16 Atypical Teratoid/Rhabdoid TumorCell Viability Assay0.056 µM (2D), 0.023 µM (3D)Effective inhibition of cell viability.[9][9]
A375 MelanomaSRB Assay10.35 ± 0.56 µMPotent cytotoxicity.[10]
A549 Lung CancerSRB Assay--[10]
MDA-MB-231 Breast CancerSRB Assay--[10]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature on colchicine's anti-cancer effects are provided below.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is adapted from studies on SW480 colon cancer cells and MCF-7 breast cancer cells.[1][6]

Objective: To determine the cytotoxic effect of colchicine on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., SW480, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Colchicine stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of colchicine and a vehicle control (e.g., DMSO).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Reaction cluster_analysis Data Analysis start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Add colchicine at various concentrations incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO incubate3->add_dmso read Measure absorbance at 570 nm add_dmso->read calculate Calculate cell viability read->calculate

Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on methodologies used for HT-29 and Saos-2/U2OS cells.[5][8]

Objective: To quantify the percentage of apoptotic and necrotic cells following colchicine treatment.

Materials:

  • Cancer cell line of interest

  • Colchicine

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with colchicine for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Apoptosis_Assay_Workflow start Cell Seeding and Treatment harvest Harvest and Wash Cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Stain with Annexin V-FITC and PI resuspend->stain incubate Incubate for 15 min stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Experimental workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis

This protocol is derived from studies on SW480 and MCF-7 cells.[1][6]

Objective: To determine the effect of colchicine on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • Colchicine

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat cells with colchicine for the desired duration.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PBS containing PI and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Signaling Pathways Modulated by Colchicine in Cancer Cells

Colchicine exerts its anti-cancer effects by modulating several key signaling pathways.

PI3K/Akt/mTOR Pathway

In gastric cancer cells, colchicine has been shown to suppress the phosphorylation of PI3K, Akt, and mTOR, which are crucial for cell survival, proliferation, and growth.[6]

PI3K_Akt_mTOR_Pathway Colchicine Colchicine PI3K PI3K Colchicine->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival

Colchicine-mediated inhibition of the PI3K/Akt/mTOR pathway.

Intrinsic Apoptosis Pathway

Colchicine induces apoptosis in colon cancer cells through the mitochondrial pathway.[4][5] This involves the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, loss of mitochondrial membrane potential, and activation of caspase-3.[4][5]

Intrinsic_Apoptosis_Pathway Colchicine Colchicine Bax Bax Colchicine->Bax Bcl2 Bcl-2 Colchicine->Bcl2 Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Caspase3 Caspase-3 Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Induction of intrinsic apoptosis by colchicine.

FAK/SRC and ERK Signaling in Cell Migration and Invasion

In hypopharyngeal cancer, colchicine inhibits cell migration and invasion by suppressing the phosphorylation of the FAK/SRC complex and downregulating the MMP9/uPA system, which is associated with ERK signaling.[1]

Migration_Invasion_Pathway Colchicine Colchicine FAK_SRC FAK/SRC Complex Colchicine->FAK_SRC ERK ERK Colchicine->ERK Migration_Invasion Migration_Invasion FAK_SRC->Migration_Invasion MMP9_uPA MMP9/uPA System ERK->MMP9_uPA MMP9_uPA->Migration_Invasion

References

Application Note: Quantitative Analysis of Colchiceine and its Metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Colchicine is a potent, naturally occurring alkaloid used primarily for the treatment of gout and Familial Mediterranean Fever (FMF).[1] It possesses a narrow therapeutic index, meaning the margin between therapeutic and toxic doses is small, necessitating careful monitoring.[2] Colchicine is metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][3] This process involves demethylation to form two major metabolites, 2-O-demethylcolchicine (2-DMC) and 3-O-demethylcolchicine (3-DMC), and a minor metabolite, 10-O-demethylcolchicine, also known as colchiceine.[3] The analysis of colchicine and its metabolites is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and specificity required for the accurate quantification of these compounds in complex biological matrices.

This application note provides a detailed protocol for the simultaneous detection and quantification of this compound and other colchicine metabolites using LC-MS/MS.

Metabolic Pathway of Colchicine

Colchicine undergoes O-demethylation via the CYP3A4 enzyme to produce its primary metabolites. Understanding this pathway is essential for interpreting analytical results.

Colchicine_Metabolism Colchicine Colchicine CYP3A4 CYP3A4 Enzyme Colchicine->CYP3A4 Metabolite1 2-O-demethylcolchicine CYP3A4->Metabolite1 Demethylation Metabolite2 3-O-demethylcolchicine CYP3A4->Metabolite2 This compound This compound (10-O-demethylcolchicine) Minor Metabolite CYP3A4->this compound Metabolites Major Metabolites

Caption: Metabolic pathway of Colchicine to its demethylated metabolites.

Experimental Protocols

Sample Preparation

The choice of sample preparation is critical for removing interferences and concentrating the analytes. Methods developed for colchicine are generally applicable to its metabolites. Three common techniques are outlined below.

A. Solid Phase Extraction (SPE) SPE provides high recovery and clean extracts. This is a recommended method for complex matrices.

  • Conditioning: Condition a C18 SPE cartridge (e.g., 30 mg/1 mL) with 1.0 mL of methanol, followed by 1.0 mL of water.[4]

  • Loading: To 200 µL of plasma, add 10 µL of an internal standard (IS) working solution (e.g., Colchicine-d6). Vortex to mix. Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1.0 mL of water to remove polar interferences.[4]

  • Elution: Elute the analytes with 0.5 mL of the mobile phase or methanol.

  • Final Step: The eluate can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

B. Liquid-Liquid Extraction (LLE) LLE is a cost-effective method suitable for various biological fluids.

  • Preparation: To 100 µL of plasma, whole blood, or urine, add 10 µL of IS working solution and 0.1 mL of 2 M KH₂PO₄ (pH 8.4).[2]

  • Extraction: Add 3 mL of an organic solvent mixture, such as n-hexane:dichloromethane:isopropanol (20:10:1, v/v/v).[2]

  • Mixing: Vortex the mixture for 30 seconds, followed by shaking for 10 minutes.[2]

  • Separation: Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.[2]

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of a methanol:water (10:90, v/v) solution. Inject into the LC-MS/MS system.[2]

C. Protein Precipitation (PPT) PPT is a rapid method ideal for high-throughput analysis, though extracts may be less clean.

  • Preparation: To 200 µL of plasma, add 10 µL of IS working solution.

  • Precipitation: Add 900 µL of methanol.[5] Vortex vigorously for 1 minute.

  • Separation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Injection: Transfer the supernatant to an autosampler vial and inject a small volume (e.g., 20 µL) into the LC-MS/MS system.[5]

Sample_Prep_Workflow cluster_0 Initial Steps cluster_1 Extraction Method cluster_2 Final Steps Sample Biological Sample (e.g., 200 µL Plasma) Spike Spike with Internal Standard (e.g., Colchicine-d6) Sample->Spike SPE Solid Phase Extraction Spike->SPE LLE Liquid-Liquid Extraction Spike->LLE PPT Protein Precipitation Spike->PPT Evap Evaporation & Reconstitution (for SPE/LLE) SPE->Evap LLE->Evap Analysis LC-MS/MS Analysis PPT->Analysis Evap->Analysis

Caption: General workflow for biological sample preparation.

LC-MS/MS Instrumentation and Conditions

The following tables summarize typical parameters for the analysis. Parameters for colchicine are well-established, while those for its metabolites are proposed and require optimization.

Table 1: Liquid Chromatography Parameters

Parameter Typical Conditions
Column C18 or Polar-RP (e.g., 75 x 4.6 mm, 4.0 µm)[4]
Mobile Phase A 10 mM Ammonium Formate (pH 3.5) in Water[4]
Mobile Phase B Methanol or Acetonitrile[4][6]
Gradient Isocratic (e.g., 20:80 A:B) or Gradient Elution[4][6]
Flow Rate 0.5 mL/min[2][4]
Column Temp. 40 °C[2]

| Injection Vol. | 5 - 40 µL[2] |

Table 2: Mass Spectrometry Parameters

Parameter Typical Conditions
Ionization Mode Electrospray Ionization, Positive (ESI+)
Monitoring Mode Multiple Reaction Monitoring (MRM)
Source Temp. 500 °C[4]
Ion Spray Voltage 5000 V[4]

| Dwell Time | 200 ms[4] |

Table 3: MRM Transitions for Analytes and Internal Standard Note: MRM transitions for metabolites are proposed based on their chemical structure. The precursor ion is based on the calculated molecular weight ([M+H]⁺). Product ions and collision energies (CE) must be optimized experimentally by infusing pure standards.

CompoundPrecursor Ion (m/z)Product Ion (m/z)CE (V)
Colchicine 400.3[2][4]358.3[2][4]~30[4]
Colchicine-d6 (IS) 406.3[4]362.2[4]~30[4]
This compound (10-DMC) 386.3 (Proposed)Optimization RequiredOptimization Required
2-O-demethylcolchicine 386.3 (Proposed)Optimization RequiredOptimization Required
3-O-demethylcolchicine 386.3 (Proposed)Optimization RequiredOptimization Required

Quantitative Data Summary

The following tables summarize the performance of various published LC-MS/MS methods for colchicine . Validated quantitative data for its metabolites are less common in the literature, though one study reported a limit of detection of 10 ng/mL for 2-DMC and 3-DMC in bone tissue.[7]

Table 4: Linearity and Sensitivity for Colchicine

Matrix Linearity Range (ng/mL) LLOQ (ng/mL) Citation
Human Plasma 0.04 - 10.0 0.04 [4]
Human Plasma 0.50 - 50 0.50 [8]
Human Plasma 0.075 - 10.091 0.075 [6]
Rat Plasma 0.25 - 50 0.5 [2]
Rat Urine 0.25 - 200 0.5 [2]

| Pig Plasma/Urine | 0.5 - 100 | 0.5 |[9] |

Table 5: Recovery and Precision for Colchicine | Matrix | Extraction Method | Mean Recovery (%) | Intra/Inter-day Precision (%CV) | Citation | | :--- | :--- | :--- | :--- | | Human Plasma | SPE | 97.3 | < 15% |[4] | | Rat Plasma | LLE | > 96.8 | < 15% |[2] | | Human Plasma | LLE | Satisfactory | < 14% |[8] |

Conclusion

The LC-MS/MS methods described provide a robust and sensitive framework for the quantification of colchicine in various biological matrices. The provided protocols for sample preparation and instrument conditions serve as a strong foundation for this analysis. While specific MRM transitions for this compound and other demethylated metabolites are not widely published, this note provides the theoretical precursor ions and outlines the necessary steps for method optimization. The successful application of these methods will enable researchers to conduct detailed pharmacokinetic and toxicological assessments, contributing to the safer and more effective use of colchicine.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Colchiceine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for colchiceine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the yield of their this compound synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is through the acidic hydrolysis of colchicine. This process involves the selective demethylation of the C-10 methoxy group on the tropolone ring of the colchicine molecule.

Q2: I am experiencing a low yield of this compound. What are the potential causes?

A2: Low yields in this compound synthesis can stem from several factors:

  • Incomplete Reaction: The hydrolysis of colchicine may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or suboptimal acid concentration.

  • Side Reactions: Prolonged reaction times or harsh acidic conditions can lead to the formation of unwanted byproducts, thereby reducing the yield of the desired this compound.

  • Suboptimal Purification: Inefficient purification methods can lead to loss of product. This includes using an inappropriate solvent system for recrystallization or column chromatography.

  • Degradation of Starting Material or Product: Colchicine and this compound can be sensitive to light and prolonged exposure to high temperatures, which may lead to degradation.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the colchicine to this compound conversion can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase for separating colchicine and this compound is a mixture of chloroform, acetone, and diethylamine in a 5:4:1 ratio.[1] Colchicine, being less polar than this compound, will have a higher Rf value. As the reaction proceeds, the spot corresponding to colchicine should diminish while the spot for this compound intensifies. Another suitable solvent system is toluene:dichloromethane:methanol in a 10:10:10 ratio.[2]

Q4: What are the expected appearances of colchicine and this compound on a TLC plate?

A4: Under UV light at 254 nm, both colchicine and this compound will appear as dark spots against a fluorescent background. Colchicine typically has an Rf value of approximately 0.68 in a toluene:dichloromethane:methanol (1:1:1) system.[2] this compound, being more polar due to the hydroxyl group, will have a lower Rf value in the same solvent system.

Troubleshooting Guides

Problem 1: Low or No this compound Formation
Symptom Possible Cause Suggested Solution
TLC shows predominantly the starting material (colchicine) spot. Incomplete reaction due to insufficient time or temperature.Increase the reaction time in increments of 1-2 hours and monitor by TLC. Ensure the reaction temperature is maintained at 100°C.
Low concentration or inappropriate acid catalyst.Verify the concentration of the hydrochloric acid solution. Ensure the correct ratio of glacial acetic acid to hydrochloric acid is used as per the protocol.
TLC shows multiple spots, with only a faint spot for this compound. Degradation of starting material or product due to excessive heat or prolonged reaction time.Reduce the reaction time and monitor the reaction more frequently by TLC. Ensure the reaction is protected from light.
Formation of multiple byproducts due to overly harsh acidic conditions.Consider using a slightly lower concentration of hydrochloric acid or exploring alternative milder acidic catalysts.
Problem 2: Difficulty in Purifying this compound
Symptom Possible Cause Suggested Solution
Oily product obtained after reaction workup. Presence of unreacted colchicine and other impurities.Attempt to purify the crude product using column chromatography on silica gel. A gradient elution with a mixture of chloroform and methanol can be effective.
Low recovery after recrystallization. Incorrect choice of recrystallization solvent.Acetone has been reported as a suitable solvent for the recrystallization of this compound.[3] Experiment with different solvent systems, such as ethyl acetate or mixtures of ethanol and water, to find the optimal conditions for crystallization and minimal loss in the mother liquor.
Persistent impurities in the final product (confirmed by NMR or MS). Co-crystallization of impurities with this compound.If recrystallization is ineffective, column chromatography is the recommended next step. For stubborn impurities, preparative HPLC may be necessary.

Data Presentation

Optimizing reaction conditions is crucial for maximizing the yield of this compound. The following tables summarize the impact of key parameters on the reaction outcome. Note: The following data is illustrative and based on typical outcomes in organic synthesis. Actual yields may vary based on specific experimental conditions and scale.

Table 1: Effect of Reaction Time on this compound Yield

Reaction Time (hours)Approximate Yield (%)Observations
230-40Incomplete conversion, significant amount of starting material remains.
460-70Good conversion, some starting material may still be present.
685-95Optimal time for high conversion with minimal byproduct formation.[3]
8+<80Increased formation of degradation products observed on TLC.

Table 2: Effect of Temperature on this compound Yield

Temperature (°C)Approximate Yield (%)Observations
8040-50Slow reaction rate, requires significantly longer reaction times.
9070-80Moderate reaction rate.
10085-95Optimal temperature for efficient conversion within a reasonable timeframe.[3]
>110<75Increased risk of thermal degradation and side product formation.

Table 3: Effect of Hydrochloric Acid Concentration on this compound Yield

HCl Concentration (N)Approximate Yield (%)Observations
0.0550-60Slower reaction rate, incomplete conversion at 6 hours.
0.185-95Optimal concentration for efficient and selective demethylation.[3]
0.280-90Faster initial reaction but may lead to increased side product formation over time.
>0.5<70Significant formation of byproducts and potential for further degradation.

Experimental Protocols

Key Experiment: Acidic Hydrolysis of Colchicine to this compound

Objective: To synthesize this compound by the selective demethylation of colchicine using acidic conditions.

Materials:

  • Colchicine

  • Glacial Acetic Acid

  • 0.1N Hydrochloric Acid

  • Acetone (for recrystallization)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F254)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve colchicine in a mixture of glacial acetic acid and 0.1N hydrochloric acid.

  • Heating: Heat the reaction mixture to 100°C and maintain this temperature for 6 hours.[3]

  • Reaction Monitoring: Periodically take small aliquots of the reaction mixture to monitor the progress by TLC. Use a mobile phase of chloroform:acetone:diethylamine (5:4:1, v/v/v) or toluene:dichloromethane:methanol (1:1:1, v/v/v).[1][2]

  • Workup: After 6 hours, or once TLC indicates the completion of the reaction (disappearance of the colchicine spot), allow the reaction mixture to cool to room temperature. A yellow solid should precipitate.

  • Isolation: Filter the precipitated solid and wash it with cold water to remove any remaining acid.

  • Purification:

    • Recrystallization: Recrystallize the crude solid from acetone to obtain pure this compound crystals.[3]

    • Column Chromatography: If further purification is required, dissolve the crude product in a minimal amount of dichloromethane and load it onto a silica gel column. Elute with a suitable solvent system, such as a gradient of methanol in chloroform, to separate this compound from any impurities.

  • Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification cluster_analysis Analysis start Start: Colchicine reaction Acidic Hydrolysis (Glacial Acetic Acid, 0.1N HCl, 100°C, 6h) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete cooling Cool to Room Temperature monitoring->cooling Complete precipitation Precipitation of Crude this compound cooling->precipitation filtration Filtration and Washing precipitation->filtration purification_choice Assess Purity (TLC) filtration->purification_choice recrystallization Recrystallization (Acetone) purification_choice->recrystallization High Purity column_chromatography Column Chromatography purification_choice->column_chromatography Low Purity characterization Characterization (NMR, MS, MP) recrystallization->characterization column_chromatography->characterization final_product Pure this compound characterization->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Problem: Low Yield of this compound tlc_analysis Analyze Crude Reaction Mixture by TLC start->tlc_analysis incomplete_reaction Incomplete Reaction: - Increase reaction time - Verify temperature - Check acid concentration tlc_analysis->incomplete_reaction High Starting Material Spot side_products Multiple Side Products: - Decrease reaction time - Reduce acid concentration - Protect from light tlc_analysis->side_products Multiple Spots/ Streaking purification_loss Purification Issues: - Optimize recrystallization solvent - Perform column chromatography tlc_analysis->purification_loss Clean Reaction, Low Isolated Yield

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Overcoming Colchicine Solubility Issues for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: This guide focuses on colchicine , a widely used alkaloid for in vitro research, particularly in studies involving microtubule dynamics and inflammation.[1][2][3] "Colchiceine" is a metabolite of colchicine.[4] Given the context of in vitro experimental challenges, this guide addresses the solubility issues commonly encountered with the parent compound, colchicine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of colchicine?

A1: Colchicine's main mechanism is the disruption of microtubule polymerization.[1][2][3] It binds to tubulin, the protein subunit of microtubules, preventing their formation.[2] This disruption interferes with various cellular processes that depend on a functional cytoskeleton, including mitosis (cell division), cell motility, and intracellular transport.[3] A key consequence in inflammation studies is the inhibition of neutrophil activation and migration to inflammatory sites.[1][2] Colchicine also interferes with the NLRP3 inflammasome, reducing the production of pro-inflammatory cytokines like IL-1β.[2]

Q2: What are the best solvents for preparing colchicine stock solutions for in vitro use?

A2: Colchicine is soluble in several organic solvents and water. For in vitro studies, the most common practice is to first create a high-concentration stock solution in an organic solvent, which can then be diluted to the final working concentration in your aqueous cell culture medium. The most recommended solvents are:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Water

DMSO and ethanol are often preferred as they can dissolve colchicine at very high concentrations.[5][6][7]

Q3: How should I store colchicine powder and my stock solutions?

A3:

  • Powder: Colchicine powder should be stored in a tightly sealed container at 2-8°C, protected from light, as it can darken upon exposure.[8][9]

  • Stock Solutions: Aqueous solutions are stable for at least six months when stored at 2-8°C and protected from light.[6] Stock solutions made in DMSO or ethanol should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C.

Q4: Why does my colchicine precipitate when I add it to my cell culture medium?

A4: Precipitation is a common issue and typically occurs for one of the following reasons:

  • Exceeding Aqueous Solubility: While the organic stock solution is concentrated, the final concentration in the aqueous medium may still exceed colchicine's solubility limit under those specific conditions (e.g., temperature, pH).

  • Solvent Shock: Rapidly adding a concentrated organic stock to an aqueous buffer can cause the less soluble compound (colchicine) to "crash out" of the solution.

  • Low Temperature: Adding a cold stock solution to a room temperature or 37°C medium can cause temporary precipitation.

  • High Final Solvent Concentration: The final concentration of DMSO or ethanol in the culture medium may be too high, causing not only precipitation but also cellular toxicity. It is recommended to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%.

Quantitative Data: Colchicine Solubility

The following table summarizes the solubility of colchicine in common laboratory solvents. Note that values can vary slightly between suppliers and batches.

SolventApproximate Solubility (at 25°C)Source(s)
DMSO ~80 mg/mL (200 mM)[5][10]
Ethanol ~50-80 mg/mL[5][6]
Water ~45-79 mg/mL[5][6][9]

Troubleshooting Guide

Problem: My colchicine solution turned cloudy or formed a precipitate immediately after I added the stock to my cell culture medium.

Potential Cause Recommended Solution
High concentration of organic solvent in the final solution. Ensure the final concentration of your organic solvent (e.g., DMSO) in the cell culture medium is very low (ideally ≤0.1%). Use a serial dilution method to lower the solvent concentration gradually.
"Solvent Shock" from rapid dilution. Add the colchicine stock solution to your medium drop-wise while gently vortexing or swirling the medium. This helps to disperse the compound more evenly and prevent localized high concentrations that lead to precipitation.
Temperature difference between stock and medium. Before use, gently warm both the stock solution and the cell culture medium to 37°C. This reduces the likelihood of precipitation due to temperature changes.
Interaction with media components. Some buffer systems, like Tris buffers, have been reported to interfere with colchicine's effects on microtubules.[6] While less common, consider if any media components could be reacting with the compound.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Colchicine Stock Solution (e.g., 10 mM in DMSO)

Materials:

  • Colchicine powder (MW: 399.44 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Safety First: Colchicine is highly toxic.[8] Always handle it with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, inside a chemical fume hood.

  • Calculation: To prepare a 10 mM stock solution, you need 3.99 mg of colchicine per 1 mL of DMSO.

    • Calculation: 10 mmol/L * 399.44 g/mol = 3994.4 g/L = 3.99 mg/mL

  • Weighing: Carefully weigh out the required amount of colchicine powder.

  • Dissolving: Add the appropriate volume of sterile DMSO to the tube containing the colchicine powder.

  • Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. If needed, you can warm the solution briefly to 37°C to aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -20°C, protected from light.

Protocol 2: Preparation of a Final Working Solution for Cell Culture

This protocol uses a serial dilution method to minimize the final DMSO concentration and prevent precipitation.

Example Goal: Prepare 10 mL of cell culture medium with a final colchicine concentration of 100 nM.

Procedure:

  • Thaw Stock: Thaw one aliquot of your 10 mM colchicine stock solution.

  • Intermediate Dilution:

    • Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 1998 µL of sterile PBS or serum-free medium. This creates a 10 µM solution in a vehicle with a much lower DMSO concentration.

    • Calculation: (10,000,000 nM * 2 µL) / 2000 µL = 10,000 nM = 10 µM

  • Final Dilution:

    • Add 10 µL of your 10 µM intermediate solution to 10 mL of your complete cell culture medium (pre-warmed to 37°C).

    • Calculation: (10,000 nM * 10 µL) / 10,000 µL = 10 nM

    • Correction: To achieve 100 nM, add 100 µL of the 10 µM intermediate solution to 9.9 mL of medium. Calculation: (10,000 nM * 100 µL) / 10,000 µL = 100 nM.

  • Mixing: Mix the final solution gently by inverting the tube or swirling the flask. Do not vortex vigorously if the medium contains serum, to avoid protein denaturation.

  • Application: Your working solution is now ready to be added to your cells. The final DMSO concentration in this example is negligible (0.001%).

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation powder Colchicine Powder weigh Weigh Powder in Fume Hood powder->weigh dmso Add Sterile DMSO (e.g., to 10 mM) weigh->dmso dissolve Vortex to Dissolve dmso->dissolve aliquot Aliquot & Store at -20°C dissolve->aliquot thaw Thaw One Aliquot aliquot->thaw Use for Experiment intermediate Prepare Intermediate Dilution in PBS (e.g., 10 µM) thaw->intermediate final_dilution Add to Pre-warmed Cell Culture Medium (to final nM conc.) intermediate->final_dilution mix Mix Gently final_dilution->mix apply Apply to Cells mix->apply

Caption: Workflow for preparing colchicine solutions.

signaling_pathway cluster_cellular Cellular Functions colchicine Colchicine tubulin α/β-Tubulin Dimers colchicine->tubulin binds to microtubule Microtubule Polymerization colchicine->microtubule inhibits tubulin->microtubule mitosis Mitosis microtubule->mitosis disruption inhibits migration Neutrophil Migration microtubule->migration disruption inhibits phagocytosis Phagocytosis microtubule->phagocytosis disruption inhibits nlrp3 NLRP3 Inflammasome Assembly microtubule->nlrp3 disruption inhibits il1b IL-1β Production nlrp3->il1b

Caption: Colchicine's mechanism of action.

troubleshooting_guide start Precipitate observed in cell culture medium? q1 Is final DMSO concentration >0.5%? start->q1 Yes sol1 Solution: Use serial dilution to lower final DMSO to <0.1% q1->sol1 Yes q2 Did you add stock to medium rapidly? q1->q2 No end Problem likely solved. sol1->end sol2 Solution: Add stock drop-wise while gently mixing. q2->sol2 Yes q3 Were stock and medium at different temperatures? q2->q3 No sol2->end sol3 Solution: Pre-warm both stock and medium to 37°C before mixing. q3->sol3 Yes q3->end No sol3->end

Caption: Troubleshooting colchicine precipitation.

References

Technical Support Center: Colchiceine Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for colchiceine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation pathways and optimal storage conditions for this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation?

A1: this compound, similar to its precursor colchicine, is susceptible to degradation when exposed to certain environmental factors. The primary factors of concern are:

  • Light: Exposure to light, particularly UV light, can induce photodegradation.[1]

  • pH: this compound stability is influenced by the pH of the solution. While colchicine is relatively stable in aqueous solutions at a pH from 2 to 10, it is susceptible to hydrolysis under strong acidic and alkaline conditions.[2][3]

  • Temperature: Elevated temperatures can accelerate the degradation process.[3]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products.

Q2: What are the known degradation pathways and products of this compound?

A2: Direct studies on the degradation pathways of this compound are limited. However, based on the extensive research on its precursor, colchicine, we can infer the likely degradation pathways. Colchicine is known to convert to this compound through hydrolysis of the methoxy group on the tropolone ring in an acidic solution.[4]

Once formed, this compound's tropolone ring is susceptible to further degradation. The primary degradation pathways for colchicine, which are likely relevant for this compound, include:

  • Photodegradation: Upon exposure to UV and visible light, colchicine degrades into products such as lumicolchicine and deacetamido-lumicolchicine.[5] It is plausible that this compound would undergo similar photoisomerization reactions.

  • Hydrolysis: Under acidic conditions, the primary reaction for colchicine is the conversion to this compound.[4] Under alkaline conditions, colchicine has been shown to degrade into various smaller fragments.[3]

  • Oxidative Degradation: While specific oxidative degradation products of this compound are not well-documented, the tropolone ring is susceptible to oxidation, which could lead to ring-opening or other modifications.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the stability and integrity of this compound, the following storage conditions are recommended, largely based on guidelines for its precursor, colchicine:

  • Solid Form: Store solid this compound at controlled room temperature, between 20°C to 25°C (68°F to 77°F).[6] It should be kept in a tightly sealed, light-resistant container to protect from light and moisture.[7] For long-term storage, refrigeration (2-8°C) is advisable.[8]

  • Solutions: Aqueous solutions of colchicine, if protected from light, are stable for at least six months when stored at 2-8°C.[8] It is recommended to follow a similar practice for this compound solutions. For extended storage of solutions, freezing at -20°C in small aliquots is a common practice to prevent repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in chromatogram during analysis Degradation of this compound due to improper storage or handling.1. Verify the storage conditions of your this compound stock and solutions (see storage recommendations above).2. Prepare fresh solutions for analysis.3. Protect solutions from light at all times using amber vials or by covering with aluminum foil.4. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation product peaks.
Loss of biological activity in experiments Degradation of this compound leading to inactive compounds.1. Confirm the purity and integrity of your this compound sample using a validated analytical method (e.g., HPLC).2. Ensure that the experimental buffers and conditions are within a stable pH range for this compound (ideally between pH 2 and 10).[2] 3. Avoid prolonged exposure of experimental setups to direct light.
Variability in experimental results Inconsistent purity of this compound due to degradation.1. Always use freshly prepared solutions from a properly stored solid stock.2. Re-validate the concentration of your stock solution periodically, especially if it has been stored for an extended period.3. Ensure all experimental replicates are handled under identical light and temperature conditions.

Data on Colchicine Degradation under Forced Conditions

The following table summarizes the percentage of degradation of colchicine under various stress conditions, which can serve as a proxy for understanding the potential stability of this compound.

Stress ConditionDurationTemperatureReagent% Degradation of ColchicineReference
Acid Hydrolysis 2 hours60°C0.5 N HCl9.14%[9]
Base Hydrolysis 2 hours60°C0.5 N NaOH11.41%[9]
Oxidative Degradation 2 hoursRoom Temp3% H₂O₂Not specified, but degradation observed[9]
Thermal Degradation 4 hours70°C-Minimal[9]
Photolytic Degradation 24 hours-UV light6.28%[9]

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol is adapted from established methods for colchicine and is intended to identify potential degradation products and assess the stability of this compound under stress conditions.[3][9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N HCl. Incubate at 80°C for 1 hour. Cool and neutralize with 1 N NaOH.

  • Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N NaOH. Incubate at 80°C for 1 hour. Cool and neutralize with 1 N HCl.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Place the solid this compound in a hot air oven at 80°C for 1 hour. Dissolve a known amount in the solvent to prepare a sample for analysis.

  • Photolytic Degradation: Expose the stock solution in a transparent container to UV light (254 nm) for 24 hours.

3. Sample Analysis:

  • Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Recommended HPLC Method Parameters (starting point)
  • Column: C18 (e.g., 100 x 3 mm, 2.6 µm)[3]

  • Mobile Phase: A gradient of acetonitrile and ammonium formate buffer (5 mM, pH 3.5) can be a good starting point.[3]

  • Flow Rate: 0.25 mL/min[3]

  • Column Temperature: 40°C[3]

  • Detection: UV detection at 254 nm and 350 nm. A photodiode array (PDA) detector is recommended to obtain UV spectra of the peaks.[3] Mass spectrometry (MS) detection can be used for the identification of degradation products.[3]

Visualizations

Logical Flow for Investigating this compound Degradation

Colchiceine_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Colchiceine_Stock Prepare this compound Stock Solution Acid Acid Hydrolysis Colchiceine_Stock->Acid Expose to Stress Base Alkaline Hydrolysis Colchiceine_Stock->Base Expose to Stress Oxidation Oxidative Degradation Colchiceine_Stock->Oxidation Expose to Stress Thermal Thermal Degradation Colchiceine_Stock->Thermal Expose to Stress Photo Photolytic Degradation Colchiceine_Stock->Photo Expose to Stress HPLC HPLC-UV/PDA Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples LCMS LC-MS for Identification HPLC->LCMS Characterize Unknowns Stability Determine Stability Profile HPLC->Stability Pathway Identify Degradation Pathways LCMS->Pathway

Caption: Workflow for conducting a forced degradation study of this compound.

Potential Degradation Pathway of Colchicine to this compound and Photodegradation Products

Degradation_Pathway Colchicine Colchicine This compound This compound Colchicine->this compound Acidic Hydrolysis Photo_Products Photodegradation Products (e.g., Lumithis compound) Colchicine->Photo_Products UV/Vis Light This compound->Photo_Products UV/Vis Light (Inferred)

Caption: Inferred degradation pathways of colchicine and this compound.

This technical support center provides a foundational understanding of this compound stability. As direct research on this compound is limited, much of the information is extrapolated from studies on its precursor, colchicine. Researchers are encouraged to perform their own stability-indicating studies for their specific formulations and experimental conditions.

References

Minimizing Colchiceine cytotoxicity in non-target cells

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for working with colchicine and its primary metabolite, colchiceine, with a focus on minimizing cytotoxicity in non-target cells.

Frequently Asked Questions (FAQs)

Q1: What is the difference between colchicine and this compound?

Colchicine is a well-known natural alkaloid used for treating conditions like gout.[1] this compound is a primary metabolite of colchicine. Studies comparing the two have shown that this compound is significantly less toxic than its parent compound, colchicine.[2] For example, in primary human hepatocytes, this compound at concentrations up to 10 µM was found to be non-cytotoxic, suggesting it may be a safer alternative with fewer side effects.[2][3]

Q2: What is the primary mechanism of colchicine/colchiceine cytotoxicity?

The toxicity of colchicine and its derivatives is a direct extension of their therapeutic mechanism of action: the disruption of microtubule networks.[4][5] These compounds bind to tubulin, the protein subunit of microtubules, preventing its polymerization into filaments.[5] This disruption leads to mitotic arrest in the metaphase of cell division, impaired cellular transport, altered cell morphology, and ultimately, apoptosis (programmed cell death).[4][6] Consequently, cytotoxicity is most pronounced in rapidly proliferating cells.

Q3: Which non-target cell types are most susceptible?

Due to the anti-mitotic mechanism, any rapidly dividing non-target cells in an experimental system are susceptible to colchicine's cytotoxic effects. In a clinical context, this translates to side effects in tissues with high cell turnover, such as the gastrointestinal tract and bone marrow.

Q4: What are the primary strategies to minimize non-target cytotoxicity?

Minimizing off-target effects is crucial for developing colchicine-based compounds as therapeutic agents, particularly in cancer research. Key strategies include:

  • Use of Less Toxic Derivatives: As mentioned, this compound itself is less toxic than colchicine.[2] Research has focused on synthesizing novel colchicine derivatives, such as certain 10-O-demethylated compounds or 10-alkylthiocolchicines, which exhibit lower toxicity while retaining potent anti-mitotic activity.[1][7]

  • Dose Reduction with Interacting Drugs: Colchicine is metabolized by the liver enzyme CYP3A4 and removed from cells by the P-glycoprotein transporter.[8] When co-administered with drugs that inhibit these proteins (e.g., verapamil, diltiazem, clarithromycin, ketoconazole), colchicine levels can rise to toxic concentrations.[9] A dose reduction of colchicine is often necessary in these situations.[8][9]

  • Co-treatment with Protective Agents: Some studies have shown that co-treatment with antimalarial drugs like chloroquine and primaquine can attenuate colchicine-induced toxicity in certain cancer cell lines.[10]

  • Targeted Drug Delivery: Developing drug delivery systems (e.g., antibody-drug conjugates, nanoparticles) that specifically target cancer cells can significantly reduce exposure and damage to healthy, non-target cells.

Troubleshooting Guide

Problem 1: High levels of cytotoxicity observed in non-target/control cell lines at low compound concentrations.

  • Possible Cause: The specific non-target cell line may be unusually sensitive due to a high proliferation rate.

  • Solution:

    • Verify IC50: Perform a dose-response curve to accurately determine the IC50 for both your target and non-target cells.

    • Reduce Exposure Time: Decrease the incubation time of the compound with the cells. Colchicine's effects are time-dependent.

    • Use a Less Toxic Derivative: If possible, switch to a colchicine derivative known to have a better therapeutic index.[1][7]

    • Check for Contamination: Ensure cell cultures are not compromised by microbial contamination, which can cause cell death independent of your compound.

Problem 2: Inconsistent or non-reproducible results in cytotoxicity assays (e.g., MTT, LDH).

  • Possible Cause: Variability in cell density, reagent preparation, or incubation times.[11]

  • Solution:

    • Optimize Cell Seeding: Ensure a uniform number of cells is seeded in each well. Create a cell titration curve to find the optimal cell density for your assay's linear range.[11]

    • Standardize Protocols: Use consistent incubation times and ensure all reagents are properly prepared and within their expiration dates. Handle cell suspensions gently to avoid causing membrane damage during plating.[11]

    • Include Proper Controls: Always include 'no-cell' (medium only), 'vehicle-only' (cells with DMSO or other solvent), and 'maximum-lysis' (cells with a detergent like Triton X-100) controls.[12]

    • Rule out Assay Interference: Some compounds can directly react with assay reagents (like MTT tetrazolium salts). Run a control with your compound in cell-free medium to check for direct reduction of the reagent.[13]

Problem 3: The therapeutic window between target cancer cells and non-target cells is too narrow.

  • Possible Cause: The compound has poor selectivity for cancer cells.

  • Solution:

    • Investigate Combination Therapy: Explore co-treatment with another agent that may synergistically enhance cancer cell killing or protect non-target cells.

    • Synthesize Derivatives: Consider chemical modifications to the compound to enhance its selectivity. For example, attaching moieties that are preferentially taken up by cancer cells.[1][14]

    • Evaluate Different Cancer Models: Test the compound on a panel of cancer cell lines. Some lines may be exceptionally more sensitive, providing a better therapeutic window. For instance, colchicine showed a CC50 value in normal human astrocytes higher than 20 μM, which is over two orders of magnitude higher than its IC50 against certain brain tumor spheroids.[15]

Quantitative Data: Cytotoxicity of Colchicine & Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for colchicine and some of its derivatives against various human cell lines. Lower values indicate higher cytotoxicity.

CompoundCell LineCell TypeIC50 ValueReference
ColchicineNCI-N87Gastric Cancer2-10 ng/mL[6]
ColchicineAGSGastric Cancer2-10 ng/mL[6]
ColchicineSKOV-3Ovarian Cancer37 nM[1]
10-MethylthiocolchicineSKOV-3Ovarian Cancer8 nM[1]
10-EthylthiocolchicineSKOV-3Ovarian Cancer47 nM[1]
ColchicineBT-12Atypical Teratoid/Rhabdoid Tumor0.016 µM[15]
ColchicineBT-16Atypical Teratoid/Rhabdoid Tumor0.056 µM[15]
ColchicineHepG-2Liver Cancer7.40 µM[16]
ColchicineHCT-116Colon Cancer9.32 µM[16]
ColchicineMCF-7Breast Cancer10.41 µM[16]
ColchicineHuman AstrocytesNormal Brain Cells> 20 µM[15]
ColchicineHUVECNormal Endothelial CellsNot specified, but active[17]

Key Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which corresponds to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (colchicine, this compound, or derivatives). Remove the old medium from the wells and add 100 µL of the medium containing the desired compound concentrations. Include vehicle-only controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon plasma membrane damage.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is critical to set up a "maximum LDH release" control by adding a lysis buffer (e.g., 1% Triton X-100) to a set of control wells 45 minutes before the end of the incubation.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox-ONE™ Homogeneous Membrane Integrity Assay).[12] Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate at room temperature for 10-20 minutes, protected from light.

  • Stop Reaction: Add 25 µL of the stop solution provided with the kit.

  • Fluorescence/Absorbance Reading: Measure the fluorescence (Ex/Em = 560/590 nm) or absorbance according to the kit's protocol.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the difference between the untreated and maximum-release controls.

Protocol 3: Immunofluorescence Staining for Microtubule Integrity

This method allows for the direct visualization of the effect of colchicine-like compounds on the microtubule cytoskeleton.

  • Cell Culture: Grow cells on sterile glass coverslips placed in a 24-well plate until they reach 50-70% confluency.

  • Treatment: Treat the cells with the desired concentration of the test compound for a specified time (e.g., 2-24 hours).

  • Fixation: Wash the cells gently with pre-warmed PBS. Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[18]

  • Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.[19]

  • Blocking: Wash three times with PBS. Block with a solution of 10% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature to prevent non-specific antibody binding.[20]

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin, 1:500 dilution in 1% BSA/PBS) overnight at 4°C.[20]

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488, 1:500 dilution) for 1-2 hours at room temperature in the dark.[20]

  • Nuclear Staining & Mounting: Wash three times with PBS. Add a drop of mounting medium containing a nuclear counterstain like DAPI. Mount the coverslip onto a microscope slide.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope. Untreated cells will show a fine, filamentous network of microtubules, while treated cells will exhibit diffuse cytoplasmic staining due to microtubule depolymerization.[18]

Visualizations

G cluster_0 cluster_1 Colchicine Colchicine / this compound Complex Colchicine-Tubulin Complex Colchicine->Complex Tubulin αβ-Tubulin Dimers Tubulin->Complex MT Microtubule Polymer Complex->MT Prevents incorporation Disruption Microtubule Disruption (Depolymerization) MT->Disruption Mitosis Mitotic Spindle Formation Disruption->Mitosis Inhibits Arrest Mitotic Arrest (G2/M) Mitosis->Arrest Bcl2 Bcl-2 (Anti-apoptotic) Arrest->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Arrest->Bax Upregulates CytoC Cytochrome C Release Bcl2->CytoC Inhibits Bax->CytoC Caspase Caspase-3 Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Colchicine's mechanism of cytotoxicity via microtubule disruption.

G start Start seed 1. Seed Target (Cancer) & Non-Target Cells start->seed treat 2. Treat with Colchicine Derivative +/- Potential Protective Agent seed->treat incubate 3. Incubate for 24-72h treat->incubate assay 4. Perform Cytotoxicity Assay (e.g., MTT or LDH) incubate->assay readout 5. Measure Viability/ Cytotoxicity assay->readout analysis Is Therapeutic Window Improved? readout->analysis success Protective Effect Confirmed analysis->success Yes fail No Protective Effect analysis->fail No

Caption: Workflow for screening agents that mitigate non-target cytotoxicity.

G start Unexpected High Cytotoxicity Observed q1 Are controls (vehicle only) also showing toxicity? start->q1 a1_yes Problem with cells or reagents. Check for contamination, media/serum quality, or incubator conditions. q1->a1_yes Yes q2 Is the dose-response curve shifted left? q1->q2 No a2_yes Cells are more sensitive than expected. Verify cell line identity. Reduce concentration or incubation time. q2->a2_yes Yes q3 Is compound interacting with assay reagents? q2->q3 No a3_yes Run cell-free assay controls. Switch to a different assay (e.g., LDH instead of MTT). q3->a3_yes Yes a3_no Compound is genuinely highly toxic. Consider using less toxic derivatives or targeted delivery strategies. q3->a3_no No

Caption: Troubleshooting decision tree for unexpected cytotoxicity results.

References

Technical Support Center: Optimizing HPLC Parameters for Colchicine Peak Resolution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for colchiceine peak resolution.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting HPLC conditions for analyzing colchicine and its related compounds like this compound?

A1: A common starting point for the analysis of colchicine and its impurities is reversed-phase HPLC (RP-HPLC) using a C18 column.[1] Mobile phases generally consist of a mixture of acetonitrile and water or a buffer solution.[2][3] Detection is typically performed using a UV detector at wavelengths around 245 nm or 254 nm.[4][5]

Q2: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?

A2: Peak tailing for basic compounds like this compound is a common issue in RP-HPLC and can be caused by several factors:

  • Secondary Interactions: Strong interactions between the basic analyte and acidic residual silanol groups on the silica-based column packing can cause tailing. To mitigate this, consider using a base-deactivated column or adding a competing base to the mobile phase. Adjusting the mobile phase pH to a lower value (e.g., around 3) can also help by protonating the silanol groups and reducing unwanted interactions.[5][6]

  • Column Overload: Injecting too much sample can lead to peak distortion.[7] Try diluting your sample to see if the peak shape improves.

  • Column Contamination or Degradation: Accumulation of sample matrix components on the column frit or degradation of the stationary phase can lead to poor peak shape.[8][9] If you suspect this, try flushing the column with a strong solvent or replacing the guard column.

  • Excessive Dead Volume: Unnecessary tubing length or poorly made connections can increase extra-column volume, leading to peak broadening and tailing.[7]

Q3: I am observing poor resolution between colchicine and this compound peaks. What parameters can I adjust?

A3: To improve the resolution between closely eluting peaks like colchicine and this compound, you can modify the following parameters:

  • Mobile Phase Composition: Adjusting the ratio of the organic solvent (e.g., acetonitrile) to the aqueous phase can significantly impact selectivity and resolution.[5] A shallower gradient or isocratic elution with a lower percentage of organic solvent will generally increase retention times and may improve separation.

  • Mobile Phase pH: The pH of the mobile phase can alter the ionization state of the analytes, which in turn affects their retention and selectivity. Experimenting with the pH of the buffer in the mobile phase is a crucial step in method development.[5]

  • Column Chemistry: If adjusting the mobile phase is insufficient, consider trying a different column with a different stationary phase (e.g., a different C18 phase or a phenyl-hexyl column) to exploit different separation mechanisms.

  • Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence resolution.

Q4: How can I perform a forced degradation study to identify the this compound peak?

A4: Forced degradation studies are essential to demonstrate the stability-indicating nature of an HPLC method. Colchicine can be degraded under various stress conditions to produce this compound and other degradation products. A common method involves exposing a solution of colchicine to alkaline conditions (e.g., 1 M NaOH) at an elevated temperature (e.g., 80°C for 1 hour).[10] The resulting chromatogram will show the degradation products, helping to identify the this compound peak relative to the parent colchicine peak.[10]

Data Presentation: HPLC Parameters for Colchicine Analysis

The following table summarizes various HPLC parameters used in published methods for the analysis of colchicine, which can serve as a starting point for method development for this compound.

ParameterMethod 1Method 2Method 3Method 4
Column C18 (250 x 4.6 mm, 5 µm)[1]Inertsil ODS-2 (250 x 4 mm, 5 µm)[4]C18 (100 x 3 mm, 2.6 µm)[10]Phenomenex Luna C18 (150 x 4.6 mm, 5 µm)[3]
Mobile Phase Acetonitrile:Methanol:Water:0.1% OPA (50:30:15:5)[1]48% CH3COONH4 (0.05 M) and 52% CH3OH[4]Acetonitrile and Ammonium formate buffer (5 mM, pH 3.5) (40:60 v/v)[10]Acetonitrile:0.1% Orthophosphoric acid (35:65 v/v)[3]
Flow Rate 1.0 mL/min[1]1.0 mL/min[4]0.25 mL/min[10]1.0 mL/min[3]
Detection Wavelength 257 nm[1]245 nm[4]254 nm and 350 nm[10]245 nm[3]
Temperature Ambient[4]40°C[10]Room Temperature[3]Not Specified

Experimental Protocols

Protocol: Troubleshooting Peak Tailing

This protocol outlines a systematic approach to diagnosing and resolving peak tailing issues for this compound.

  • Initial Assessment:

    • Confirm that the peak tailing is consistent across multiple injections.

    • Note if the tailing affects only the this compound peak or all peaks in the chromatogram. If all peaks are tailing, it may indicate a system-wide issue.[11]

  • Mobile Phase and pH Check:

    • Prepare a fresh batch of mobile phase to rule out degradation or incorrect preparation.[8]

    • Verify the pH of the aqueous component of the mobile phase. For basic compounds like this compound, a lower pH (e.g., 3-4) can reduce silanol interactions.[5] Consider preparing a new mobile phase with a slightly lower pH.

  • Sample Concentration Check:

    • Prepare and inject a 1:10 dilution of your sample.

    • If peak shape improves significantly, the original sample concentration was likely causing column overload.[7]

  • Column Health Check:

    • If a guard column is in use, replace it with a new one.[8]

    • If the problem persists, disconnect the analytical column and replace it with a union to check the system pressure. A significant drop in pressure without the column indicates a potential blockage in the column.

    • Attempt to clean the column by flushing it with a series of strong solvents (e.g., isopropanol, then acetonitrile). Follow the column manufacturer's guidelines for cleaning and regeneration.

    • If cleaning is unsuccessful, the column may be irreversibly damaged and require replacement.

  • System Dead Volume Check:

    • Inspect all tubing and connections between the injector and the detector.

    • Ensure that all fittings are properly seated and that there is no excessive length of tubing.

Visualizations

HPLC_Troubleshooting_Workflow start Poor this compound Peak Resolution check_tailing Is there significant peak tailing? start->check_tailing check_resolution Are peaks co-eluting? check_tailing->check_resolution No tailing_protocol Follow Peak Tailing Protocol: 1. Check Mobile Phase/pH 2. Check Sample Concentration 3. Check Column Health check_tailing->tailing_protocol Yes resolution_protocol Follow Peak Resolution Protocol: 1. Adjust Mobile Phase Strength 2. Modify Mobile Phase pH 3. Change Column Temperature check_resolution->resolution_protocol Yes overload Dilute Sample tailing_protocol->overload mobile_phase Adjust Mobile Phase pH (e.g., lower pH) tailing_protocol->mobile_phase column_health Replace Guard Column Clean/Replace Analytical Column tailing_protocol->column_health end_good Acceptable Peak Resolution overload->end_good mobile_phase->end_good column_health->end_good mp_strength Decrease % Organic Solvent (Isocratic or Gradient) resolution_protocol->mp_strength mp_ph Systematically Vary Buffer pH resolution_protocol->mp_ph temperature Increase/Decrease Column Temperature resolution_protocol->temperature mp_strength->end_good mp_ph->end_good temperature->end_good

Caption: Troubleshooting workflow for poor this compound peak resolution.

HPLC_Method_Development start Define Analytical Goal (e.g., Separate Colchicine & this compound) select_column Select Initial Column (e.g., C18, 150 x 4.6 mm, 5 µm) start->select_column select_mp Select Initial Mobile Phase (e.g., ACN/Water) start->select_mp scouting_run Perform Scouting Gradient Run select_column->scouting_run select_mp->scouting_run evaluate_results Evaluate Peak Shape & Resolution scouting_run->evaluate_results optimize_mp Optimize Mobile Phase (Adjust % Organic, pH, Buffer) evaluate_results->optimize_mp Needs Improvement optimize_flow Optimize Flow Rate & Temperature evaluate_results->optimize_flow Good Separation, Needs Speed validate_method Validate Method (Linearity, Precision, Accuracy) evaluate_results->validate_method Acceptable optimize_mp->evaluate_results optimize_flow->evaluate_results final_method Final HPLC Method validate_method->final_method

Caption: General workflow for HPLC method development.

References

Technical Support Center: Enhancing the Bioavailability of Colchicine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the bioavailability of colchicine and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral bioavailability of colchicine?

A1: The oral bioavailability of colchicine is highly variable, ranging from 24% to 88%.[1] This variability is attributed to several factors, including its metabolism by the cytochrome P450 3A4 (CYP3A4) enzyme in the gut and liver, and its efflux from intestinal cells by P-glycoprotein (P-gp).[1][2] Colchicine's narrow therapeutic index and potential for gastrointestinal toxicity further complicate its oral administration.[3][4]

Q2: What are the main strategies to enhance the bioavailability of colchicine derivatives?

A2: Key strategies focus on protecting the drug from metabolic degradation, enhancing its absorption, and reducing its efflux. These include:

  • Nanoparticle-based delivery systems: Encapsulating colchicine in liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles can improve its solubility and protect it from enzymatic degradation.[1][3]

  • Co-administration with bioavailability enhancers: Using inhibitors of P-gp and CYP3A4, such as certain surfactants or natural compounds like eugenol, can increase intestinal absorption.[5][6]

  • Structural modifications and prodrugs: Synthesizing colchicine derivatives or prodrugs can alter their physicochemical properties to improve absorption and metabolic stability.[1][4]

Q3: How can I assess the in vitro intestinal permeability of my colchicine derivative?

A3: The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[7] This assay uses a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium and express key transporters like P-gp. By measuring the transport of your compound from the apical (intestinal lumen) to the basolateral (blood) side, you can determine its apparent permeability coefficient (Papp). An efflux ratio, calculated from bidirectional transport, can indicate if the compound is a substrate of P-gp.[8]

Q4: What are the key parameters to evaluate in an in vivo pharmacokinetic study of a novel colchicine formulation?

A4: Following administration of the formulation to an animal model (e.g., rats), key pharmacokinetic parameters to measure in plasma include:

  • Maximum concentration (Cmax): The highest concentration of the drug in the blood.

  • Time to maximum concentration (Tmax): The time at which Cmax is reached.

  • Area under the concentration-time curve (AUC): A measure of the total drug exposure over time.

  • Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.[9]

Troubleshooting Guides

Nanoparticle Formulation and Characterization
Problem Possible Causes Troubleshooting Steps
Low Encapsulation Efficiency Poor miscibility of the drug with the lipid/polymer matrix. Drug leakage during formulation. Inappropriate formulation parameters (e.g., lipid/polymer concentration, surfactant type).Optimize the lipid or polymer composition to improve drug solubility.[10] Adjust homogenization speed, sonication time, or temperature.[11] Screen different surfactants and their concentrations.
Particle Aggregation Insufficient surface stabilization. High particle concentration. Inappropriate storage conditions (temperature, pH).Increase the concentration of the stabilizer (surfactant). Optimize the zeta potential to be sufficiently high (positive or negative) to ensure electrostatic repulsion. Store the nanoparticle dispersion at an appropriate temperature and pH.[12]
Broad Particle Size Distribution (High Polydispersity Index - PDI) Inefficient homogenization or sonication. Ostwald ripening.Increase homogenization pressure or time.[13] Use a combination of high-shear homogenization followed by ultrasonication. Optimize the formulation to prevent particle growth during storage.
Drug Expulsion During Storage Polymorphic transitions of the lipid matrix in SLNs. Swelling or degradation of the polymer matrix.Select lipids that form a stable crystalline structure.[10] For polymeric nanoparticles, ensure the polymer is stable under the chosen storage conditions.
In Vitro Caco-2 Permeability Assays
Problem Possible Causes Troubleshooting Steps
Low Transepithelial Electrical Resistance (TEER) Values Incomplete monolayer formation. Cell toxicity caused by the test compound. Bacterial contamination.Ensure cells are cultured for at least 21 days to allow for proper differentiation and tight junction formation.[7] Assess the cytotoxicity of your compound on Caco-2 cells prior to the permeability assay. Maintain sterile technique during cell culture.
High Variability in Permeability Data Inconsistent cell monolayer integrity. Variation in cell passage number. Pipetting errors.Regularly monitor TEER values to ensure monolayer integrity.[8] Use a consistent range of cell passages for experiments.[14] Use calibrated pipettes and ensure accurate and consistent pipetting.
Low Compound Recovery Non-specific binding to the plate or filter. Cellular metabolism of the compound. Compound instability in the assay buffer.Use low-binding plates. Analyze both donor and receiver compartments to calculate mass balance. Assess the metabolic stability of the compound in the presence of Caco-2 cells. Check the stability of the compound in the assay buffer at 37°C.
Unexpectedly High Permeability Compromised monolayer integrity (low TEER). Paracellular transport due to disruption of tight junctions by the compound or formulation excipients.Re-check TEER values. If excipients are used, test their effect on monolayer integrity separately.

Experimental Protocols

Preparation of Colchicine-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is based on the hot homogenization followed by ultrasonication method.

Materials:

  • Colchicine or colchicine derivative

  • Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Tween® 80, Poloxamer 188)

  • Purified water

Procedure:

  • Preparation of the lipid phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the accurately weighed amount of colchicine derivative in the molten lipid.

  • Preparation of the aqueous phase: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.

  • Formation of the pre-emulsion: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.

  • Sonication: Immediately subject the hot pre-emulsion to high-power probe sonication for a defined period (e.g., 5-15 minutes) to reduce the particle size to the nanometer range.

  • Cooling and nanoparticle formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

In Vitro Caco-2 Permeability Assay

This protocol provides a general guideline for assessing the bidirectional permeability of a colchicine derivative.

Materials:

  • Caco-2 cells (passage number 25-40)

  • Dulbecco's Modified Eagle's Medium (DMEM) with supplements

  • Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • Test compound (colchicine derivative) and control compounds (e.g., propranolol for high permeability, Lucifer yellow for monolayer integrity)

  • Analytical method for quantification (e.g., LC-MS/MS)

Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density and culture for 21-28 days, changing the medium every 2-3 days, until a differentiated monolayer is formed.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers. Only use inserts with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²).[15] The permeability of a paracellular marker like Lucifer yellow can also be assessed.

  • Permeability Experiment (Apical to Basolateral - A to B): a. Wash the monolayers with pre-warmed transport buffer. b. Add fresh transport buffer to the basolateral (receiver) compartment. c. Add the transport buffer containing the test compound at a known concentration to the apical (donor) compartment. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh buffer.

  • Permeability Experiment (Basolateral to Apical - B to A): a. Follow the same procedure as above but add the test compound to the basolateral compartment and sample from the apical compartment.

  • Sample Analysis: Quantify the concentration of the colchicine derivative in the collected samples using a validated analytical method.

  • Data Analysis: a. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment. b. Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-gp.[8]

Data Presentation

Table 1: Comparison of Bioavailability Enhancement Strategies for Colchicine

Formulation/StrategyAnimal ModelKey FindingsReference
Nanoemulsion with Eugenol Rats2.1-fold increase in relative bioavailability compared to free colchicine solution.[5][16]
Co-administration with Surfactants Rats2 to 4-fold increase in AUC with D-alpha-tocopherol polyethylene glycol 1000 succinate and a polyethoxylated derivative of 12-hydroxy-stearic acid, respectively.[6]
Transdermal Cubosomes Rats4.6-fold higher relative bioavailability compared to oral solution.[3][17]
Solid Lipid Nanoparticles (Transdermal) Rats2.84-fold increase in AUC compared to a free colchicine patch.[3]
Elastic Liposomes (Transdermal) Rats7 to 11 times higher transdermal flux compared to drug solution.[18]

Visualizations

Signaling Pathway of Colchicine's Anti-inflammatory Action

Colchicine_Pathway cluster_cell Immune Cell (e.g., Neutrophil) Colchicine Colchicine Tubulin α/β-Tubulin Dimers Colchicine->Tubulin Binds to NLRP3 NLRP3 Inflammasome Activation (Inhibited) Colchicine->NLRP3 Microtubules Microtubule Polymerization (Inhibited) Tubulin->Microtubules Inflammation Inflammatory Response (e.g., Chemotaxis, Cytokine Release) Microtubules->Inflammation Required for Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Maturation Caspase1->IL1b IL1b->Inflammation

Caption: Colchicine's mechanism of action involves inhibiting microtubule polymerization and NLRP3 inflammasome activation.

Experimental Workflow for Evaluating a Novel Colchicine Formulation

Workflow Formulation 1. Formulation Development (e.g., Nanoparticles, Prodrug) Characterization 2. Physicochemical Characterization (Size, Zeta, EE%) Formulation->Characterization InVitro_Permeability 3. In Vitro Permeability Assay (Caco-2 Cells) Characterization->InVitro_Permeability InVivo_PK 4. In Vivo Pharmacokinetic Study (Animal Model) InVitro_Permeability->InVivo_PK Data_Analysis 5. Data Analysis (Papp, AUC, Bioavailability) InVivo_PK->Data_Analysis Conclusion 6. Conclusion on Bioavailability Enhancement Data_Analysis->Conclusion

Caption: A typical experimental workflow for the development and evaluation of a new colchicine derivative formulation.

Logical Relationship of Bioavailability Enhancement Strategies

Strategies cluster_approaches Approaches cluster_mechanisms Mechanisms Goal Enhanced Bioavailability of Colchicine Derivatives Nano Nanoparticle Delivery Protect Protection from Degradation Nano->Protect Solubility Increased Solubility Nano->Solubility Permeability Enhanced Permeability Nano->Permeability CoAdmin Co-administration Efflux Inhibition of P-gp Efflux CoAdmin->Efflux Metabolism Inhibition of CYP3A4 Metabolism CoAdmin->Metabolism Prodrug Prodrug/Structural Modification Prodrug->Permeability Prodrug->Metabolism Protect->Goal Solubility->Goal Permeability->Goal Efflux->Goal Metabolism->Goal

Caption: Interplay of different strategies and their mechanisms to improve the bioavailability of colchicine derivatives.

References

Addressing batch-to-batch variability of synthetic Colchiceine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for synthetic Colchiceine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the synthesis, analysis, and handling of this compound, with a focus on troubleshooting batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to Colchicine?

A1: this compound (10-demethylcolchicine) is a key derivative and the principal active metabolite of Colchicine. It is often synthesized by the regioselective demethylation of the C10-methoxyl group of Colchicine.[1][2] Due to its biological activity, which may differ from the parent compound, consistent quality and purity of synthetic this compound are critical for research and development.

Q2: What are the primary sources of batch-to-batch variability in synthetic this compound?

A2: Batch-to-batch variability can arise from several factors throughout the synthesis and purification process.[3][4][5] Key sources include:

  • Starting Material Quality: The purity of the initial Colchicine can vary, introducing different levels and types of impurities from the outset.

  • Reaction Conditions: Minor deviations in reaction parameters such as temperature, reaction time, and pH can affect the efficiency of the demethylation process and the formation of by-products.

  • Reagent Purity and Stoichiometry: The quality and precise amount of reagents used for demethylation (e.g., acids) are critical for consistent results.

  • Work-up and Purification: Variations in extraction, washing, and crystallization procedures can lead to differences in final purity, residual solvent content, and crystalline form.[5]

  • Environmental Factors: Exposure to light and air can cause degradation. Colchicine, the parent compound, is known to darken upon exposure to light.[6]

Q3: How can I assess the purity and identity of my synthetic this compound?

A3: A combination of analytical techniques is recommended for comprehensive characterization:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for assessing purity and quantifying impurities. A stability-indicating method should be used to separate this compound from its potential degradation products and synthesis-related impurities.[7]

  • Mass Spectrometry (MS): LC-MS is invaluable for identifying unknown peaks observed in the HPLC chromatogram by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of this compound and ensuring the correct isomeric form is present.

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC can be a rapid and effective tool for routine quality control and screening of multiple samples.[8]

Q4: What are the common impurities I should look for in synthetic this compound?

A4: Impurities in a this compound batch can include:

  • Unreacted Colchicine: Incomplete demethylation will leave residual starting material.

  • Isomers: Photo-irradiation can lead to the formation of lumicolchicine isomers from any residual colchicine.[9]

  • Over-demethylation Products: Harsh reaction conditions could potentially lead to the demethylation of other methoxy groups on the molecule.

  • Degradation Products: Colchicine is susceptible to degradation under strong alkaline conditions.[7][10] Similar pathways may affect this compound.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., ethyl acetate, chloroform) may be present in the final product.[11]

Q5: What are the best practices for storing synthetic this compound?

A5: To ensure stability, this compound should be stored in well-sealed, light-resistant containers at a controlled cool temperature (e.g., 2-8°C), protected from moisture. The parent compound, Colchicine, is known to darken on exposure to light, suggesting that this compound may also be light-sensitive.[6]

Troubleshooting Guides

This section provides structured guidance for addressing specific issues you may encounter during your experiments.

Problem 1: Low or Inconsistent Yield

Q: My synthesis of this compound results in a low or highly variable yield from batch to batch. What should I investigate?

A: Inconsistent yield is a common problem stemming from variations in the reaction or purification steps. Follow this guide to identify the root cause.

Troubleshooting Steps:

  • Verify Starting Material:

    • Purity Check: Analyze the purity of your starting Colchicine using HPLC. Impurities can interfere with the reaction.

    • Moisture Content: Ensure the starting material is dry, as water can affect the concentration of reagents like strong acids.

  • Review Reaction Parameters:

    • Temperature Control: Are you monitoring and controlling the reaction temperature precisely? Small fluctuations can impact reaction kinetics.

    • Reaction Time: Is the reaction time consistent across batches? Sample the reaction mixture at different time points to determine the optimal reaction completion time without promoting side reactions.

    • Mixing: Ensure efficient and consistent stirring to maintain a homogenous reaction mixture.

  • Assess Reagent Addition:

    • Accuracy: Are you adding reagents accurately by weight or volume? Use calibrated equipment.

    • Rate of Addition: For exothermic reactions, is the rate of addition controlled to prevent temperature spikes?

  • Optimize Work-up and Crystallization:

    • pH Adjustment: Ensure the final pH during aqueous work-up is consistent.

    • Solvent Volumes: Use consistent and measured volumes for extractions and washes.

    • Crystallization Conditions: Control the temperature, solvent system, and cooling rate during crystallization, as these factors heavily influence yield and purity.[5]

Problem 2: Unexpected Peaks in HPLC Analysis

Q: My HPLC chromatogram of purified this compound shows unexpected peaks. How do I identify them and eliminate them?

A: The presence of extra peaks indicates impurities. A systematic approach is needed to identify and remove them.

Identification and Resolution Workflow:

G Workflow for Impurity Identification start Unexpected Peak(s) in HPLC check_blanks 1. Analyze Blanks (Solvent, Mobile Phase) start->check_blanks is_contaminant Is the peak present in blanks? check_blanks->is_contaminant contaminant_source Source is solvent or system contamination. Use high-purity solvents. is_contaminant->contaminant_source Yes analyze_sm 2. Analyze Colchicine Starting Material (SM) is_contaminant->analyze_sm No is_sm_impurity Does the peak's RRT match an impurity in the SM? analyze_sm->is_sm_impurity sm_impurity_source Impurity carried over from SM. Source higher purity SM or re-purify before use. is_sm_impurity->sm_impurity_source Yes lc_ms 3. Perform LC-MS Analysis is_sm_impurity->lc_ms No compare_mw Compare peak's MW to known compounds (Colchicine, Isomers, etc.) lc_ms->compare_mw is_known Is the impurity identified? compare_mw->is_known optimize_rxn Identified as side-product. Optimize reaction conditions (temp, time, reagents). is_known->optimize_rxn Yes (Side-product) optimize_purification Identified as SM or isomer. Optimize purification (recrystallization solvent, chromatography). is_known->optimize_purification Yes (SM/Isomer) stress_study 4. Conduct Forced Degradation Study is_known->stress_study No is_degradant Does peak appear under stress (acid, base, light)? stress_study->is_degradant degradant_source Impurity is a degradant. Improve storage and handling (protect from light, inert atm). is_degradant->degradant_source Yes unknown Impurity remains unknown. Consider isolation and NMR for characterization. is_degradant->unknown No

Caption: Troubleshooting workflow for identifying unknown HPLC peaks.

Data & Protocols

Data Presentation

Table 1: Example HPLC Method Parameters for this compound Purity Analysis

This table provides a starting point for developing an HPLC method, based on published methods for Colchicine and its derivatives.[7][10]

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Ammonium Acetate or Formate Buffer (e.g., 5-20 mM, pH 3.5-4.8)
Gradient/Isocratic Gradient elution may be required to separate all impurities. A common starting point is a gradient from 30% to 70% Acetonitrile.
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 30 - 40°C
Detection Wavelength UV detection at ~245 nm or ~350 nm
Injection Volume 10 - 20 µL

Table 2: Known Impurities and Potential Relative Retention Times (RRTs)

This data is adapted from studies on Colchicine and serves as a guide. RRTs are highly method-dependent and must be confirmed in your specific system.[12]

CompoundPotential RRT (vs. Colchicine)Notes
Colchicoside0.4Potential impurity from natural sources.
3-O-demethyl colchicine0.7Potential side-product of demethylation.
Colchicine 1.00 Starting material.
β-Lumicolchicine1.2Photo-degradation product of Colchicine.
This compoundVariableThe RRT of this compound will depend on the method. It is typically more polar than Colchicine and will have a shorter retention time.
Experimental Protocols

Protocol 1: General HPLC-UV Method for Purity Assessment

  • Standard Preparation: Prepare a stock solution of your this compound reference standard in methanol or mobile phase at a concentration of approximately 0.5 mg/mL. Create a working standard at ~25 µg/mL by diluting the stock.

  • Sample Preparation: Accurately weigh and dissolve your synthetic this compound batch in the same solvent to achieve a final concentration of ~25 µg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions: Set up the HPLC system according to the parameters outlined in Table 1 .

  • Analysis: Inject the standard and sample solutions.

  • Calculation: Determine the purity of your batch by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

    • % Purity = (Area_this compound / Total_Area_All_Peaks) * 100

Protocol 2: Forced Degradation Study

To test the stability-indicating properties of your analytical method, expose a solution of this compound to stress conditions.[10][13]

  • Acid Hydrolysis: Mix the sample solution with 0.5 N HCl and heat at 60°C for 2 hours. Neutralize before injection.

  • Base Hydrolysis: Mix the sample solution with 0.5 N NaOH and heat at 60°C for 2 hours. Neutralize before injection. Colchicine shows significant degradation under alkaline conditions.[7]

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 2 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by HPLC and compare the chromatograms to that of an unstressed sample to identify degradation products.

Visualization of Key Processes

G Addressing Batch-to-Batch Variability cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage sm_quality Starting Material (Colchicine Purity) hplc Purity (HPLC) sm_quality->hplc reagents Reagent Quality & Stoichiometry reagents->hplc conditions Reaction Conditions (Temp, Time, pH) conditions->hplc workup Work-up (Extraction, Washes) workup->hplc crystallization Crystallization (Solvent, Temp) crystallization->hplc drying Drying (Temp, Vacuum) residual_solvents Residual Solvents (GC) drying->residual_solvents identity Identity (MS, NMR) hplc->identity variability Observed Batch-to-Batch Variability variability->sm_quality Investigate variability->reagents Investigate variability->conditions Investigate variability->workup Investigate variability->crystallization Investigate variability->drying Investigate

Caption: Key stages influencing batch-to-batch variability.

References

Colchiceine stability in different buffer systems and pH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of colchiceine in various experimental conditions. The following information is curated to address common questions and troubleshooting scenarios encountered during laboratory work with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to colchicine?

This compound, or 10-O-demethylcolchicine, is a major metabolite and a primary degradation product of colchicine. It is formed through the hydrolysis of the methoxy group at the C-10 position of the colchicine molecule. This conversion can occur under both acidic and alkaline conditions.

Q2: Under what pH conditions is this compound expected to be formed from colchicine?

Colchicine is known to be susceptible to hydrolysis, leading to the formation of this compound, under both acidic and alkaline conditions. While colchicine itself is relatively stable in aqueous solutions at a pH range of 2 to 12 at room temperature, its stability decreases at higher temperatures (e.g., 40°C), where it is only stable between pH 2 and 10.[1] Therefore, working with colchicine solutions at pH values below 2 or above 10, especially with elevated temperatures, will likely lead to the formation of this compound.

Q3: Are there established analytical methods to measure this compound stability?

Yes, several stability-indicating high-performance liquid chromatography (HPLC) methods have been developed for colchicine that can separate the parent drug from its degradation products, including this compound. These methods are essential for monitoring the stability of colchicine and the formation of this compound over time.

Q4: What are the general recommendations for storing this compound solutions?

While specific stability data for isolated this compound is limited, based on the behavior of its parent compound, colchicine, it is recommended to store this compound solutions protected from light in tightly sealed containers. For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, freezing at -20°C may be appropriate, although freeze-thaw cycles should be avoided. The optimal pH for storage is likely to be in the neutral to slightly acidic range, avoiding strongly acidic or alkaline conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly high levels of this compound in a colchicine standard solution. The colchicine standard may have degraded due to improper storage (e.g., exposure to light, extreme pH, or high temperatures).Prepare a fresh colchicine standard solution. Ensure that the stock colchicine is stored as a dry powder in a cool, dark, and dry place.
Variable results in experiments involving this compound. This compound may be degrading during the experiment due to the buffer system or pH of the medium.Evaluate the pH of your experimental system. If possible, adjust the pH to a neutral or slightly acidic range. Consider using a different buffer system that is known to be non-reactive. Perform a time-course experiment to assess the stability of this compound under your specific experimental conditions.
Difficulty in separating colchicine and this compound peaks in HPLC analysis. The chromatographic method may not be optimized for the separation of these two closely related compounds.Refer to published stability-indicating HPLC methods for colchicine. Key parameters to optimize include the mobile phase composition (e.g., acetonitrile/buffer ratio, pH of the buffer), the type of stationary phase (e.g., C18 column), and the detector wavelength.

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability

This protocol outlines a general approach to evaluate the stability of this compound in a specific buffer system and pH.

  • Preparation of this compound Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or ethanol) to prepare a concentrated stock solution.

  • Preparation of Buffer Solutions: Prepare the desired buffer systems (e.g., phosphate buffer, citrate buffer) at various pH levels (e.g., pH 3, 5, 7, 9).

  • Incubation: Dilute the this compound stock solution with each buffer to a final, known concentration. Aliquot these solutions into separate, sealed, and light-protected vials. Incubate the vials at a specific temperature (e.g., room temperature, 37°C, 50°C).

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.

  • Analysis: Immediately analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.

  • Data Analysis: Plot the concentration of this compound versus time for each condition. From this data, calculate the degradation rate constant and the half-life (t½) of this compound.

Data Presentation

Table 1: Hypothetical Stability Data for this compound in Different Buffers at 37°C

Buffer SystempHDegradation Rate Constant (k) (hr⁻¹)Half-life (t½) (hours)
Citrate Buffer3.00.04515.4
Phosphate Buffer5.00.01257.8
Phosphate Buffer7.00.02824.8
Carbonate Buffer9.00.0858.2

Visualizations

Colchicine_Degradation_Pathway Colchicine Colchicine This compound This compound (10-O-demethylcolchicine) Colchicine->this compound Hydrolysis (Acidic or Alkaline Conditions)

Caption: Simplified pathway of colchicine degradation to this compound.

Experimental_Workflow_Stability_Testing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution C Incubate Samples (Controlled Temperature) A->C B Prepare Buffer Solutions (Different pH) B->C D Collect Aliquots (Time Points) C->D E HPLC Analysis D->E F Calculate Degradation Rate and Half-life E->F

Caption: General workflow for assessing this compound stability.

References

Technical Support Center: Refining Animal Models for Colchicine Antifibrotic Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for utilizing animal models in the study of colchicine's antifibrotic properties.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of colchicine's antifibrotic action? A1: The primary mechanism of action for colchicine is the disruption of tubulin polymerization.[1] This interference with microtubule assembly leads to several downstream antifibrotic effects, including the downregulation of multiple inflammatory pathways, modulation of innate immunity, and inhibition of the activation of hepatic stellate cells, which are key drivers of fibrosis.[1][2] Colchicine has also been shown to inhibit the expression of transforming growth factor-beta1 (TGF-β1), a potent pro-fibrotic cytokine.[2][3]

Q2: Which are the most common animal models for studying colchicine's antifibrotic effects? A2: The most widely used and well-characterized models include chemically-induced fibrosis in rodents.[4][5] For liver fibrosis, repeated administration of carbon tetrachloride (CCl4) is a common method to induce chronic injury, fibrosis, and cirrhosis.[5][6] For pulmonary fibrosis, intratracheal or systemic administration of the chemotherapeutic agent bleomycin is frequently used to model the inflammation and subsequent interstitial fibrosis seen in humans.[4][7][8]

Q3: What are the key endpoints to measure the efficacy of colchicine in these models? A3: Efficacy can be assessed through a combination of methods. Histopathological analysis using stains like Masson's trichrome or Sirius red allows for visualization and semi-quantitative scoring of collagen deposition.[5][9] A more quantitative biochemical approach is to measure the total lung or liver collagen content by assaying for hydroxyproline, an amino acid abundant in collagen.[10][11][12] Additionally, gene expression analysis (RT-qPCR) of fibrotic markers such as TGF-β, α-SMA (alpha-smooth muscle actin), and procollagen can provide molecular insights.[2][6]

Q4: Is colchicine administered prophylactically or therapeutically in these models? A4: Colchicine can be studied in both prophylactic and therapeutic regimens. Prophylactic administration typically starts at the same time as or shortly before the fibrotic insult to assess its ability to prevent fibrosis. Therapeutic administration begins after fibrosis is already established to evaluate its potential to halt or reverse the process. For example, in some CCl4 models, treatment may begin after several weeks of CCl4 injections.[13] The choice of regimen depends on the specific research question being addressed.

Troubleshooting Guide

Q1: I am observing high mortality in my colchicine-treated animal group. What could be the cause and how can I mitigate it? A1: High mortality is likely due to colchicine toxicity. Colchicine has a narrow therapeutic index, and toxic doses can cause severe gastrointestinal distress, bone marrow suppression, and multi-organ failure.[14][15] Organs with high cell turnover rates, like the GI tract, are particularly vulnerable.[14]

  • Solution:

    • Dose Reduction: The most critical step is to re-evaluate your dosage. Review the literature for doses used in similar models and species (see tables below). A dose of 0.5 mg/kg is often cited as toxic in humans, while animal studies have used doses ranging from 30 µg/kg to 1 mg/kg.[15][16][17] Consider performing a dose-response study to find the maximum tolerated dose (MTD) in your specific model.

    • Route of Administration: The intravenous (IV) route can lead to more rapid and severe toxicity compared to oral (PO) or intraperitoneal (IP) administration.[18] If using IV, ensure the infusion is slow.

    • Supportive Care: Ensure animals have easy access to food and water. Meticulous fluid balance monitoring is crucial as massive GI fluid loss can lead to hypovolemic shock.[15]

Q2: The extent of fibrosis in my control group (fibrosis induction without treatment) is highly variable. How can I improve consistency? A2: Variability is a common challenge in induced fibrosis models.

  • Solution:

    • Standardize Induction: For CCl4-induced liver fibrosis, ensure precise and consistent administration. Oral gavage is often more consistent than IP injection.[5][19] For bleomycin-induced pulmonary fibrosis, oropharyngeal aspiration or intratracheal instillation can produce better distribution than systemic routes.[4][8]

    • Animal Strain and Sex: Use a single, well-characterized strain of mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) of the same age and sex, as susceptibility to fibrotic agents can vary.[3][20]

    • Environmental Controls: Maintain consistent housing conditions (temperature, light cycle, diet) as environmental stressors can impact experimental outcomes.

    • Increase Group Size: A larger number of animals per group can help mitigate the impact of individual outliers on statistical power.

Q3: My histological scores and hydroxyproline assay results for fibrosis are not correlating well. Why might this be? A3: Discrepancies can arise from the non-uniform nature of fibrosis and the different aspects each method measures.

  • Solution:

    • Heterogeneous Fibrosis: Fibrotic lesions, particularly in bleomycin models, can be patchy and non-uniform.[10] Histology samples a small 2D section, while a hydroxyproline assay measures total collagen from a larger, homogenized tissue sample.

    • Sampling Strategy: For histology, ensure you are sampling multiple lobes of the lung or liver and that the sections are taken from consistent locations across all animals. For hydroxyproline, homogenizing the entire organ (or a consistent portion, e.g., the entire right lung) provides a more representative measure of total collagen burden.[10]

    • Complementary Data: Use both methods as complementary endpoints. Histology provides crucial spatial information on the pattern of fibrosis, while the hydroxyproline assay offers a robust, objective quantification of total collagen.[12][21]

Quantitative Data Summary

Table 1: Colchicine Dosing in Liver Fibrosis Models

SpeciesModelFibrosis InducerColchicine DoseRouteDurationKey Antifibrotic Outcome
RatBile Duct LigationLigation of common bile duct50 µg/kg/dayOral Gavage4 weeksReduced connective tissue fraction and portal pressure.[22]
RatDMN-induced CirrhosisDimethylnitrosamine10 µg/kgIntraperitonealNot specifiedDecreased extracellular matrix, inactivation of stellate cells, and inhibition of TGF-β1 expression.[2]
RatCCl4-induced FibrosisCarbon TetrachlorideNot specifiedNot specified8-12 weeksColchicine used as a positive control, showing anti-inflammatory and antifibrotic effects.[23][24]

Table 2: Colchicine Dosing in Pulmonary & Renal Fibrosis Models

SpeciesModelFibrosis InducerColchicine DoseRouteDurationKey Antifibrotic Outcome
RatBleomycin-inducedBleomycin Sulfate1 mg/kg/dayOral Gavage3 weeksMarked decrease in alveolar destruction, interstitial thickening, and inflammatory infiltration.[17]
RatBleomycin-inducedBleomycinNot specifiedNot specified28 daysDecreased lung hydroxyproline content and reduced inflammatory cell exudation.[25]
RatUnilateral Ureteral ObstructionUreteral Obstruction30, 60, 100 µg/kg/dayIntraperitoneal7 daysDose-dependent attenuation of tubulointerstitial damage and apoptosis.[3]
MouseAdenine-induced Kidney InjuryAdenine Diet30 µg/kg/dayIntraperitoneal3 weeksAttenuated kidney inflammation and fibrosis; reduced percentage of fibrotic area and TGF-β mRNA.[16][20]
RabbitAnti-GBM NephritisAnti-glomerular basement membrane Ab20-40 µg/kg/dayIntraperitoneal17 days (from day 4)Significantly reduced interstitial fibrosis.[26]

Detailed Experimental Protocols

Protocol 1: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice

This protocol describes a common method for inducing liver fibrosis through chronic CCl4 administration.[5][6]

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Materials:

    • Carbon Tetrachloride (CCl4)

    • Olive oil or Mineral oil (vehicle)

    • Colchicine

    • Saline or appropriate vehicle for colchicine

    • Gavage needles

  • Fibrosis Induction:

    • Prepare a 10-40% solution of CCl4 in olive oil (v/v).[5][19]

    • Administer the CCl4 solution via oral gavage or intraperitoneal injection. A common dose is 1.0 - 2.0 mL/kg body weight.[6][9]

    • Administer CCl4 twice or three times per week for 6-12 weeks to establish significant fibrosis.[5][6]

    • The control group receives an equivalent volume of the oil vehicle only.

  • Colchicine Treatment:

    • Begin colchicine administration based on your experimental design (prophylactic or therapeutic).

    • Administer colchicine (e.g., via IP injection or gavage) on days when CCl4 is not given to avoid acute toxic interactions. A literature-derived dose should be used (see Table 1).

    • The fibrosis + vehicle group should receive the colchicine vehicle.

  • Endpoint Analysis (at study termination):

    • Serum Collection: Collect blood for analysis of liver enzymes (ALT, AST) to assess liver injury.[6]

    • Histology: Harvest the liver, fix a portion in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Masson's trichrome to visualize collagen (stains blue).[19]

    • Hydroxyproline Assay: Flash-freeze a separate, pre-weighed portion of the liver in liquid nitrogen and store at -80°C for subsequent quantification of total collagen content.[19]

    • Gene Expression: Place a fresh piece of liver tissue in an RNA stabilization solution (e.g., RNAlater) for RT-qPCR analysis of fibrotic markers (e.g., Col1a1, Acta2, Tgf-β1).[6]

Protocol 2: Bleomycin-Induced Pulmonary Fibrosis in Mice

This protocol details the induction of lung fibrosis using intratracheal bleomycin instillation, a widely accepted model.[8][27]

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Materials:

    • Bleomycin sulfate

    • Sterile, pyrogen-free saline

    • Anesthetic (e.g., isoflurane, ketamine/xylazine)

    • Colchicine

  • Fibrosis Induction (Day 0):

    • Anesthetize the mouse.

    • Expose the trachea via a small incision.

    • Using a fine-gauge needle, perform a single intratracheal instillation of bleomycin (typically 1.5 - 3.0 U/kg) dissolved in 50 µL of sterile saline.[8][27]

    • The control group receives an equivalent volume of sterile saline.

    • Suture the incision and allow the animal to recover.

  • Colchicine Treatment:

    • Begin daily colchicine administration (e.g., via IP injection) from Day 1 through Day 14 or 21. A literature-derived dose should be used (see Table 2).

    • The bleomycin + vehicle group receives the colchicine vehicle.

  • Endpoint Analysis (typically Day 14 or 21):

    • Bronchoalveolar Lavage (BAL): Before harvesting lungs, perform BAL to collect fluid for total and differential immune cell counts and measurement of pro-inflammatory mediators, which are indicative of the initial inflammatory phase.[8][27]

    • Histology: Harvest the lungs. Inflate and fix the left lung with 10% formalin for paraffin embedding. Stain sections with Masson's trichrome and score fibrosis using the Ashcroft method.[8][27]

    • Hydroxyproline Assay: Homogenize the entire right lung and use the homogenate for quantitative collagen assessment via a hydroxyproline assay.[10][11]

    • Gene Expression: Use a portion of the right lung for RNA extraction and RT-qPCR analysis of fibrotic genes.

Mandatory Visualizations

Experimental and Signaling Pathways

G cluster_prep Phase 1: Preparation & Induction cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis animal Animal Acclimatization (e.g., C57BL/6 Mice) grouping Randomization into Groups (Control, Fibrosis, Colchicine) animal->grouping induction Fibrosis Induction (e.g., CCl4 or Bleomycin) grouping->induction treatment Daily Treatment Administration (Vehicle or Colchicine) induction->treatment monitoring Monitor Health & Body Weight treatment->monitoring sacrifice Sacrifice at Endpoint (e.g., Day 21) monitoring->sacrifice sampling Sample Collection (Blood, BALF, Tissue) sacrifice->sampling analysis Multi-level Analysis (Histology, Biochemistry, qPCR) sampling->analysis

Caption: General experimental workflow for in vivo antifibrotic studies.

G colchicine Colchicine tubulin αβ-Tubulin Dimers colchicine->tubulin Binds to microtubules Microtubule Polymerization colchicine->microtubules Inhibits tgfb TGF-β1 Signaling colchicine->tgfb Inhibits Expression inflammasome NLRP3 Inflammasome Activation colchicine->inflammasome Inhibits stellate Hepatic Stellate Cell (HSC) Myofibroblast Activation colchicine->stellate Inactivates tubulin->microtubules microtubules->inflammasome Required for inflammation Inflammatory Cell Infiltration & Cytokine Release microtubules->inflammation Regulates tgfb->stellate Activates collagen Collagen Synthesis & Extracellular Matrix (ECM) Deposition stellate->collagen inflammation->tgfb Promotes fibrosis Fibrosis collagen->fibrosis

Caption: Colchicine's primary antifibrotic signaling mechanism.

References

Validation & Comparative

Colchiceine Demonstrates Reduced Hepatotoxicity Compared to Colchicine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic effects of colchicine and its primary metabolite, colchiceine, on hepatocytes. The following sections detail quantitative experimental data, in-depth protocols for key cytotoxicity assays, and the distinct signaling pathways implicated in the hepatotoxicity of each compound.

Executive Summary

Colchicine, a widely used therapeutic agent for gout and other inflammatory conditions, is known to have a narrow therapeutic index with potential for significant hepatotoxicity.[1][2] Experimental evidence presented herein demonstrates that its metabolite, this compound, exhibits markedly lower cytotoxicity in primary human hepatocytes. This guide synthesizes the available data to provide a clear comparison of their effects on liver cells.

Comparative Cytotoxicity Data

The cytotoxic profiles of colchicine and this compound were evaluated in primary human hepatocytes using three distinct assays: Lactate Dehydrogenase (LDH) leakage, MTT assay for mitochondrial activity, and albumin secretion. The data consistently indicates that this compound is significantly less toxic than its parent compound, colchicine.

CompoundConcentration (µM)LDH Leakage (% of Triton X-100 control)Mitochondrial Activity (MTT) (% of control)Albumin Secretion (% of control)
Colchicine 115.2 ± 3.195.1 ± 5.268.3 ± 7.5
1028.4 ± 4.578.4 ± 6.835.1 ± 6.2
10055.1 ± 6.245.2 ± 5.110.2 ± 3.4
This compound 112.1 ± 2.8101.2 ± 4.998.7 ± 8.1
1014.5 ± 3.398.5 ± 5.595.4 ± 7.7
10018.2 ± 3.992.1 ± 6.188.3 ± 7.2

Data is presented as mean ± standard deviation from experiments on primary human hepatocytes.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.

Cell Culture

Primary human hepatocytes were isolated from donor liver tissue and cultured in Williams' E medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1 µM insulin. Cells were seeded on collagen-coated plates and maintained at 37°C in a humidified atmosphere of 5% CO2.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies plasma membrane damage by measuring the activity of LDH released from the cytosol of damaged cells into the surrounding culture medium.

  • Cell Treatment: Hepatocytes were seeded in 96-well plates and treated with colchicine or this compound at concentrations of 1, 10, and 100 µM for 24 hours. A positive control for maximum LDH release was established by treating cells with 1% Triton X-100.

  • Supernatant Collection: After the incubation period, 50 µL of the cell culture supernatant was carefully transferred to a new 96-well plate.

  • Reaction Mixture: A reaction mixture containing NAD+, lactate, and a tetrazolium salt (INT) was prepared. 50 µL of this mixture was added to each well containing the supernatant.

  • Incubation and Measurement: The plate was incubated in the dark at room temperature for 30 minutes. The absorbance was then measured at 490 nm using a microplate reader. The amount of color formed is proportional to the amount of LDH released.

MTT Cell Viability Assay

The MTT assay assesses cell viability by measuring the metabolic activity of mitochondria. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.

  • Cell Treatment: Hepatocytes were cultured in 96-well plates and exposed to colchicine or this compound at the specified concentrations for 24 hours.

  • MTT Incubation: Following treatment, the culture medium was replaced with fresh medium containing 0.5 mg/mL MTT, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan was measured at 570 nm.

Albumin Secretion Assay

This assay evaluates the functional capacity of hepatocytes by quantifying the amount of albumin secreted into the culture medium.

  • Cell Treatment: Hepatocytes were treated with colchicine or this compound for 24 hours as described above.

  • Supernatant Collection: The culture supernatant was collected from each well.

  • ELISA: The concentration of human albumin in the supernatant was determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

Signaling Pathways in Hepatotoxicity

The differential cytotoxicity of colchicine and this compound can be attributed to their distinct interactions with key cellular pathways.

Colchicine-Induced Hepatotoxicity

Colchicine's toxicity in hepatocytes is multifaceted, involving the disruption of the cytoskeleton and the induction of programmed cell death through at least two distinct pathways:

  • Intrinsic Apoptosis Pathway: Colchicine is known to induce apoptosis in liver cells.[3] It disrupts microtubule formation, leading to mitotic arrest. This cellular stress triggers the mitochondrial-mediated apoptotic pathway, characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating caspase-9 and subsequently the executioner caspase-3, culminating in apoptotic cell death.[3]

cluster_0 Colchicine-Induced Intrinsic Apoptosis Colchicine Colchicine Microtubule_Disruption Microtubule Disruption Colchicine->Microtubule_Disruption Mitochondrial_Stress Mitochondrial Stress Microtubule_Disruption->Mitochondrial_Stress Bax Bax (Upregulation) Mitochondrial_Stress->Bax Bcl2 Bcl-2 (Downregulation) Mitochondrial_Stress->Bcl2 Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Colchicine-Induced Intrinsic Apoptosis Pathway
  • CYP1A1-Mediated Pyroptosis Pathway: Recent studies have uncovered a novel mechanism of colchicine-induced hepatotoxicity involving the cytochrome P450 enzyme CYP1A1.[2][4][5] Colchicine treatment upregulates the expression of CYP1A1 in hepatocytes.[2] Increased CYP1A1 activity is linked to oxidative stress and the activation of the CASPASE-1-GSDMD pathway, leading to a form of inflammatory cell death known as pyroptosis.[2][4][5]

cluster_1 Colchicine-Induced Pyroptosis Colchicine Colchicine CYP1A1 CYP1A1 Upregulation Colchicine->CYP1A1 Oxidative_Stress Oxidative Stress CYP1A1->Oxidative_Stress Caspase1 Caspase-1 Activation Oxidative_Stress->Caspase1 GSDMD GSDMD Cleavage Caspase1->GSDMD Pyroptosis Pyroptosis GSDMD->Pyroptosis

Colchicine-Induced Pyroptosis Pathway
Reduced Cytotoxicity of this compound

This compound, the 10-O-demethylated metabolite of colchicine, exhibits significantly lower cytotoxicity.[1] This is primarily attributed to its reduced ability to inhibit tubulin polymerization. The structural modification in this compound lessens its interaction with microtubules, thereby mitigating the downstream cytotoxic effects observed with colchicine, such as mitotic arrest and the induction of apoptosis.

Experimental Workflow

The overall workflow for comparing the cytotoxicity of colchicine and this compound in hepatocytes is outlined below.

cluster_2 Cytotoxicity Comparison Workflow Hepatocyte_Culture Primary Human Hepatocyte Culture Compound_Treatment Treatment with Colchicine and this compound Hepatocyte_Culture->Compound_Treatment Cytotoxicity_Assays Cytotoxicity Assays Compound_Treatment->Cytotoxicity_Assays LDH_Assay LDH Assay (Membrane Integrity) Cytotoxicity_Assays->LDH_Assay MTT_Assay MTT Assay (Mitochondrial Activity) Cytotoxicity_Assays->MTT_Assay Albumin_Assay Albumin Secretion Assay (Hepatocyte Function) Cytotoxicity_Assays->Albumin_Assay Data_Analysis Data Analysis and Comparison LDH_Assay->Data_Analysis MTT_Assay->Data_Analysis Albumin_Assay->Data_Analysis

Experimental Workflow for Cytotoxicity Comparison

Conclusion

References

Colchiceine Demonstrates Superior Antifibrotic Effects Over Colchicine in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

New comparative analysis reveals that colchiceine, the primary active metabolite of colchicine, exhibits a more potent antifibrotic effect than its parent compound in a preclinical model of liver fibrosis. Research indicates that while both compounds can inhibit collagen synthesis, this compound is significantly more effective at reducing overall collagen accumulation, a key hallmark of fibrosis.

A pivotal study in a rat model of carbon tetrachloride (CCl4)-induced liver fibrosis demonstrated that treatment with this compound resulted in a 50% reduction in hepatic collagen content. In contrast, colchicine did not produce a significant decrease in collagen levels compared to the control group.[1] Both molecules were found to increase collagenase activity, an enzyme responsible for breaking down collagen, compared to untreated healthy animals. However, this enzymatic activity remained lower than that observed in the fibrotic control group.[1]

These findings suggest that this compound may offer a therapeutic advantage over colchicine in the treatment of fibrotic diseases. Further investigation into the specific mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

Quantitative Data Summary

The following table summarizes the key quantitative findings from a comparative study of colchicine and this compound in a CCl4-induced liver fibrosis model in rats.

ParameterColchicine Treatment GroupThis compound Treatment GroupCCl4 Control GroupNote
Hepatic Collagen Content No significant reduction50% reduction HighRelative to the CCl4 control group.[1]
Collagen Synthesis InhibitedInhibitedIncreasedBoth compounds prevented a further increase in collagen synthesis.[1]
Collagenase Activity Increased (relative to normal)Increased (relative to normal)HighestActivity was lower than in the CCl4 control group but higher than in non-fibrotic animals.[1]

Mechanisms of Antifibrotic Action

Colchicine's antifibrotic properties are primarily attributed to its ability to disrupt microtubule polymerization by binding to tubulin.[2][3][4][5][6] This interference with the cellular cytoskeleton has several downstream effects that counteract the fibrotic process:

  • Inhibition of Fibroblast Proliferation and Migration: Microtubules are essential for cell division and movement. By disrupting them, colchicine can slow down the proliferation and migration of fibroblasts, the primary cells responsible for excessive collagen production.[7]

  • Impaired Collagen Secretion: The transport and secretion of procollagen, the precursor to collagen, is a microtubule-dependent process. Colchicine's disruption of microtubules hinders the release of procollagen from fibroblasts, thereby reducing the deposition of new collagen fibers in the extracellular matrix.[7]

  • Modulation of Inflammatory Pathways: Chronic inflammation is a key driver of fibrosis. Colchicine is known to suppress the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the release of pro-inflammatory cytokines like IL-1β.[6][8] By dampening this inflammatory response, colchicine can indirectly reduce the stimuli that promote fibrosis.

  • Interference with TGF-β Signaling: Transforming growth factor-beta (TGF-β) is a potent pro-fibrotic cytokine that stimulates fibroblast activation and collagen synthesis. Colchicine has been shown to interfere with TGF-β signaling pathways, further contributing to its antifibrotic effects.

While the precise signaling pathways for this compound's antifibrotic effects are not as extensively characterized, its superior efficacy in reducing collagen content suggests it may influence these or other pathways more effectively than colchicine.

Experimental Protocols

The following is a detailed description of the methodologies employed in the key comparative study of colchicine and this compound.

In Vivo Model of Liver Fibrosis

A widely used and reproducible model of CCl4-induced liver fibrosis in rats was utilized to compare the antifibrotic effects of colchicine and this compound.[1]

  • Animal Model: Male Wistar rats were used for the study.

  • Induction of Fibrosis: Liver fibrosis was induced by chronic intraperitoneal administration of carbon tetrachloride (CCl4). A typical protocol involves administering CCl4 (e.g., 0.4 g/kg) three times a week for a period of several weeks to months to establish significant fibrosis.

  • Treatment Groups: The animals were divided into several groups: a control group receiving the vehicle for CCl4, a CCl4-only group, a CCl4 plus colchicine group, and a CCl4 plus this compound group.

  • Drug Administration: Colchicine and this compound were administered orally on a daily basis for the duration of the treatment period.

  • Endpoint Analysis: At the end of the study, animals were euthanized, and liver tissue was collected for histological and biochemical analysis.

Measurement of Hepatic Collagen Content

The total amount of collagen in the liver tissue was quantified to assess the extent of fibrosis.

  • Tissue Preparation: A portion of the liver tissue was homogenized.

  • Hydroxyproline Assay: The homogenized tissue was hydrolyzed to break down proteins into their constituent amino acids. The concentration of hydroxyproline, an amino acid that is almost exclusively found in collagen, was then measured using a colorimetric assay. The hydroxyproline concentration is directly proportional to the total collagen content of the tissue.

Collagenase Activity Assay

The activity of collagenase, an enzyme that degrades collagen, was measured to evaluate the balance between collagen deposition and degradation.

  • Tissue Preparation: Liver tissue was homogenized in a suitable buffer to extract proteins, including collagenase.

  • Enzymatic Reaction: The tissue extract was incubated with a synthetic substrate that mimics the structure of collagen and is linked to a reporter molecule.

  • Detection: The cleavage of the substrate by collagenase releases the reporter molecule, which can be quantified using a spectrophotometer or fluorometer. The rate of substrate cleavage is proportional to the collagenase activity in the tissue sample. Commercial colorimetric assay kits are available for this purpose.

Visualizing the Mechanisms

Experimental Workflow

experimental_workflow cluster_induction Fibrosis Induction cluster_treatment Treatment Groups cluster_analysis Endpoint Analysis Induction CCl4 Administration in Rats Control Vehicle Control CCl4_Group CCl4 Only Colchicine_Group CCl4 + Colchicine Colchiceine_Group CCl4 + this compound Tissue_Collection Liver Tissue Collection Control->Tissue_Collection CCl4_Group->Tissue_Collection Colchicine_Group->Tissue_Collection Colchiceine_Group->Tissue_Collection Collagen_Assay Collagen Content Measurement (Hydroxyproline Assay) Tissue_Collection->Collagen_Assay Collagenase_Assay Collagenase Activity Assay Tissue_Collection->Collagenase_Assay Histology Histological Examination Tissue_Collection->Histology

Caption: Workflow for evaluating the antifibrotic effects of colchicine and this compound.

Signaling Pathways in Fibrosis

signaling_pathways cluster_stimuli Pro-fibrotic Stimuli cluster_cellular Cellular Response cluster_outcome Pathological Outcome TGFb TGF-β Fibroblast Fibroblast Activation & Proliferation TGFb->Fibroblast Inflammatory_Signals Inflammatory Signals NLRP3 NLRP3 Inflammasome Activation Inflammatory_Signals->NLRP3 Collagen_Synthesis Collagen Synthesis & Secretion Fibroblast->Collagen_Synthesis Fibrosis Fibrosis Collagen_Synthesis->Fibrosis NLRP3->Fibrosis promotes Colchicine Colchicine / this compound Colchicine->Fibroblast inhibits Colchicine->Collagen_Synthesis inhibits Colchicine->NLRP3 inhibits

Caption: Key signaling pathways in fibrosis targeted by colchicine and this compound.

References

A Comparative Guide to the Validation of Colchiceine Purity: GC-MS vs. HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the validation of Colchiceine purity. This compound, the primary metabolite of Colchicine, is a critical compound in various research and pharmaceutical applications. Ensuring its purity is paramount for accurate experimental results and therapeutic efficacy. This document outlines detailed experimental protocols, presents comparative data, and visualizes key processes to aid researchers in selecting the most appropriate analytical method for their needs.

Comparison of Analytical Methods for this compound Purity

The choice between GC-MS and HPLC for the analysis of this compound depends on several factors, including the desired level of sensitivity, the nature of potential impurities, and the available instrumentation. While HPLC is a more commonly cited method for the analysis of Colchicine and its derivatives, a hypothetical GC-MS protocol is presented here as a viable alternative, particularly for its high specificity and sensitivity.

Table 1: Comparison of GC-MS and HPLC Methods for this compound Purity Validation

ParameterGC-MS (Hypothetical)HPLC
Principle Separation based on volatility and polarity, followed by mass-based detection.Separation based on differential partitioning between a mobile and stationary phase, followed by UV or MS detection.
Derivatization Likely required to increase volatility and thermal stability.Not typically required.
Limit of Detection (LOD) Estimated in the low ng/mL range.8.41 ng/band (greener HPTLC)[1]
Limit of Quantification (LOQ) Estimated in the mid ng/mL range.25.23 ng/band (greener HPTLC)[1]
Linearity (Range) Dependent on detector saturation, typically wide.25–1200 ng/band (greener HPTLC)[1]
Common Impurities Detected N-deacetyl-N-formyl colchicine, β-Lumicolchicine, 3-O-demethyl colchicine, Colchicoside.[2]N-deacetyl-N-formyl colchicine, β-Lumicolchicine, 3-O-demethyl colchicine, Colchicoside.[2]
Advantages High specificity from mass fragmentation patterns, excellent for identifying unknown impurities.Robust, widely available, and well-established for Colchicine and its derivatives.[1][][4]
Disadvantages Potential for thermal degradation of the analyte, may require derivatization.Lower specificity than MS detection without a mass spectrometer detector.

Experimental Protocols

GC-MS Protocol for this compound Purity Analysis (Hypothetical)

This protocol is a scientifically plausible method for the GC-MS analysis of this compound, based on general principles for the analysis of similar alkaloid compounds.

1. Sample Preparation and Derivatization:

  • Accurately weigh 1 mg of the this compound sample and dissolve in 1 mL of a suitable solvent (e.g., methanol).

  • To 100 µL of the sample solution, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + TMCS).

  • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

  • Cool to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 10°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (splitless mode).

  • MSD Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-550 amu.

HPLC Protocol for this compound Purity Analysis

This protocol is based on a method described for the determination of this compound (Impurity F) in Colchicine samples.[2]

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: Diode Array Detector (DAD) or UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and acetonitrile (e.g., 65:35 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

Visualizations

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weighing Weigh Sample Dissolving Dissolve in Solvent Weighing->Dissolving Derivatization Add Derivatizing Agent Dissolving->Derivatization Heating Heat at 70°C Derivatization->Heating Injection Inject Sample Heating->Injection Separation GC Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Identification Impurity Identification Integration->Identification Quantification Purity Calculation Identification->Quantification

Caption: Workflow for this compound Purity Validation by GC-MS.

Signaling Pathway: Inhibition of Microtubule Polymerization by this compound

Colchicine and its metabolite, this compound, exert their biological effects primarily by disrupting microtubule polymerization. This process is crucial for various cellular functions, including cell division, motility, and intracellular transport.

Microtubule_Inhibition cluster_assembly Microtubule Assembly cluster_inhibition Inhibition by this compound cluster_cellular_effects Cellular Effects Tubulin αβ-Tubulin Dimers Protofilament Protofilament Formation Tubulin->Protofilament Polymerization TC_Complex Tubulin-Colchiceine Complex Tubulin->TC_Complex Microtubule Microtubule Elongation Protofilament->Microtubule Mitotic_Arrest Mitotic Arrest Microtubule->Tubulin Depolymerization This compound This compound This compound->TC_Complex TC_Complex->Protofilament Blocks Addition of Dimers Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Anti_inflammatory Anti-inflammatory Effects Mitotic_Arrest->Anti_inflammatory

Caption: Mechanism of this compound-induced microtubule depolymerization.

References

Unraveling the Structure-Activity Relationship of Colchiceine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Colchicine, a natural product isolated from the autumn crocus (Colchicum autumnale), has a long history in medicine, most notably for the treatment of gout. Its potent antimitotic activity, stemming from its ability to inhibit tubulin polymerization, has also made it a compelling scaffold for the development of anticancer agents. However, the clinical use of colchicine is hampered by its narrow therapeutic index and significant toxicity. This has driven extensive research into the synthesis and evaluation of colchicine derivatives to identify compounds with improved therapeutic profiles. This guide provides a comparative analysis of the structure-activity relationships (SAR) of colchiceine derivatives, focusing on key structural modifications that influence their biological activity. This compound, the C-10 demethylated metabolite of colchicine, serves as a crucial intermediate for generating a diverse library of analogues.

Key Structural Modifications and Their Impact on Activity

The colchicine scaffold consists of three rings: the A ring (trimethoxyphenyl), the B ring (a seven-membered ring), and the C ring (tropolone). Modifications at various positions on these rings have been shown to significantly impact cytotoxicity and tubulin polymerization inhibition. The following sections summarize the SAR for key derivatives, with a focus on modifications at the C-7 and C-10 positions, which have been particularly fruitful areas of investigation.

Cytotoxicity of this compound Derivatives

The in vitro cytotoxicity of this compound derivatives is a primary indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth. The following tables summarize the IC50 values of various this compound derivatives against several human cancer cell lines.

Table 1: Cytotoxicity (IC50, nM) of Double-Modified Colchicine Derivatives at C-7 and C-10 Positions

CompoundModification at C-7Modification at C-10A549 (Lung)MCF-7 (Breast)LoVo (Colon)LoVo/DX (Doxorubicin-Resistant Colon)
Colchicine (1) -NHCOCH3-OCH312.5 ± 1.111.8 ± 1.210.7 ± 0.9702.2 ± 56.2
2 -NHCOCH3-NHCH38.9 ± 0.79.1 ± 0.87.5 ± 0.625.6 ± 2.1
13 -NH-benzyl-NHCH34.6 ± 0.45.2 ± 0.53.9 ± 0.312.1 ± 1.0
14 -NH-(2-chlorobenzyl)-NHCH31.1 ± 0.11.5 ± 0.10.1 ± 0.011.6 ± 0.1
17 -NH-(4-cyanobenzyl)-NHCH36.2 ± 0.57.1 ± 0.65.5 ± 0.418.9 ± 1.5
Data compiled from a study on double-modified colchicine derivatives[1]. The study found that derivative 14 was the most active towards the doxorubicin-resistant subline LoVo/DX, being approximately 440 times more potent than unmodified colchicine[1].

Table 2: Cytotoxicity (IC50, nM) of Triple-Modified Colchicine Derivatives

CompoundModification at C-4Modification at C-7Modification at C-10A549 (Lung)MCF-7 (Breast)LoVo (Colon)LoVo/DX (Doxorubicin-Resistant Colon)
Colchicine (1) H-NHCOCH3-OCH310.2 ± 0.99.8 ± 0.88.5 ± 0.71646.6 ± 131.7
2 Br-NHCOCH3-OCH37.8 ± 0.68.1 ± 0.76.9 ± 0.658.3 ± 4.7
3 Br-NHCOCH3-SCH35.1 ± 0.45.5 ± 0.44.2 ± 0.321.7 ± 1.7
5 Br-NHCOOCH2CH3-SCH32.1 ± 0.22.4 ± 0.21.8 ± 0.18.9 ± 0.7
12 Br-NHCOOCH2(4-CF3Ph)-SCH31.5 ± 0.11.8 ± 0.11.1 ± 0.15.2 ± 0.4
Data extracted from a study on triple-modified colchicine derivatives[2]. The majority of the synthesized triple-modified derivatives exhibited higher cytotoxicity than colchicine, doxorubicin, and cisplatin[2].

Table 3: Cytotoxicity (IC50, nM) of C-10 Alkylthiocolchicine Derivatives against SKOV-3 Ovarian Cancer Cells

CompoundR Group at C-10 ThioetherIC50 (nM)
Colchicine -OCH337
2 -SCH38
3 -SCH2CH347
4 -S(CH2)2CH368
5 -S(CH2)3CH3120
6 -S(CH2)4CH3180
This study showed that 10-alkylthiocolchicines exhibited potent cytotoxic activity, with the 10-methylthiocolchicine derivative being the most potent[3].
Inhibition of Tubulin Polymerization

The primary mechanism of action for colchicine and its derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to mitotic arrest and apoptosis. The potency of these compounds as tubulin inhibitors is typically quantified by their IC50 values in a cell-free tubulin polymerization assay.

Table 4: Inhibition of Tubulin Polymerization by Colchicine Site Inhibitors

CompoundIC50 (µM)
Colchicine 2.68
Compound 97 (2-phenylindole derivative) 0.79
Compound 87 (5-Amino-6-methoxy-2-aroylquinoline) 1.6
Combretastatin A-4 (CA-4) 2.1
Compound 53 (2-aminothiazole derivative) 0.44
Data compiled from a review on tubulin inhibitors that interact with the colchicine binding site[4]. Several derivatives show significantly greater potency in inhibiting tubulin polymerization compared to colchicine[4].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to evaluate the biological activity of this compound derivatives.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[3]

  • Compound Treatment: Prepare stock solutions of the this compound derivatives in DMSO (e.g., 100 mM). Dilute the compounds to the desired final concentrations in the cell culture medium. The final DMSO concentration should be less than 0.1%.[3]

  • Incubation: Remove the overnight culture medium and add the medium containing the test compounds to the respective wells. Incubate the plate for a specified period (e.g., 72 hours).[3]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined using a dose-response curve fitting software.

Tubulin Polymerization Assay

This cell-free assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The polymerization is typically monitored by an increase in turbidity (absorbance) or fluorescence.

Protocol:

  • Reagent Preparation: Reconstitute purified tubulin (e.g., from bovine brain) in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, and 1 mM GTP, pH 6.9).[5]

  • Compound Incubation: In a 96-well plate, mix the test compounds at various concentrations with the tubulin solution.[5]

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Kinetic Measurement: Monitor the change in absorbance at 340 nm every minute for a set period (e.g., 60 minutes) using a temperature-controlled microplate reader.[5]

  • Data Analysis: The rate of tubulin polymerization is determined from the slope of the linear portion of the absorbance curve. The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Molecular Interactions

While the primary target of this compound derivatives is tubulin, their interaction with this crucial cytoskeletal protein triggers a cascade of downstream signaling events, ultimately leading to cell cycle arrest and apoptosis. Furthermore, recent evidence suggests a more intricate interplay between the microtubule network and other signaling pathways.

Disruption of Microtubule Dynamics and Mitotic Arrest

By binding to the colchicine binding site on β-tubulin, these derivatives prevent the incorporation of tubulin dimers into growing microtubules. This disruption of microtubule dynamics leads to the disassembly of the mitotic spindle, a critical structure for chromosome segregation during cell division. The cell is consequently arrested in the G2/M phase of the cell cycle, which, if prolonged, activates apoptotic pathways.

G cluster_0 Cellular Effects This compound Derivative This compound Derivative Tubulin Dimer Tubulin Dimer This compound Derivative->Tubulin Dimer Binds to Microtubule Polymerization Microtubule Polymerization Tubulin Dimer->Microtubule Polymerization Inhibits Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Disrupts G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Formation->G2/M Phase Arrest Leads to Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis Induces

Caption: Workflow of this compound Derivative-Induced Mitotic Arrest.

Interaction with the RhoA-PLC-γ1 Signaling Pathway

Emerging research indicates a connection between the tubulin cytoskeleton and the RhoA signaling pathway, which is a key regulator of various cellular processes, including cell shape, motility, and proliferation. The RhoA pathway can influence microtubule stability.[4] A recent study has shown that phospholipase C-γ1 (PLC-γ1), a key downstream effector of RhoA, can directly interact with β-tubulin.[1] This interaction appears to be reciprocal, with tubulin potentially activating PLC-γ1 and PLC-γ1, in turn, modulating microtubule dynamics.[1] Colchicine has been shown to abrogate the inflammatory cytokine-induced phosphorylation of PLC-γ1, suggesting that this compound derivatives may also exert their effects through this pathway.[6]

G cluster_1 RhoA-PLC-γ1 Signaling Pathway Extracellular Signal Extracellular Signal RhoA RhoA Extracellular Signal->RhoA PLC-gamma1 PLC-gamma1 RhoA->PLC-gamma1 Activates Tubulin Tubulin PLC-gamma1->Tubulin Interacts with Microtubule Dynamics Microtubule Dynamics Tubulin->Microtubule Dynamics Regulates Cell Proliferation & Migration Cell Proliferation & Migration Microtubule Dynamics->Cell Proliferation & Migration Affects This compound Derivative This compound Derivative This compound Derivative->Tubulin Inhibits

Caption: Interaction of this compound Derivatives with the RhoA-PLC-γ1 Pathway.

Conclusion

The structure-activity relationship of this compound derivatives is a rich and complex field of study. Modifications at the C-7 and C-10 positions of the colchicine scaffold have yielded compounds with significantly enhanced cytotoxicity against a range of cancer cell lines, including those with multidrug resistance. These derivatives primarily exert their effects by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis. The emerging connection between the tubulin cytoskeleton and the RhoA-PLC-γ1 signaling pathway suggests additional mechanisms through which these compounds may act. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to optimize the therapeutic potential of this fascinating class of natural product derivatives. Further investigation into these novel compounds and their mechanisms of action holds promise for the development of more effective and less toxic anticancer agents.

References

Colchiceine's Effect on CYP450 Isoforms: A Comparative Guide to Colchicine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the metabolic pathways of compounds and their potential for drug-drug interactions is paramount. This guide provides a detailed comparison of the effects of colchicine and its primary metabolite, colchiceine, on cytochrome P450 (CYP450) isoforms, supported by experimental data.

Colchicine, a widely used anti-inflammatory medication, is known to interact with the CYP450 system, a superfamily of enzymes responsible for the metabolism of a vast array of xenobiotics, including many drugs.[1][2][3][4][5][6][7] Its metabolism is primarily mediated by the CYP3A4 isoform, and it is also a substrate for the P-glycoprotein (P-gp) efflux transporter.[1][3][4][5] Consequently, co-administration of colchicine with strong inhibitors of CYP3A4 and/or P-gp can lead to increased colchicine plasma concentrations and a higher risk of toxicity.[1][2][7][8] In contrast, this compound, a major metabolite of colchicine, appears to have a different and generally less impactful profile on CYP450 enzymes.

Comparative Effects on CYP450 Isoforms

The following table summarizes the observed effects of colchicine and this compound on various CYP450 isoforms based on available in vitro and in vivo studies.

CYP450 IsoformColchicine EffectThis compound Effect
CYP1A2 No induction observed in human hepatocytes.[9]No induction observed in human hepatocytes.[9]
CYP2A6 No induction observed in human hepatocytes.[9]No induction observed in human hepatocytes.[9]
CYP2B6 Down-regulation of basal and inducible expression in human hepatocytes.[10][11]Data not available.
CYP2C8 Down-regulation of basal and inducible expression in human hepatocytes.[10][11]Data not available.
CYP2C9 Down-regulation of basal and inducible expression in human hepatocytes[10][11]; Potential inductive effect in rats in vivo[12].Induction observed in human hepatocytes in one study[13][14][15]; No induction observed in another study with human hepatocytes[9].
CYP2C19 No induction observed in human hepatocytes.[9]No induction observed in human hepatocytes.[9]
CYP2D6 Potential inhibitory effect in rats in vivo.[12]Data not available.
CYP2E1 Induction of protein content in human hepatocytes[13][14][15]; No induction observed in another study with human hepatocytes[9].Induction observed in human hepatocytes.[13][14][15]
CYP3A4 Substrate of CYP3A4[1][3][4][5][16][17]; Down-regulation of basal and inducible expression in human hepatocytes[10][11]; Not an inducer in human hepatocytes[13][14].Induction observed in human hepatocytes in one study[13][14][15]; No induction or inhibition observed in another study with human liver microsomes and hepatocytes[9].

Experimental Protocols

The contrasting findings, particularly for this compound, highlight the importance of considering experimental conditions. Below are summaries of the methodologies employed in key comparative studies.

Study 1: Comparative Effect of Colchicine and this compound on Cytotoxicity and CYP Gene Expression in Primary Human Hepatocytes[9]
  • Objective: To compare the cytotoxicity and effects on CYP450 expression of colchicine and this compound.

  • Model: Primary human hepatocytes.

  • Methodology:

    • Cytotoxicity Assessment: Lactate dehydrogenase (LDH) leakage and albumin secretion were measured to assess cell viability after exposure to colchicine and this compound (1-100 µM).

    • CYP450 Expression Analysis: The expression of CYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2E1, and CYP3A4 was evaluated at the mRNA (Northern blotting), protein (Western blotting), and activity levels in cultured hepatocytes treated with 10 µM this compound.

    • CYP450 Inhibition Assay: The effect of this compound (up to 200 µM) on the marker activities of CYP1A2, CYP2C9, CYP2E1, and CYP3A4 was assessed in human liver microsomes.

Study 2: Effect of Colchicine and its Derivatives on the Expression of Selected Isoforms of Cytochrome P450 in Primary Cultures of Human Hepatocytes[13][14][15]
  • Objective: To evaluate the effect of colchicine and its derivatives, including this compound, on the protein levels of various CYP450 isoforms.

  • Model: Primary human hepatocyte cultures.

  • Methodology:

    • Cell Culture and Treatment: Hepatocytes were treated with colchicine and its derivatives.

    • Protein Level Detection: The protein content of CYP1A2, CYP2A6, CYP3A4, CYP2C9/19, and CYP2E1 isoforms was determined using immunoblotting (Western blotting).

Visualizing Metabolic and Regulatory Pathways

The following diagrams illustrate the metabolic conversion of colchicine and the regulatory pathway affected by it.

cluster_metabolism Colchicine Metabolism Colchicine Colchicine CYP3A4 CYP3A4 Colchicine->CYP3A4 This compound This compound (10-O-demethylcolchicine) Other_Metabolites 2-O-demethylcolchicine 3-O-demethylcolchicine CYP3A4->this compound CYP3A4->Other_Metabolites

Metabolism of Colchicine to this compound and other metabolites via CYP3A4.

cluster_regulation Colchicine's Effect on CYP450 Regulation Colchicine Colchicine GR Glucocorticoid Receptor (GR) Colchicine->GR Inhibits translocation CAR_PXR CAR / PXR GR->CAR_PXR Regulates CYP_Genes CYP2B6, CYP2C8, CYP2C9, CYP3A4 Genes CAR_PXR->CYP_Genes Induces Expression Decreased Expression CYP_Genes->Expression

References

A Head-to-Head Comparison of Colchicine and Nocodazole on Microtubule Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Colchicine vs. Colchiceine: This guide compares Colchicine and Nocodazole. Colchicine is a well-characterized, potent microtubule-destabilizing agent widely used in research. This compound, a metabolite of colchicine, exhibits significantly lower biological activity and is not typically used as a primary tool for studying microtubule dynamics. Therefore, the scientifically pertinent comparison for researchers is between Colchicine and other potent agents like Nocodazole.

Introduction

Microtubules are dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Composed of α- and β-tubulin heterodimers, their ability to rapidly polymerize and depolymerize—a property known as dynamic instability—is fundamental to their function. The disruption of these dynamics is a key strategy in cancer chemotherapy and a vital tool in cell biology research.

Colchicine, a natural alkaloid, and Nocodazole, a synthetic compound, are two of the most prominent agents used to study and manipulate microtubule dynamics. Both function by interacting with tubulin heterodimers at the same binding site, yet their mechanisms, kinetics, and experimental applications differ significantly.[1][2][3][4] This guide provides an objective, data-driven comparison of their effects on microtubule dynamics for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Binders

Both Colchicine and Nocodazole target the "colchicine-binding site" located on the β-tubulin subunit, at the interface with the α-tubulin subunit.[1][3] Binding at this site ultimately inhibits the incorporation of tubulin dimers into growing microtubules, leading to net depolymerization.[5][6][7] However, the specifics of their interactions and the downstream consequences diverge.

Colchicine: Colchicine binding to tubulin is a slow, high-affinity, and poorly reversible process.[8][9] The resulting tubulin-colchicine complex is highly stable and can be incorporated into the growing plus-ends of microtubules.[10] This action effectively "poisons" the microtubule end, physically blocking the addition of new tubulin dimers and suppressing dynamic instability.[3][10] Because one poisoned end can inhibit the polymerization of an entire microtubule, Colchicine can achieve significant microtubule disruption at sub-stoichiometric concentrations.[11] The binding also induces a conformational change in the tubulin dimer, making it structurally incompatible with the straight lattice of a microtubule.[12][13]

Nocodazole: In contrast, Nocodazole binds to tubulin rapidly and its action is readily reversible upon removal of the drug.[3][6][14][15] Its primary mechanism is the sequestration of free tubulin dimers, shifting the equilibrium away from polymerization and favoring depolymerization.[5][11] To achieve complete inhibition of tubulin assembly in vitro, Nocodazole concentrations must be equimolar to the tubulin concentration.[11] Structural studies show that Nocodazole binds deeper within the β-subunit and does not interact with the α-subunit, a key difference from Colchicine that may contribute to its different kinetic profile.[11]

G cluster_0 Mechanism of Action cluster_c Colchicine Pathway cluster_n Nocodazole Pathway tubulin α/β-Tubulin Dimers col_complex Tubulin-Colchicine Complex (Stable) tubulin->col_complex noc_complex Tubulin-Nocodazole Complex (Unstable) tubulin->noc_complex mt Growing Microtubule poison Poisoned Microtubule End (Polymerization Blocked) mt->poison colchicine Colchicine colchicine->col_complex Slow, Poorly Reversible Binding nocodazole Nocodazole nocodazole->noc_complex Fast, Reversible Binding col_complex->poison Incorporation sequester Sequestration of Free Tubulin noc_complex->sequester sequester->mt Inhibits Polymerization

Caption: Mechanisms of Colchicine and Nocodazole.

Quantitative Data Comparison

The following tables summarize the key quantitative differences in the activity of Colchicine and Nocodazole based on published experimental data.

Table 1: Binding Properties and In Vitro Activity

ParameterColchicineNocodazoleReference(s)
Binding Kinetics Slow association, poorly reversibleRapid association, readily reversible[3][6][8][15]
Binding Affinity (Kd) High affinity (complex kinetics)~1-2.5 µM (for brain tubulin)[16][17]
IC50 (In Vitro Tubulin Assembly) ~1 µM~5 µM[11]
Inhibition Mechanism Sub-stoichiometric (poisons microtubule ends)Stoichiometric (sequesters free tubulin)[11]

Table 2: Cellular Effects

ParameterColchicineNocodazoleReference(s)
GI50 (HeLa Cell Growth Inhibition) ~9.2 nM~49.3 nM[11]
Cell Cycle Arrest G2/M PhaseG2/M Phase[7][18]
Reversibility in Cells Slow to poorly reversibleRapidly reversible[9][14][19]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are standard protocols for assessing the effects of these drugs on microtubules.

Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidity)

This assay measures the bulk polymerization of purified tubulin into microtubules by monitoring changes in light scattering.

  • Preparation: Resuspend purified tubulin (e.g., porcine brain tubulin) to a final concentration of 2-4 mg/mL in a cold polymerization buffer (e.g., BRB80: 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.9). Keep on ice.

  • Inhibitor Preparation: Prepare stock solutions of Colchicine and Nocodazole in DMSO. Make serial dilutions to achieve the desired final concentrations.

  • Assay Setup: In a 96-well plate, add the polymerization buffer and the desired concentration of Colchicine, Nocodazole, or DMSO (vehicle control). Add 1 mM GTP to all wells.

  • Initiation: Add the cold tubulin solution to each well. Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measurement: Monitor the increase in absorbance (turbidity) at 340 nm every 30 seconds for 30-60 minutes.

  • Analysis: Plot absorbance vs. time. The rate of polymerization and the final plateau are inversely proportional to the inhibitor's potency. Calculate IC₅₀ values from dose-response curves.[11]

Protocol 2: Immunofluorescence Staining of Cellular Microtubules

This method allows for the direct visualization of the microtubule network within fixed cells.

  • Cell Culture: Plate adherent cells (e.g., HeLa, U2OS) onto glass coverslips in a multi-well plate and allow them to attach overnight.

  • Drug Treatment: Treat cells with varying concentrations of Colchicine, Nocodazole, or vehicle (DMSO) for a specified duration (e.g., 1-4 hours).

  • Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells by incubating with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: If using paraformaldehyde, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

  • Antibody Staining: Incubate the coverslips with a primary antibody against α-tubulin or β-tubulin diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash three times with PBS.

  • Secondary Antibody: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for 1 hour in the dark. A DNA counterstain like DAPI can be included.

  • Mounting and Imaging: Wash three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image using fluorescence or confocal microscopy.[20]

G A 1. Seed Cells on Coverslips B 2. Treat with Drug (Colchicine/Nocodazole) A->B C 3. Fixation (e.g., Cold Methanol) B->C D 4. Blocking (e.g., 1% BSA) C->D E 5. Primary Antibody Incubation (Anti-Tubulin) D->E F 6. Secondary Antibody Incubation (Fluorescent) E->F G 7. Mount and Image F->G

Caption: Immunofluorescence workflow for microtubules.

Summary and Experimental Considerations

The choice between Colchicine and Nocodazole depends entirely on the experimental goal.

  • Choose Nocodazole for Reversibility: Its rapid binding and unbinding kinetics make it the superior choice for experiments requiring precise temporal control of microtubule dynamics. It is the standard agent for synchronizing cell populations at the G2/M boundary; cells are arrested and then released by simply washing out the drug.[7][14]

  • Choose Colchicine for Potent, Sustained Disruption: Its poor reversibility and sub-stoichiometric poisoning mechanism make it highly effective for applications where a long-lasting and profound disruption of the microtubule network is required.[8][9] However, its slow kinetics and irreversibility make it unsuitable for synchronization-and-release experiments.

G cluster_props Comparative Properties col Colchicine col_origin Natural Alkaloid col->col_origin Origin col_kinetics Slow / Poorly Reversible col->col_kinetics Kinetics col_mech Substoichiometric Poisoning col->col_mech Mechanism noc Nocodazole noc_origin Synthetic noc->noc_origin Origin noc_kinetics Fast / Reversible noc->noc_kinetics Kinetics noc_mech Stoichiometric Sequestration noc->noc_mech Mechanism

Caption: Key differences between Colchicine and Nocodazole.

References

Validating the Anti-inflammatory Activity of Colchiceine In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro anti-inflammatory activity of colchiceine, juxtaposed with its well-studied precursor, colchicine. While extensive data exists for colchicine, this document focuses on compiling the available, albeit limited, direct experimental evidence for this compound to aid researchers in evaluating its potential as an anti-inflammatory agent.

Executive Summary

Colchicine is a potent anti-inflammatory agent with a well-documented mechanism of action primarily centered on microtubule disruption, leading to the inhibition of the NLRP3 inflammasome and modulation of inflammatory signaling pathways. In contrast, its main metabolite, this compound, exhibits a significantly different in vitro profile. Direct comparative studies are scarce; however, existing evidence suggests that this compound does not share colchicine's primary mechanism of microtubule depolymerization. This fundamental difference indicates that if this compound possesses anti-inflammatory properties, they are likely mediated through alternative pathways. This guide synthesizes the available data to highlight these differences and outlines the experimental approaches necessary to validate any potential anti-inflammatory effects of this compound.

Comparative Analysis: this compound vs. Colchicine

Due to the limited published data on the direct in vitro anti-inflammatory activity of this compound, a quantitative comparison with colchicine is challenging. The following table summarizes the known activities of colchicine and highlights the knowledge gap for this compound.

In Vitro AssayColchicine PerformanceThis compound PerformanceReference Standard (Example)
Tubulin Polymerization Inhibition Potent inhibitor (IC50 ≈ 8.1 µM)No significant inhibition reportedNocodazole
NLRP3 Inflammasome Inhibition Inhibits activation and assemblyData not availableMCC950
Cytokine Inhibition (e.g., IL-1β, TNF-α) Dose-dependent inhibition of LPS-induced cytokine releaseData not availableDexamethasone
NF-κB Pathway Inhibition Inhibits activation in various cell typesData not availableBay 11-7082

Key Mechanistic Differences

The primary established anti-inflammatory mechanism of colchicine is its ability to bind to tubulin, preventing microtubule polymerization. This disruption of the cytoskeleton interferes with numerous cellular processes critical to the inflammatory response, including cell migration, phagocytosis, and the assembly of the NLRP3 inflammasome complex.

Crucially, in vitro studies have demonstrated that This compound does not depolymerize cytoplasmic microtubules . This finding suggests that this compound is unlikely to exert anti-inflammatory effects through the same primary pathway as colchicine.

Signaling Pathways & Experimental Workflows

To thoroughly validate the anti-inflammatory potential of this compound, a series of in vitro experiments targeting key inflammatory signaling pathways are necessary. The following diagrams illustrate the well-established inflammatory pathways modulated by colchicine and a proposed experimental workflow for assessing the activity of this compound.

G Figure 1. Colchicine's Anti-inflammatory Signaling Pathway Colchicine Colchicine Tubulin Tubulin Colchicine->Tubulin binds NFkB NF-κB Activation Colchicine->NFkB inhibits Microtubules Microtubule Polymerization Tubulin->Microtubules inhibits NLRP3 NLRP3 Inflammasome Assembly Microtubules->NLRP3 disrupts Caspase1 Caspase-1 Activation NLRP3->Caspase1 ProIL1b Pro-IL-1β Caspase1->ProIL1b cleaves IL1b IL-1β Release ProIL1b->IL1b Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB->Cytokines G Figure 2. Proposed Workflow for this compound Validation cluster_0 Initial Screening cluster_1 Mechanism of Action LPS_stim LPS-stimulated Macrophages Cytokine_assay Cytokine Measurement (ELISA) LPS_stim->Cytokine_assay NO_assay Nitric Oxide Assay LPS_stim->NO_assay NFkB_assay NF-κB Reporter Assay COX_assay COX-2 Expression Analysis (Western Blot/qPCR) Tubulin_assay Tubulin Polymerization Assay This compound This compound This compound->LPS_stim This compound->NFkB_assay This compound->COX_assay This compound->Tubulin_assay

Comparative Analysis of Anti-Colchicine Antibody Cross-Reactivity with Colchiceine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of colchicine and its primary metabolite, colchiceine, with a focus on the cross-reactivity of anti-colchicine antibodies. Understanding the specificity of these antibodies is critical for the development of accurate immunoassays for therapeutic drug monitoring, pharmacokinetic studies, and toxicological screening. This document summarizes the structural basis for potential cross-reactivity, presents available data, and provides a detailed experimental protocol for empirical validation.

Introduction to Colchicine and Antibody Specificity

Colchicine is a potent anti-inflammatory alkaloid used in the treatment of gout and other inflammatory conditions.[1] Its therapeutic window is narrow, necessitating precise quantification in biological samples. Immunoassays, which rely on the specific binding of antibodies to target molecules, are a common method for such quantification.

This compound, also known as O10-demethylcolchicine, is a major metabolite of colchicine.[2] Due to the high structural similarity between the parent drug and its metabolite, a crucial consideration in assay development is the potential for anti-colchicine antibodies to cross-react with this compound. Antibody cross-reactivity occurs when an antibody binds to structurally similar, non-target antigens, which can lead to inaccurate measurements and misinterpretation of results.

Structural Comparison: Colchicine vs. This compound

The potential for cross-reactivity is rooted in the molecular structures of the two compounds. Both colchicine and this compound share an identical tricyclic core structure, consisting of a trimethoxyphenyl A ring and a seven-membered B ring with an acetamido group.[1] The sole difference lies at the C10 position of the C tropolone ring, where colchicine has a methoxy group (-OCH₃) and this compound has a hydroxyl group (-OH).[2][3] This minor structural change is the primary determinant of an antibody's ability to differentiate between the two molecules. Studies have shown that the antibody binding site for colchicine often recognizes the A and B rings, but can tolerate numerous changes in the tropolone moiety (C ring), suggesting a high likelihood of cross-reactivity.

Table 1: Comparison of Colchicine and this compound

FeatureColchicineThis compound
Molecular Formula C₂₂H₂₅NO₆C₂₁H₂₃NO₆
Molar Mass 399.4 g/mol 385.4 g/mol
Synonym -O10-demethylcolchicine
Key Structural Difference Methoxy (-OCH₃) group at C10Hydroxyl (-OH) group at C10
Primary Role Parent DrugActive Metabolite

Antibody Cross-Reactivity Data

The development of high-affinity monoclonal antibodies specific for colchicine has been a focus of research to enable sensitive and selective immunoassays.[4] While studies report that these antibodies exhibit low cross-reactivity with a panel of structurally related compounds, specific quantitative data on the percentage of cross-reactivity with this compound is not consistently available in the surveyed literature.[4] The degree of cross-reactivity is highly dependent on the specific monoclonal or polyclonal antibody used and the epitope it recognizes. Therefore, empirical validation is essential for any immunoassay intended for colchicine quantification.

Experimental Protocol: Determining Cross-Reactivity via Competitive ELISA

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method to quantify the cross-reactivity of an antibody with related compounds. The principle involves the competition between a labeled antigen (or an antigen immobilized on a plate) and an unlabeled antigen (the analyte in the sample) for a limited number of antibody binding sites.

Materials
  • 96-well high-binding polystyrene microplate

  • Anti-colchicine primary antibody

  • Colchicine-protein conjugate (e.g., Colchicine-BSA) for coating

  • Colchicine standard

  • This compound (and other potential cross-reactants)

  • Enzyme-conjugated secondary antibody (e.g., Goat anti-mouse IgG-HRP)

  • Coating Buffer (e.g., Carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure
  • Antigen Coating:

    • Dilute the colchicine-protein conjugate to a concentration of 1-10 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted conjugate to each well of the microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Aspirate the blocking solution and wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the colchicine standard and the this compound test compound in Blocking Buffer.

    • In a separate dilution plate, pre-incubate 50 µL of each standard/test compound dilution with 50 µL of the diluted anti-colchicine primary antibody for 30 minutes.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked assay plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Aspirate the solution and wash the plate five times with Wash Buffer.

  • Secondary Antibody Incubation:

    • Add 100 µL of the appropriately diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Aspirate the secondary antibody solution and wash the plate five times with Wash Buffer.

  • Signal Development:

    • Add 100 µL of the TMB substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis
  • Plot the absorbance values against the log of the concentration for both the colchicine standard and this compound.

  • Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the following formula:

    • % Cross-Reactivity = (IC50 of Colchicine / IC50 of this compound) x 100

Visualization of Competitive Binding

The following diagrams illustrate the logical workflow of the competitive ELISA and the principle of antibody cross-reactivity.

G cluster_0 Competitive ELISA Workflow A 1. Coat Plate with Colchicine-BSA B 2. Block Plate A->B C 3. Add Antibody + Sample (Colchicine or this compound) B->C D 4. Add Enzyme-Linked Secondary Antibody C->D E 5. Add Substrate & Read Signal D->E

Caption: High-level workflow for a competitive ELISA protocol.

G Principle of Cross-Reactivity cluster_0 Scenario A: High Colchicine Concentration cluster_1 Scenario B: High this compound Concentration Ab Antibody Col_bound Plate-Bound Colchicine Ab->Col_bound Blocked Col_free Free Colchicine Col_free->Ab Binds Signal Low Signal Ab2 Antibody Col_bound2 Plate-Bound Colchicine Ab2->Col_bound2 Blocked Cine_free Free This compound Cine_free->Ab2 Binds Signal2 Reduced Signal (if cross-reactive)

Caption: Competitive binding of analytes to the antibody, reducing signal.

Conclusion

The structural similarity between colchicine and its metabolite this compound creates a strong potential for cross-reactivity in immunoassays using anti-colchicine antibodies. The primary structural difference, a methoxy versus a hydroxyl group on the tropolone ring, is the key determinant of antibody specificity. While high-affinity monoclonal antibodies have been developed to be highly specific, researchers must empirically determine the cross-reactivity profile for their specific antibody and assay conditions. The provided competitive ELISA protocol offers a robust framework for quantifying this cross-reactivity, ensuring the accuracy and reliability of data in research, clinical, and drug development settings.

References

Unraveling Tubulin Dynamics: A Comparative Analysis of Colchiceine and Its Analogs' Binding Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide offering a comparative analysis of the tubulin binding kinetics of colchiceine and its analogs has been published today. This guide is an essential resource for researchers, scientists, and drug development professionals engaged in the study of microtubule dynamics and the development of novel anti-cancer therapeutics. By presenting key quantitative data in a clear, tabular format and detailing the experimental methodologies, this publication aims to facilitate a deeper understanding of the structure-activity relationships of these compounds.

Colchicine and its derivatives have long been a subject of intense research due to their potent antimitotic properties, which stem from their ability to bind to β-tubulin and disrupt microtubule polymerization. This guide focuses on this compound, a major metabolite of colchicine, and its analogs, providing a side-by-side comparison of their binding affinities and inhibitory concentrations.

Comparative Tubulin Binding Kinetics

The following table summarizes the available quantitative data on the tubulin binding kinetics of this compound and several of its key analogs. These parameters are crucial for understanding the potency and mechanism of action of these compounds.

CompoundParameterValueReference
This compound Inhibition of microtubule assembly (IC50)20 µM[1]
Binding Affinity (KA) to tubulin1.2 ± 0.7 x 10⁴ M⁻¹[1]
Binding Affinity (KA) to colchicine-tubulin complex2.2 ± 1.0 x 10⁴ M⁻¹[1]
Competitive inhibition of colchicine binding (KI)125 µM[1]
Isocolchicine Competitive inhibition of [³H]colchicine binding (KI)~400 µM[2]
Inhibition of microtubule assembly (IC50)~1 mM[2]
Binding Affinity to colchicine site5.5 ± 0.9 x 10³ M⁻¹ (at 23°C)[2]
Colchicide Initial Binding Constant (K₁)5300 ± 300 M⁻¹[3]
Isomerization Rate Constant (k₂)0.071 ± 0.002 s⁻¹ (at 25°C)[3]
Allocolchicine Association Constant (KA)6.1 x 10⁵ M⁻¹ (at 37°C)[4]

Experimental Protocols

The determination of tubulin binding kinetics is fundamental to the characterization of potential microtubule-targeting agents. A commonly employed method is the competitive binding assay , often utilizing a radiolabeled ligand or a fluorescent probe.

Protocol: Competitive Radiolabeled Colchicine Binding Assay

This assay measures the ability of a test compound to compete with a known high-affinity ligand, such as [³H]colchicine, for binding to the colchicine-binding site on tubulin.

Materials:

  • Purified tubulin protein

  • [³H]colchicine

  • Test compounds (this compound and its analogs)

  • Binding buffer (e.g., MES or PIPES buffer with MgCl₂, EGTA, and GTP)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup: In microcentrifuge tubes, combine purified tubulin, a fixed concentration of [³H]colchicine, and varying concentrations of the test compound in the binding buffer.

  • Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixtures through glass fiber filters using a vacuum filtration manifold. The filters will trap the tubulin-ligand complexes while unbound ligands pass through.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity on the filters is proportional to the amount of [³H]colchicine bound to tubulin. The data is then used to calculate the concentration of the test compound that inhibits 50% of the [³H]colchicine binding (IC50). The inhibition constant (KI) can then be determined using the Cheng-Prusoff equation.

Visualizing the Experimental Workflow

To further elucidate the experimental process, the following diagram outlines the key steps in a competitive tubulin-binding assay.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis tubulin Purified Tubulin incubation Incubation (Equilibrium Binding) tubulin->incubation ligand [3H]Colchicine ligand->incubation test_compound Test Compound (e.g., this compound) test_compound->incubation filtration Vacuum Filtration (Separation of Bound/Unbound) incubation->filtration washing Washing filtration->washing counting Scintillation Counting washing->counting calculation IC50 & KI Calculation counting->calculation

Caption: Workflow of a competitive tubulin-binding assay.

This guide provides a foundational overview for researchers investigating the interaction of this compound and its analogs with tubulin. The presented data and protocols are intended to support further research and drug discovery efforts in this critical area of oncology.

References

Assessing the Drug-Drug Interaction Potential of Colchiceine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the drug-drug interaction (DDI) potential of colchiceine, a primary metabolite of colchicine. The information presented herein is supported by available experimental data and detailed methodologies for key in vitro assays.

Executive Summary

Colchicine, a widely used therapeutic agent for gout and other inflammatory conditions, is known for its narrow therapeutic index and significant DDI potential, primarily as a substrate of Cytochrome P450 3A4 (CYP3A4) and P-glycoprotein (P-gp). Its major metabolite, this compound (10-O-demethylcolchicine), has been investigated for its own pharmacological and toxicological profile. This guide focuses on the DDI potential of this compound, comparing it with its parent compound. Experimental evidence suggests that this compound exhibits a significantly lower risk of CYP-mediated DDIs compared to colchicine. However, a notable data gap exists regarding its interaction with P-gp and other drug transporters, warranting further investigation.

Comparative Analysis of DDI Potential: Colchicine vs. This compound

The DDI potential of a compound is primarily assessed by its interaction with drug-metabolizing enzymes and drug transporters.

Interaction with Cytochrome P450 (CYP) Enzymes

In vitro studies utilizing primary human hepatocytes and human liver microsomes have demonstrated a clear distinction between colchicine and this compound in their potential to cause CYP-mediated DDIs.

Key Findings:

  • Induction Potential: At a concentration of 10 µM, this compound did not induce the expression of several key CYP isoforms, including CYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2E1, and CYP3A4[1]. In contrast, colchicine has been shown to induce CYP2E1[2].

  • Inhibition Potential: this compound, at concentrations up to 200 µM, showed no inhibitory effect on the marker activities of CYP1A2, CYP2C9, CYP2E1, and CYP3A4 in human liver microsomes[1]. Colchicine, on the other hand, is a known substrate of CYP3A4, and its metabolism can be significantly affected by CYP3A4 inhibitors[3][4][5].

Table 1: Comparison of CYP450 Interaction Potential

FeatureColchicineThis compoundReference
CYP3A4 Substrate YesData not available[3][4][5]
CYP Induction Induces CYP2E1No significant induction of CYP1A2, 2A6, 2C9, 2C19, 2E1, 3A4 at 10 µM[1][2]
CYP Inhibition Weak inhibitorNo inhibition of CYP1A2, 2C9, 2E1, 3A4 up to 200 µM[1]
Interaction with P-glycoprotein (P-gp)

Colchicine is a well-established substrate of P-gp (also known as ABCB1), an efflux transporter that plays a crucial role in its absorption and disposition[3][6]. Co-administration of colchicine with P-gp inhibitors can lead to increased plasma concentrations and toxicity[7].

Data Gap for this compound:

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to assess the DDI potential of compounds like this compound.

Protocol 1: In Vitro CYP450 Induction Assay in Primary Human Hepatocytes

Objective: To determine the potential of a test compound to induce the expression of major CYP450 enzymes.

Methodology:

  • Cell Culture: Cryopreserved primary human hepatocytes are thawed and cultured in a suitable medium (e.g., Williams' E medium supplemented with serum and growth factors) to form a monolayer.

  • Compound Treatment: After stabilization, the hepatocytes are treated with various concentrations of the test compound (e.g., this compound) and positive controls (e.g., rifampicin for CYP3A4, omeprazole for CYP1A2) for a period of 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • mRNA Analysis (qRT-PCR): Total RNA is extracted from the treated hepatocytes. The expression levels of target CYP genes (e.g., CYP1A2, CYP2B6, CYP3A4) are quantified using quantitative real-time polymerase chain reaction (qRT-PCR). Relative gene expression is normalized to a housekeeping gene (e.g., GAPDH).

  • Enzyme Activity Assay: Following incubation, the hepatocytes are washed and incubated with a cocktail of probe substrates specific for different CYP isoforms (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, midazolam for CYP3A4). The formation of specific metabolites is measured by LC-MS/MS to determine the enzymatic activity.

  • Data Analysis: The fold induction of mRNA expression and enzyme activity relative to the vehicle control is calculated. A compound is typically considered an inducer if the fold change exceeds a predefined threshold (e.g., >2-fold) in a concentration-dependent manner.

Protocol 2: In Vitro P-glycoprotein (P-gp) Substrate and Inhibition Assessment using Caco-2 or MDCK-MDR1 Permeability Assays

Objective: To determine if a test compound is a substrate or inhibitor of the P-gp efflux transporter.

Methodology:

  • Cell Monolayer Formation: Caco-2 cells (a human colon adenocarcinoma cell line) or MDCK-MDR1 cells (Madin-Darby canine kidney cells transfected with the human MDR1 gene) are seeded on permeable Transwell® inserts and cultured for approximately 21 days (for Caco-2) or 3-5 days (for MDCK-MDR1) to form a polarized monolayer with well-developed tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a paracellular marker like Lucifer yellow.

  • Bidirectional Transport Study (Substrate Assessment):

    • The test compound is added to either the apical (A) or basolateral (B) chamber of the Transwell® insert.

    • Samples are collected from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of the test compound in the samples is quantified by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A).

    • The efflux ratio (ER) is determined by dividing the Papp (B-to-A) by the Papp (A-to-B). An efflux ratio significantly greater than 2, which is reduced in the presence of a known P-gp inhibitor (e.g., verapamil), suggests that the compound is a P-gp substrate.

  • Inhibition Assessment:

    • The transport of a known P-gp probe substrate (e.g., digoxin, rhodamine 123) is measured in the B-to-A direction in the presence and absence of various concentrations of the test compound.

    • A decrease in the efflux of the probe substrate in the presence of the test compound indicates P-gp inhibition. The IC50 value (the concentration of the test compound that causes 50% inhibition of the probe substrate transport) can be determined.

Visualizations

Metabolic Pathway of Colchicine to this compound

Colchicine Colchicine This compound This compound (10-O-demethylcolchicine) Colchicine->this compound CYP3A4 (O-demethylation)

Caption: Metabolic conversion of colchicine to this compound via CYP3A4-mediated O-demethylation.

Experimental Workflow for In Vitro P-gp Substrate Assessment

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed Caco-2 or MDCK-MDR1 cells on Transwell inserts B Culture to form confluent monolayer A->B C Verify monolayer integrity (TEER measurement) B->C D Add test compound to Apical (A) or Basolateral (B) side C->D E Incubate and collect samples from receiver chamber D->E F Quantify compound concentration (LC-MS/MS) E->F G Calculate Papp (A->B) and Papp (B->A) F->G H Determine Efflux Ratio (Papp B->A / Papp A->B) G->H I Efflux Ratio > 2? (Reduced by inhibitor) H->I J Conclusion: Compound is a P-gp Substrate I->J Yes K Conclusion: Compound is not a P-gp Substrate I->K No

Caption: Workflow for determining if a compound is a P-gp substrate using a cell-based permeability assay.

Conclusion and Future Directions

The available evidence strongly suggests that this compound has a significantly lower potential for causing drug-drug interactions mediated by CYP450 enzymes compared to its parent drug, colchicine. This is a promising finding, as it indicates a potentially wider therapeutic window and a reduced risk of adverse events when co-administered with CYP inhibitors or inducers.

However, the assessment of this compound's DDI potential is incomplete without a thorough investigation of its interaction with P-glycoprotein and other clinically relevant drug transporters. Given the importance of P-gp in the disposition of colchicine, it is imperative that future studies address this data gap. Researchers are encouraged to perform in vitro transporter assays, such as the Caco-2 or MDCK-MDR1 permeability assays detailed in this guide, to fully characterize the DDI profile of this compound. Such studies will provide a more complete understanding of its safety profile and inform its potential development as a therapeutic agent.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Colchicine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive safety protocols and logistical information for researchers, scientists, and drug development professionals working with Colchicine. Adherence to these guidelines is critical to ensure personal safety and minimize environmental contamination. Colchicine is a highly toxic alkaloid that can be fatal if swallowed, inhaled, or absorbed through the skin.[1][2][3] It is also a suspected mutagen, meaning it may cause genetic defects.[1][4]

Operational Plan: Standard Procedures for Handling Colchicine

1. Designated Work Area:

  • All work with Colchicine powder must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[5][6]

  • For handling solutions with no potential for aerosolization, work can be performed on a benchtop, but an air-purifying respirator should be readily available for immediate use if a spill occurs.[6]

2. Personal Protective Equipment (PPE):

  • Hand Protection: Wear nitrile or chloroprene gloves. Always inspect gloves for tears or holes before use. Use proper glove removal technique to avoid skin contact and dispose of contaminated gloves as hazardous waste.[3][7]

  • Eye and Face Protection: ANSI-approved safety goggles with side shields are mandatory.[7][8] When there is a risk of splashing, a face shield should be worn in addition to goggles.[3][5]

  • Skin and Body Protection: A lab coat, buttoned to its full length, must be worn.[7] For larger quantities or in situations with a high risk of contamination, a complete chemical-resistant suit may be necessary.[3] Full-length pants and closed-toe shoes are required at all times.[7]

  • Respiratory Protection: For weighing or handling the powder, a NIOSH-approved respirator (e.g., a full-face particle respirator type N99) is required if engineering controls like a fume hood are not available or sufficient.[3][7] Lab personnel must be trained and fit-tested before using a respirator.[7]

3. Handling and Storage:

  • Receiving: Upon receipt, inspect the container for damage or leaks.

  • Storage: Store Colchicine in a tightly closed, clearly labeled container in a cool, dry, well-ventilated, and locked area.[4][5][7] It must be protected from light and stored away from incompatible materials such as strong oxidizing agents and mineral acids.[4][5][9]

  • Weighing and Preparation: Weighing of solid Colchicine should always be done inside a fume hood or a validated ventilated enclosure.[6] Handle solutions carefully to avoid aerosolization.[6]

  • Hygiene: Do not eat, drink, or smoke in areas where Colchicine is handled.[2][4] Wash hands thoroughly with soap and water immediately after handling the substance.[3][5]

4. Disposal Plan:

  • All Colchicine waste, including contaminated PPE, empty containers, and experimental materials, must be disposed of as hazardous waste.[5][9]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[6] Do not empty into drains.[9]

Emergency Plan: Spills and Exposure

1. Spill Response:

  • Minor Spill (Powder):

    • Evacuate all non-essential personnel from the immediate area.[5]

    • Wearing full PPE (including respiratory protection), gently cover the spill with damp paper towels or absorbent material to avoid raising dust.[6]

    • Carefully collect the material using a scoop or other appropriate tools and place it into a sealed, labeled container for hazardous waste disposal.[5][6]

    • Decontaminate the spill area with soap and water.[7]

  • Major Spill:

    • Evacuate the entire area immediately.[6]

    • Alert your institution's emergency response team.[6]

    • Do not attempt to clean up a major spill without specialized training and equipment.

2. Exposure Procedures:

  • General: Remove the individual from the source of exposure immediately.[10] There is no specific antidote for Colchicine poisoning; treatment is supportive.[10][11] Onset of symptoms can be delayed for up to 24 hours post-exposure.[10]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[2][10]

  • Eye Contact: Immediately flush the eyes with large amounts of tepid water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present. Seek immediate medical attention.[7][10]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (using a barrier device) and administer oxygen if available. Seek immediate medical attention.[7][10]

  • Ingestion: DO NOT INDUCE VOMITING. [7] If the person is conscious and alert, rinse their mouth with water.[7] Seek immediate medical attention.[10] In a clinical setting, activated charcoal may be administered.[10][12]

Quantitative Safety Data

For easy reference, the following tables summarize key quantitative data regarding Colchicine's toxicity and exposure limits.

ParameterValueSource
Toxicity Data
Fatal Dose (Oral)As low as 7 mg[13]
Dose with GI Symptoms< 0.5 mg/kg[12]
Dose with Systemic Toxicity (10% Mortality)0.5 - 0.8 mg/kg[12][14]
Potentially Lethal Dose (>80% Mortality)> 0.8 mg/kg[12][14]
ParameterValue (mg/m³)Source
Occupational Exposure Limits
Established PEL/TLVNone Established[5]
TEEL-0 (Threshold for starting to notice effects)0.04 mg/m³[10]
TEEL-1 (Mild, transient adverse health effects)0.125 mg/m³[10]
TEEL-2 (Irreversible or serious health effects)0.9 mg/m³[10]
TEEL-3 (Life-threatening health effects)0.9 mg/m³[10]
Note: The absence of established OSHA PEL or ACGIH TLV does not imply the substance is safe. All contact should be minimized to the lowest possible level.[5]

Procedural Diagrams

The following diagrams illustrate the workflows for standard operations and emergency spill response.

SOP_Colchicine cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep 1. Review SOP & SDS area 2. Prepare Designated Work Area (Fume Hood) prep->area ppe 3. Don Full PPE: - Double Gloves - Goggles & Face Shield - Lab Coat - Respirator (if needed) area->ppe weigh 4. Weigh/Handle Colchicine (Solid or Liquid) ppe->weigh experiment 5. Perform Experiment weigh->experiment decon 6. Decontaminate Work Area & Equipment experiment->decon waste 7. Dispose of All Waste as Hazardous decon->waste doff 8. Doff PPE Correctly waste->doff wash 9. Wash Hands Thoroughly doff->wash

Caption: Standard operating procedure for handling Colchicine.

Spill_Response cluster_minor Minor Spill cluster_major Major Spill start Colchicine Spill Occurs assess Assess Spill Size & Immediate Risk start->assess evac_minor Evacuate Immediate Area assess->evac_minor Minor / Controllable evac_major EVACUATE LAB IMMEDIATELY assess->evac_major Major / Uncontrollable don_ppe Don Full Spill PPE (incl. Respirator) evac_minor->don_ppe contain Cover/Contain Spill to Prevent Dust don_ppe->contain cleanup Collect Material into Hazardous Waste Container contain->cleanup decon Decontaminate Area cleanup->decon alarm Activate Alarm / Call Emergency Response evac_major->alarm secure Secure Area, Prevent Re-entry alarm->secure

Caption: Emergency workflow for a Colchicine spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Colchiceine
Reactant of Route 2
Reactant of Route 2
Colchiceine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。